molecular formula C11H14BrNO2 B3181095 (S)-Benzyl (1-bromopropan-2-yl)carbamate CAS No. 53843-95-1

(S)-Benzyl (1-bromopropan-2-yl)carbamate

Cat. No.: B3181095
CAS No.: 53843-95-1
M. Wt: 272.14 g/mol
InChI Key: BSADFGJODFYVIW-VIFPVBQESA-N
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Description

(S)-Benzyl (1-bromopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl (1-bromopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-bromopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-bromopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSADFGJODFYVIW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is paramount to its biological activity and safety profile. Chiral building blocks, which possess a defined three-dimensional structure, are thus indispensable tools for the asymmetric synthesis of complex pharmaceutical agents. (S)-Benzyl (1-bromopropan-2-yl)carbamate, a key chiral intermediate, provides a versatile scaffold for the introduction of a protected aminopropyl moiety with a specific stereocenter. This guide offers an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and its applications in the development of novel therapeutics. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed, making this compound a strategic choice in multi-step synthetic pathways.[1][2][3]

Core Compound Identification

  • Chemical Name: (S)-Benzyl (1-bromopropan-2-yl)carbamate

  • Alternative Names: N-Cbz-(S)-2-amino-1-bromopropane, Benzyl (S)-(1-bromopropan-2-yl)carbamate

  • CAS Number: 53843-96-2[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The following table summarizes the key characteristics of (S)-Benzyl (1-bromopropan-2-yl)carbamate.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Appearance Off-white to light beige powder or flakes[5]
Melting Point 86-89 °C (for the parent Benzyl carbamate)[5]
Boiling Point Not available[6]
Solubility Soluble in methanol and other organic solvents such as benzene; slightly soluble in water.[5][7]
Storage Store in a cool, dry, dark place in a well-sealed container at room temperature.[5]

Safety and Handling: (S)-Benzyl (1-bromopropan-2-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. As a bromoalkane, it may be irritating to the skin, eyes, and respiratory system.[8] In case of contact, rinse the affected area with copious amounts of water.

Synthesis and Mechanistic Causality

The synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a two-step process commencing from the readily available and chiral starting material, (S)-2-amino-1-propanol (L-alaninol). This pathway is favored due to its stereospecificity, ensuring the retention of the desired (S)-configuration in the final product.

Step 1: N-Protection of (S)-2-Amino-1-propanol

The initial step involves the protection of the primary amine of L-alaninol with a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent the amine from interfering with the subsequent bromination of the hydroxyl group. The Cbz group is selected for its robustness under various reaction conditions and the multitude of methods available for its eventual removal.[1]

Step 2: Bromination of (S)-Benzyl (2-hydroxypropyl)carbamate

The second step is the conversion of the primary alcohol to an alkyl bromide. This transformation is achieved using a brominating agent such as phosphorus tribromide (PBr₃). The reaction proceeds via an SN2 mechanism.[9] The oxygen of the alcohol attacks the phosphorus atom of PBr₃, forming an excellent leaving group (an alkoxy-dibromophosphite). A bromide ion then acts as a nucleophile, attacking the carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[9][10] This stereochemical inversion is a critical consideration in the design of chiral syntheses.

Experimental Protocols

Protocol 1: Synthesis of (S)-Benzyl (2-hydroxypropyl)carbamate

This protocol details the N-protection of (S)-2-amino-1-propanol.

Materials:

  • (S)-2-Amino-1-propanol (L-alaninol)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, rotary evaporator, standard glassware

Procedure:

  • Dissolve (S)-2-amino-1-propanol (1.0 eq) in a 1:1 mixture of dichloromethane and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the stirred solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-Benzyl (2-hydroxypropyl)carbamate as a white solid.

Protocol 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

This protocol describes the bromination of the N-protected amino alcohol.

Materials:

  • (S)-Benzyl (2-hydroxypropyl)carbamate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous pyridine (optional, to scavenge HBr)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (S)-Benzyl (2-hydroxypropyl)carbamate (1.0 eq) in anhydrous diethyl ether or dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[10] The use of pyridine is optional to suppress HBr buildup.[9]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Benzyl (1-bromopropan-2-yl)carbamate.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

Synthesis_Workflow Start (S)-2-Amino-1-propanol L-Alaninol Step1 N-Cbz Protection Benzyl Chloroformate, NaHCO₃ Dichloromethane/Water, 0°C to RT Start->Step1 Intermediate (S)-Benzyl (2-hydroxypropyl)carbamate Step1->Intermediate Step2 Bromination (SN2) Phosphorus Tribromide (PBr₃) Anhydrous Ether, 0°C to RT Intermediate->Step2 FinalProduct (S)-Benzyl (1-bromopropan-2-yl)carbamate CAS: 53843-96-2 Step2->FinalProduct

Caption: Synthetic pathway for (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Applications in Drug Development and Organic Synthesis

(S)-Benzyl (1-bromopropan-2-yl)carbamate is a valuable chiral synthon primarily utilized for the introduction of a stereodefined 2-aminopropyl moiety in the synthesis of complex organic molecules. Its bifunctional nature, possessing a protected amine and a reactive alkyl bromide, allows for its use in a variety of nucleophilic substitution reactions.

Synthesis of Chiral Amines and Derivatives

The primary application of this compound is as an electrophile in reactions with various nucleophiles. The bromide is a good leaving group, readily displaced by amines, thiols, azides, and other nucleophiles to form new carbon-heteroatom bonds. This allows for the construction of more complex chiral molecules where the (S)-2-aminopropyl fragment is a key structural feature.

Role in the Synthesis of Protease Inhibitors

Many protease inhibitors, particularly those targeting viral proteases such as HIV protease, feature chiral amino alcohol or diamine cores.[11] The (S)-2-aminopropyl unit derived from (S)-Benzyl (1-bromopropan-2-yl)carbamate can serve as a crucial component of the backbone of these inhibitors, providing the correct stereochemistry for optimal binding to the enzyme's active site. For instance, benzyl carbamate moieties have been identified in inhibitors of the SARS-CoV-2 main protease (Mpro).[12][13]

Intermediate for Antiviral and Antimicrobial Agents

The synthesis of various nucleoside and non-nucleoside antiviral agents often requires chiral side chains to enhance their efficacy and reduce off-target effects.[10][14] The aminopropyl group, introduced via (S)-Benzyl (1-bromopropan-2-yl)carbamate, can be incorporated into these structures to modulate their pharmacological properties.

Logical Framework for Application

Application_Framework Core (S)-Benzyl (1-bromopropan-2-yl)carbamate Feature1 Chiral (S)-Aminopropyl Synthon Core->Feature1 Feature2 Protected Amine (Cbz) Core->Feature2 Feature3 Reactive Alkyl Bromide Core->Feature3 Reaction Nucleophilic Substitution (SN2) Feature3->Reaction Enables Application1 Synthesis of Chiral Amines Reaction->Application1 Application2 Protease Inhibitor Scaffolds Reaction->Application2 Application3 Antiviral/Antimicrobial Intermediates Reaction->Application3 DrugDev Drug Development Pipeline Application1->DrugDev Application2->DrugDev Application3->DrugDev

Caption: Logical flow from compound features to drug development applications.

Conclusion

(S)-Benzyl (1-bromopropan-2-yl)carbamate stands out as a strategically important chiral building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry, coupled with the versatile reactivity of the Cbz-protected amine and the alkyl bromide, provides a reliable and efficient means to construct complex, stereochemically pure molecules. The synthetic protocols outlined in this guide are robust and scalable, offering a clear pathway to this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such chiral synthons in accelerating drug discovery and development will undoubtedly become even more critical.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]

  • phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017, December 15). ACG Publications. Retrieved from [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Tokyo University of Pharmacy and Life Sciences. Retrieved from [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025, November 17). PMC. Retrieved from [Link]

  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). University of Kansas, Medicinal Chemistry. Retrieved from [Link]

  • N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. (2002, April 4). PubMed. Retrieved from [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved from [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Tokyo University of Pharmacy and Life Sciences. Retrieved from [Link]

  • Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019). Scientific Research Publishing. Retrieved from [Link]

  • 1-Bromopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Modified protease inhibitors, process for their preparation, and pharmaceutical compositions prepared therefrom. (n.d.). Google Patents.
  • Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018, July 19). ResearchGate. Retrieved from [Link]

  • Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors. (2003, May 29). PubMed. Retrieved from [Link]

  • Synthesis of a Homologous Series of Trialkyl Arsines (C3-C12) and Applications of Arsenic Triiodide as a Synthetic Precursor. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022, July 1). MDPI. Retrieved from [Link]

  • N-Cbz-2-amino-1,3-propanediol. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025, November 17). PubMed. Retrieved from [Link]

  • 1-Amino-2-propanol. (n.d.). PubChem. Retrieved from [Link]

  • 1-BROMOPROPANE. (n.d.). INCHEM. Retrieved from [Link]

  • 1-aminopropan-2-ol. (2010, September 1). ECHA. Retrieved from [Link]

Sources

(S)-Benzyl (1-bromopropan-2-yl)carbamate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Application Workflows of (S)-Benzyl (1-bromopropan-2-yl)carbamate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for stereochemically pure building blocks to construct complex peptidomimetics, chiral amines, and central nervous system (CNS) active agents. One such critical synthon is (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality dictating its behavior, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Properties & Structural Causality

Understanding the physical properties of a chiral intermediate is not merely about storage; it dictates the thermodynamic boundaries of your reaction conditions. (S)-Benzyl (1-bromopropan-2-yl)carbamate is the brominated derivative of Cbz-L-alaninol.

While its precursor, Cbz-L-alaninol, is a crystalline solid with a melting point of 81–84 °C[2], the substitution of the terminal hydroxyl group with a bromine atom fundamentally alters the molecule's intermolecular forces. The loss of hydrogen-bonding capability drastically reduces the crystal lattice energy. Consequently, this compound typically presents as a highly viscous, dense oil or a low-melting off-white solid at room temperature.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (S)-Benzyl (1-bromopropan-2-yl)carbamate
CAS Registry Number 53843-95-1[1]
Molecular Formula C11H14BrNO2[3]
Molecular Weight 272.14 g/mol [3]
Physical State (25 °C) Viscous oil to low-melting off-white solid
Predicted Density ~1.35 - 1.45 g/cm³ (Attributed to the heavy bromine atom)
Solubility Profile Highly soluble in DCM, THF, DMF, EtOAc; Insoluble in H2O
Storage Conditions -20 °C, under inert gas (Ar/N2), strictly protected from light

Causality of Stability: The compound is sensitive to both thermal degradation and photolysis. The primary alkyl bromide is susceptible to homolytic cleavage under UV light, leading to radical-induced decomposition. Furthermore, the carboxybenzyl (Cbz) protecting group is intentionally bulky. This steric hindrance is a deliberate design choice: it prevents the secondary amine from undergoing an intramolecular nucleophilic attack on the adjacent carbon, which would otherwise form an unwanted aziridine ring.

Structural Dynamics & Synthetic Pathways

The synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate relies on the precise conversion of a primary alcohol to a bromide without perturbing the adjacent chiral center (C2).

Synthesis A L-Alanine B Cbz-L-Alanine A->B Cbz-Cl, Base C Cbz-L-Alaninol B->C Reduction D (S)-Benzyl (1-bromopropan -2-yl)carbamate C->D Appel Reaction (CBr4, PPh3)

Fig 1. Synthetic pathway from L-Alanine to (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Protocol 1: Self-Validating Appel Synthesis

The Appel reaction is the method of choice because it operates under mild, neutral-to-slightly-acidic conditions, preventing the racemization of the chiral center that often occurs with harsh reagents like PBr3.

Methodology:

  • Initiation: Dissolve 1.0 eq of Cbz-L-alaninol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Activation: Add 1.2 eq of carbon tetrabromide (CBr4). Stir until completely dissolved.

  • Propagation: Slowly add 1.2 eq of triphenylphosphine (PPh3) in small portions over 30 minutes. Causality: Slow addition controls the exothermic formation of the phosphonium intermediate, preventing thermal degradation of the product.

  • Self-Validation (IPC): Monitor via LC-MS. The starting material will show an

    
     of 210 m/z. The product will emerge with a distinct 1:1 isotopic doublet at 272/274 m/z[3], characteristic of the 
    
    
    
    Br and
    
    
    Br isotopes. The appearance of this doublet validates the successful halogenation.
  • Workup: Concentrate the solvent in vacuo. Add cold diethyl ether. Self-Validation: A white precipitate of triphenylphosphine oxide (TPPO) will immediately form. This physical precipitation confirms the oxygen transfer mechanism has successfully completed. Filter the TPPO and purify the filtrate via silica gel chromatography.

Application Workflow: Nucleophilic Substitution (SN2)

The primary utility of this compound lies in its role as an electrophile. The terminal bromide is an excellent leaving group, while the Cbz group protects the amine and directs incoming nucleophiles via steric shielding.

SN2 Substrate (S)-Benzyl (1-bromopropan-2-yl)carbamate Reaction SN2 Displacement Substrate->Reaction Reagents Nucleophile (e.g., R-NH2) Base (K2CO3) Solvent (DMF) Reagents->Reaction Product Chiral Amine Derivative Reaction->Product High Enantiomeric Excess

Fig 2. SN2 displacement workflow utilizing the bromide leaving group.

Protocol 2: Stereocontrolled Amination

When synthesizing complex drug scaffolds, replacing the bromide with a primary or secondary amine must be done without triggering E2 elimination (which would yield an alkene).

Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-Benzyl (1-bromopropan-2-yl)carbamate in anhydrous DMF.

  • Base Selection: Add 2.0 eq of anhydrous potassium carbonate (K2CO3). Causality: K2CO3 is chosen over stronger bases (like NaH or KOtBu) because it is a weak, insoluble base that acts as an acid scavenger for the generated HBr. It is not strong enough to abstract the beta-proton, thereby suppressing the competing E2 elimination pathway.

  • Nucleophile Addition: Add 1.5 eq of the desired nucleophile (e.g., a substituted amine). Heat the suspension to 60 °C for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3) alongside the starting material. The starting material is UV-active (due to the benzyl ring). The reaction is validated as complete when the high-Rf starting material spot disappears, replaced by a lower-Rf, more polar product spot. Furthermore, the physical presence of KBr salts precipitating at the bottom of the flask validates the displacement.

  • Isolation: Quench with water to dissolve the inorganic salts and extract the organic product into ethyl acetate. Wash extensively with brine to remove the DMF solvent.

References

  • (S)-benzyl 1-bromopropan-2-ylcarbamate (CAS 53843-95-1) Properties. LookChem. Available at:[Link]

Sources

An In-Depth Technical Guide: (S)-Benzyl (1-bromopropan-2-yl)carbamate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Benzyl (1-bromopropan-2-yl)carbamate, a pivotal chiral building block in modern asymmetric synthesis. Derived from the readily available chiral pool amino acid, L-alanine, this synthon offers a reliable method for introducing a stereodefined propylene unit into complex molecules. This document details its multi-step synthesis, including critical insights into the protection and functional group interconversion steps. Furthermore, it explores the compound's reactivity, focusing on its utility as a chiral electrophile in the synthesis of high-value intermediates such as chiral amines and aziridines. Detailed experimental protocols, mechanistic discussions, and practical considerations are provided to enable researchers to effectively integrate this versatile building block into their synthetic programs, particularly in the fields of pharmaceutical and natural product synthesis.

The Strategic Value of Chiral Building Blocks

The Chiral Pool: Nature's Contribution to Asymmetric Synthesis

The "chiral pool" is a collection of enantiomerically pure compounds sourced from nature, including amino acids, carbohydrates, and terpenes.[1] Utilizing these readily available molecules as starting materials is a highly efficient and cost-effective strategy for establishing key stereocenters in target molecules.[1][2] This approach, known as chiral pool synthesis, bypasses the need for often complex asymmetric induction steps or costly chiral resolutions, directly embedding a known absolute stereochemistry into the synthetic pathway.[3][4]

L-Alanine: A Foundational Chiral Starting Material

Among the most accessible chiral pool resources is L-alanine, a naturally occurring amino acid with a defined (S)-configuration at its α-carbon.[4][5] Its simple side chain and versatile functional groups—an amine and a carboxylic acid—make it an ideal precursor for a wide array of more complex chiral synthons. The stereochemical integrity of the L-alanine backbone can be preserved through carefully planned reaction sequences, providing a robust foundation for stereocontrolled synthesis.[1]

Introducing (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Key Synthon

(S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS No. 53843-96-2) is a powerful derivative of L-alanine.[6] It is designed to function as a trifunctional chiral building block:

  • A Pre-defined Stereocenter: The (S)-configuration is inherited directly from L-alanine.

  • An Electrophilic Site: The primary bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.

  • A Protected Amine: The benzyl carbamate (Cbz) group protects the nitrogen atom, preventing unwanted side reactions while allowing for facile deprotection, typically via hydrogenolysis, at a later synthetic stage.[7]

This combination of features makes it an indispensable tool for the stereoselective synthesis of chiral amines, aziridines, and other nitrogen-containing heterocycles.

Synthesis and Characterization

The preparation of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a well-established, multi-step process commencing from L-alanine. The overall pathway involves amine protection, carboxylic acid reduction, and final conversion of the resulting alcohol to a bromide.

Overall Synthetic Pathway

The synthesis is a linear sequence designed to manipulate the functional groups of L-alanine while preserving its stereocenter.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Acid Reduction cluster_2 Step 3: Bromination A L-Alanine B N-Cbz-L-Alanine A->B Benzyl Chloroformate, NaOH (aq) C (S)-Benzyl (1-hydroxypropan-2-yl)carbamate (N-Cbz-(S)-alaninol) B->C e.g., BH3·THF or LiAlH4 D (S)-Benzyl (1-bromopropan-2-yl)carbamate C->D PBr3 or CBr4/PPh3

Caption: Synthetic pathway from L-alanine to the target chiral building block.

Detailed Experimental Protocols

The initial step involves the protection of the amino group of L-alanine using the Cbz group, typically under Schotten-Baumann conditions.[7][8] This reaction acylates the amine with benzyl chloroformate in an alkaline aqueous solution, which neutralizes the HCl byproduct.[7]

Procedure:

  • Dissolve L-alanine in a 2N sodium hydroxide solution and cool the mixture to 0°C in an ice bath.[8]

  • Simultaneously, add benzyl chloroformate and additional 2N sodium hydroxide solution dropwise, maintaining the temperature below 5°C and the pH in the alkaline range.[8][9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.[9]

  • Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of ~2 with cold HCl (aq) to precipitate the N-Cbz-L-alanine product.

  • Extract the product into ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid.[9]

The carboxylic acid of N-Cbz-L-alanine is reduced to a primary alcohol. Borane complexes are often preferred as they selectively reduce the carboxylic acid without affecting the Cbz group.

Procedure:

  • Dissolve N-Cbz-L-alanine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C and slowly add a solution of borane-THF complex (BH3·THF) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-(S)-alaninol, typically as a colorless oil or white solid.

This final step converts the primary alcohol into a primary bromide. The two most common and effective methods are the use of phosphorus tribromide (PBr3) and the Appel reaction.

FeatureMethod A: Phosphorus Tribromide (PBr3)Method B: Appel Reaction
Reagents PBr3, typically in an aprotic solvent like DCM.Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3).[10][11]
Mechanism The alcohol attacks the phosphorus atom, displacing a bromide. The displaced bromide then performs an SN2 attack on the activated carbon center.PPh3 attacks a bromine on CBr4 to form a phosphonium bromide intermediate. The alcohol is then activated by this species, followed by an SN2 displacement by bromide.[12]
Conditions Typically performed at low temperatures (e.g., 0°C) to control reactivity.Mild, often run at 0°C to room temperature.[10]
Yield Generally good, but can be lowered by the formation of phosphate/phosphonate byproducts.[13]High yields are common.[10]
Workup/Purification Requires an aqueous quench to destroy excess PBr3. Products are typically purified by chromatography.The primary challenge is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.[12]
References [13][10][11][12]

Procedure (Method B - Appel Reaction):

  • Dissolve N-Cbz-(S)-alaninol and carbon tetrabromide in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0°C.[10]

  • In a separate flask, dissolve triphenylphosphine in anhydrous DCM and add this solution dropwise to the cooled alcohol/CBr4 mixture.[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired bromide from triphenylphosphine oxide.

Analytical Characterization

The final product, (S)-Benzyl (1-bromopropan-2-yl)carbamate, is typically a solid or a viscous oil. Its identity and purity are confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric purity, which should be very high (>99% ee) if the synthesis started with enantiopure L-alanine and no racemization occurred.

Reactivity and Synthetic Applications

The synthetic utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate stems from its predictable reactivity, which allows for the stereospecific introduction of a chiral aminopropyl fragment.

Synthesis of Chiral Amines via SN2 Displacement

The primary bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This provides a direct route to a diverse array of chiral secondary amines after deprotection. The reaction proceeds with a clean inversion of configuration at the site of substitution, although in this case, the nucleophile attacks the non-chiral C1 carbon, leaving the C2 stereocenter untouched.

G A (S)-Benzyl (1-bromopropan-2-yl)carbamate C SN2 Displacement A->C B Nucleophile (Nu⁻) B->C D Cbz-protected Chiral Amine C->D Stereocenter retained E Hydrogenolysis (H₂, Pd/C) D->E F Final Chiral Primary Amine E->F

Caption: General workflow for the synthesis of chiral amines.

This strategy is foundational in medicinal chemistry for accessing chiral amine fragments, which are common motifs in active pharmaceutical ingredients (APIs).[14]

Intramolecular Cyclization: A Gateway to Chiral Aziridines

In the presence of a non-nucleophilic base, the Cbz-protected nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the bromide to form a strained three-membered ring. This intramolecular SN2 reaction is a powerful method for synthesizing enantiopure N-Cbz-protected aziridines.

G A (S)-Benzyl (1-bromopropan-2-yl)carbamate C Intramolecular SN2 Cyclization A->C B Base (e.g., NaH, K₂CO₃) B->C D (R)-Benzyl 2-methylaziridine-1-carboxylate C->D Inversion at C1

Caption: Synthesis of chiral aziridines via intramolecular cyclization.

Chiral aziridines are highly valuable synthetic intermediates due to their ring strain, which facilitates regioselective and stereoselective ring-opening reactions with various nucleophiles to generate vicinal amino alcohols and other complex chiral molecules.[15][16][17] This two-step sequence (bromination followed by cyclization) effectively transforms a chiral amino alcohol into a chiral aziridine.

Conclusion and Outlook

(S)-Benzyl (1-bromopropan-2-yl)carbamate stands out as a robust and reliable chiral building block for asymmetric synthesis. Its straightforward preparation from the inexpensive chiral pool amino acid L-alanine ensures its accessibility. The compound's well-defined reactivity provides chemists with a predictable and stereocontrolled method for synthesizing valuable chiral amines and aziridines, which are key components in numerous pharmaceuticals and natural products.[18] As the demand for enantiomerically pure compounds continues to grow, the strategic application of synthons like this one will remain a cornerstone of efficient and elegant molecular construction.

References

  • MDPI. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available from: [Link]

  • ACS Publications. (2023, June 6). Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. Available from: [Link]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. The synthesis of chiral aziridine. Available from: [Link]

  • StudySmarter. (2023, October 21). Chiral Pool: Synthesis, Definition & Asymmetric Technique. Available from: [Link]

  • ResearchGate. (2025, November 3). (PDF) Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchSpace@UKZN. An approach to the synthesis of chiral carbamates. Available from: [Link]

  • PMC. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). Available from: [Link]

  • Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available from: [Link]

  • Chemistry. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Available from: [Link]

  • Organic Chemistry Portal. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Available from: [Link]

  • ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... Available from: [Link]

  • PrepChem.com. Synthesis of A. Benzyl 2-Bromopropionate. Available from: [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Available from: [Link]

  • Beilstein Journals. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Available from: [Link]

  • Wikipedia. Benzyl carbamate. Available from: [Link]

  • PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine. Available from: [Link]

  • MDPI. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]

  • Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]

  • PMC. (2019, March 27). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Available from: [Link]

  • PMC. (2013, May 22). Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. Available from: [Link]

  • Chemical Communications (RSC Publishing). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Available from: [Link]

  • MDPI. (2023, January 2). Chiral Bromonium Salt (Hypervalent Bromine(III)) with N-Nitrosamine as a Halogen-Bonding Bifunctional Catalyst. Available from: [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. Available from: [Link]

  • Wiley Online Library. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Available from: [Link]

  • Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

  • Semantic Scholar. (2007, March 26). One-pot synthesis of N-Cbz-l-BMAA and derivatives from N-Cbz-l-serine. Available from: [Link]

  • The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. (n.d.). The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. Available from: [Link]

  • MDPI. (2023, March 3). Bromination of Pyrrolo[2,1- a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. Available from: [Link]

Sources

(S)-Benzyl (1-bromopropan-2-yl)carbamate: A Versatile Chiral Precursor for the Synthesis of Enantiomerically Pure Amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including over 40% of all small-molecule pharmaceuticals.[1] The specific three-dimensional arrangement, or stereochemistry, of these amine-containing compounds is often critical for their therapeutic efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[2] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.

This guide focuses on (S)-Benzyl (1-bromopropan-2-yl)carbamate , a highly valuable and versatile chiral building block. Derived from the naturally occurring amino acid L-alanine, this compound provides a reliable platform for the stereospecific introduction of a chiral aminopropyl group into a target molecule. Its utility stems from the presence of a benzyloxycarbonyl (Cbz) protected amine and a primary bromide, which serves as an excellent leaving group for nucleophilic substitution reactions.

The purpose of this document is to provide a comprehensive technical overview for researchers and process chemists. It will detail the synthesis of this key starting material, its physicochemical and spectroscopic properties, and its application in the stereoselective synthesis of chiral amines, supported by mechanistic insights and detailed experimental protocols.

Part 1: Physicochemical Properties & Spectroscopic Characterization

(S)-Benzyl (1-bromopropan-2-yl)carbamate is the product of the Cbz-protection and subsequent bromination of (S)-alaninol. While specific experimental data for the final bromo-compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and the known data of its precursors.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Chemical Name Benzyl ((S)-1-bromopropan-2-yl)carbamateIUPAC Nomenclature
CAS Number 53843-96-2[3]
Molecular Formula C₁₁H₁₄BrNO₂[3]
Molecular Weight 272.14 g/mol [3]
Appearance Expected to be a solid or oilBased on related structures
Melting Point Data not available in searched literature-
Optical Rotation Data not available in searched literatureExpected to have a specific rotation
Spectroscopic Analysis (Predicted)

The structural identity of (S)-Benzyl (1-bromopropan-2-yl)carbamate can be unequivocally confirmed through standard spectroscopic methods. Below are the predicted ¹H and ¹³C NMR chemical shifts, based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

  • Aromatic Protons (C₆H₅): A multiplet between 7.30-7.40 ppm integrating to 5 protons.

  • Benzyl CH₂ (C₆H₅C H₂): A singlet around 5.10 ppm, integrating to 2 protons.

  • Carbamate NH: A broad signal, typically a doublet, around 5.0-5.5 ppm, integrating to 1 proton.

  • Methine CH (C H-NH): A multiplet around 3.9-4.1 ppm, integrating to 1 proton.

  • Methylene CH₂ (C H₂-Br): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) around 3.4-3.6 ppm, integrating to 2 protons.

  • Methyl CH₃: A doublet around 1.2-1.4 ppm, integrating to 3 protons, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around 156 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals between 128-136 ppm.

  • Benzyl CH₂: A signal around 67 ppm.

  • Methine Carbon (CH-NH): A signal around 50 ppm.

  • Methylene Carbon (CH₂-Br): A signal significantly downfield due to the electronegative bromine, around 35-40 ppm.

  • Methyl Carbon (CH₃): A signal in the upfield region, around 18-20 ppm.

Part 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

The synthesis of the title compound is a straightforward two-step process starting from the commercially available and inexpensive chiral amino alcohol, (S)-alaninol. The first step involves the protection of the amine functionality, and the second step is the conversion of the primary alcohol to a bromide.

Workflow for Synthesis

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Bromination A (S)-Alaninol C (S)-Benzyl (1-hydroxypropan-2-yl)carbamate A->C Schotten-Baumann conditions B Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) B->C D (S)-Benzyl (1-hydroxypropan-2-yl)carbamate F (S)-Benzyl (1-bromopropan-2-yl)carbamate D->F SN2 reaction E PPh₃, CBr₄ (Appel Reaction) E->F G cluster_0 cluster_1 Start (S)-Benzyl (1-bromopropan-2-yl)carbamate Prod1 Cbz-Protected Chiral Alkyl Amine Start->Prod1 Prod2 Cbz-Protected Chiral Azide Start->Prod2 Prod3 Cbz-Protected Chiral Thioether Start->Prod3 Nuc1 R₂CuLi (Gilman Reagent) Nuc1->Prod1 Nuc2 NaN₃ (Sodium Azide) Nuc2->Prod2 Nuc3 R'SNa (Thiolate) Nuc3->Prod3 Final1 Final Chiral Amine Prod1->Final1 H₂ / Pd-C Final2 Chiral 1,2-Diamine (after azide reduction) Prod2->Final2 H₂ / Pd-C Final3 Chiral Aminothioether Prod3->Final3 H₂ / Pd-C

Sources

(S)-Benzyl (1-bromopropan-2-yl)carbamate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, synthesis, and spectroscopic characterization of (S)-Benzyl (1-bromopropan-2-yl)carbamate , a critical chiral intermediate often used in the synthesis of peptidomimetics and heterocyclic pharmaceutical scaffolds.

Introduction & Structural Context

(S)-Benzyl (1-bromopropan-2-yl)carbamate (also known as N-Cbz-1-bromo-2-propylamine) is a protected chiral amine building block. Structurally, it consists of an alanine-derived backbone where the carboxyl group has been reduced and converted to a bromide, while the amine is protected by a benzyloxycarbonyl (Cbz/Z) group.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 272.14 g/mol

  • Chirality: (S)-enantiomer (derived from L-Alanine)

  • Key Reactivity: The primary alkyl bromide serves as an electrophile for nucleophilic substitution (e.g., by thiols, azides, or carbanions), while the Cbz group provides orthogonal amine protection stable to acidic conditions (unlike Boc) but removable via hydrogenolysis.

Synthesis Strategy: The Appel Protocol

To maintain the integrity of the chiral center at the C2 position, the conversion of the precursor alcohol (N-Cbz-L-Alaninol) to the bromide is best achieved using the Appel Reaction . This method operates under mild, neutral conditions, preventing the racemization often seen with harsh acid halides (e.g.,


) or sulfonyl chloride activation.
Reaction Scheme

The reaction utilizes Triphenylphosphine (


) and Carbon Tetrabromide (

) to activate the alcohol oxygen, followed by an

displacement by bromide.[1]

AppelReaction Start N-Cbz-L-Alaninol (Alcohol Precursor) Inter Oxyphosphonium Intermediate Start->Inter PPh3, CBr4 DCM, 0°C Product (S)-Benzyl (1-bromopropan-2-yl) carbamate Inter->Product Br- Attack (SN2) Byprod Byproducts: Ph3P=O + CHBr3 Inter->Byprod

Figure 1: Mechanistic flow of the Appel bromination preserving the (S)-configuration.

Experimental Protocol

Reagents:

  • N-Cbz-L-Alaninol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.25 equiv)
    
  • Triphenylphosphine (

    
    , 1.25 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve N-Cbz-L-Alaninol (e.g., 10 mmol) and 
    
    
    
    (12.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
  • Addition: Dissolve

    
     (12.5 mmol) in DCM (10 mL) and add it dropwise to the main solution over 20 minutes. The solution will turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup: Add Hexane (100 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter the solids through a Celite pad.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)

H NMR (400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.30 – 7.40 Multiplet (m)5HAr-H Phenyl ring protons (Cbz group).[2]
5.11 Singlet (s)2HPh-CH

-O
Benzylic protons. Characteristic sharp singlet.
4.95 Broad (br s)1HNH Carbamate NH. Exchangeable.
4.05 Multiplet (m)1HCH -NChiral methine. Downfield due to N and adjacent Br.
3.52 dd1HCH

H

-Br
Diastereotopic methylene proton (

).
3.41 dd1HCH

CH

-Br
Diastereotopic methylene proton (

).
1.28 Doublet (d)3HCH

Methyl group (

).

C NMR (100 MHz)
Shift (

, ppm)
AssignmentNotes
155.6 C =OCarbamate carbonyl carbon.
136.2 Ar-C (ipso)Quaternary aromatic carbon.
128.5, 128.2, 128.1 Ar-C Aromatic CH carbons.
66.8 Ph-C H

-O
Benzylic methylene.
48.2 C H-NChiral center.
37.5 C H

-Br
Bromomethyl carbon (distinct upfield shift vs alcohol).
19.2 C H

Methyl carbon.
Infrared Spectroscopy (FT-IR)[3]
  • 3320 cm

    
    :  N-H stretch (medium, broad).
    
  • 3035 cm

    
    :  C-H stretch (aromatic).
    
  • 2970 cm

    
    :  C-H stretch (aliphatic).
    
  • 1695 cm

    
    :  C=O stretch (strong, carbamate Amide I).
    
  • 1530 cm

    
    :  N-H bend (Amide II).
    
  • 695, 740 cm

    
    :  Mono-substituted benzene ring deformations.
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Isotopic Pattern: The presence of one Bromine atom results in a distinctive 1:1 ratio of the

    
     and 
    
    
    
    peaks.
  • Data:

    • 
      : 272.03 m/z
      
    • 
      : 274.03 m/z
      
    • 
      : 294.01 m/z
      

Structural Validation & Logic

To ensure the compound is correctly synthesized and not a byproduct (such as the cyclized oxazolidinone), use the following logic tree:

ValidationLogic Start Crude Product Analysis CheckIR Check IR Spectrum: Is C=O > 1740 cm-1? Start->CheckIR Oxazolidinone Cyclized Byproduct (Oxazolidinone) CheckIR->Oxazolidinone Yes (Cyclic carbamate) CheckMS Check MS: Isotopic Pattern? CheckIR->CheckMS No (~1695 cm-1) CheckNMR Check 1H NMR: CH2 signal? CheckMS->CheckNMR 1:1 Ratio (79Br/81Br) Target Target Molecule Confirmed CheckNMR->Oxazolidinone t at 4.2-4.5 ppm CheckNMR->Target dd at 3.4-3.5 ppm

Figure 2: Decision matrix for spectroscopic validation. Note: Cyclic carbamates (oxazolidinones) show a shift in C=O IR stretch to higher frequencies (~1750 cm-1) and lose the Br isotopic pattern.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The compound is moderately stable but can undergo intramolecular cyclization to 4-methyl-2-oxazolidinone if exposed to strong bases or excessive heat.

  • Safety: As an alkyl bromide, this compound is a potential alkylating agent. Handle with gloves and in a fume hood.

References
  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Synthesis of Chiral Halo-Amines: Luly, J. R., et al. (1987). "A synthesis of protected amino acid chloromethyl ketones." Journal of Organic Chemistry, 52(8), 1487–1492. (Describes analogous N-protected amino alkyl halide synthesis). Link

  • Spectroscopic Data Correlation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for standard chemical shift increments). Link

Sources

Benzyl carbamate protecting group for primary amines

Author: BenchChem Technical Support Team. Date: March 2026

The Benzyl Carbamate (Cbz) Protecting Group: A Technical Whitepaper on Primary Amine Masking Strategies

Executive Summary

Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the carboxybenzyl (Cbz or Z) protecting group fundamentally revolutionized peptide chemistry by preventing uncontrolled polymerization during amino acid coupling[1]. By converting a highly nucleophilic primary amine into a significantly less reactive carbamate, the Cbz group provides a robust, temporary mask that withstands a wide array of synthetic transformations[2]. This whitepaper provides an in-depth mechanistic analysis, comparative orthogonality data, and self-validating experimental protocols for the application of the Cbz protecting group in modern organic synthesis.

Mechanistic Foundations of Cbz Protection

The installation of the Cbz group typically relies on the electrophilicity of benzyl chloroformate (Cbz-Cl). The reaction proceeds via the nucleophilic attack of the primary amine's lone pair on the highly reactive carbonyl carbon of Cbz-Cl[3]. Because this process liberates hydrochloric acid (HCl) as a byproduct, a stoichiometric amount of base is required to drive the reaction forward and prevent the protonation of the unreacted amine[1].

Under classic Schotten-Baumann conditions, an aqueous carbonate base (such as Na₂CO₃ or NaHCO₃) is utilized alongside an organic co-solvent, maintaining the reaction pH between 8 and 10[4]. If the pH drops too low, the amine becomes protonated and unreactive; if it rises too high, detrimental side reactions such as amino acid racemization or the rapid hydrolysis of Cbz-Cl can occur[4].

CbzProtection Start Primary Amine (R-NH2) Reaction Nucleophilic Attack (Schotten-Baumann) Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Base Base (e.g., Na2CO3) Neutralizes HCl Base->Reaction pH control (8-10) Intermediate Tetrahedral Intermediate Reaction->Intermediate Product Cbz-Protected Amine (R-NH-Cbz) Intermediate->Product Cl- leaves Byproduct HCl (Neutralized to Salt) Intermediate->Byproduct

Logical Workflow of Cbz Protection via Schotten-Baumann Conditions

Orthogonality and Strategic Cleavage Matrix

In complex multi-step syntheses, the concept of "orthogonality" is paramount. Orthogonal protecting groups can be selectively removed under highly specific chemical conditions without affecting other protecting groups present within the same molecular scaffold[5]. The Cbz group is highly prized for its orthogonality to other common carbamate protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)[6].

Table 1: Comparative Matrix of Common Amine Protecting Groups [6]

Protecting GroupStructure TypePrimary Cleavage ConditionStability ProfileKey Advantage
Cbz (Z) Benzyl carbamateHydrogenolysis (H₂, Pd/C)Stable to mild acids and basesMilder final cleavage; traceless volatile byproducts.
Boc tert-Butyl carbamateStrong Acid (TFA, HCl)Stable to bases and nucleophilesHighly orthogonal to base-catalyzed coupling reactions.
Fmoc Fluorenylmethyl carbamateMild Base (20% Piperidine)Stable to acids and hydrogenolysisUV-active for real-time reaction monitoring in SPPS.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, experimental methodologies must be designed with built-in causality and self-validation mechanisms. The following protocols detail the exact physicochemical reasoning behind each step.

Protocol 1: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)[7]

Step 1: Dissolution and pH Control

  • Action: Dissolve the primary amine (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) and THF (1:1 ratio). Cool the mixture in an ice bath to 0–5 °C.

  • Causality: The biphasic aqueous/organic environment solubilizes both the polar amine and the non-polar reagent. The Na₂CO₃ acts as an acid-binding agent, neutralizing the HCl generated during the reaction. Maintaining the temperature near 0 °C suppresses the competing hydrolysis of the highly electrophilic Cbz-Cl by water[4].

Step 2: Electrophile Addition

  • Action: Vigorously stir the solution and add Cbz-Cl (1.1 eq) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized spikes in concentration and temperature, minimizing the formation of di-protected side products and preventing rapid reagent degradation[7].

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain.

  • Causality: The disappearance of the ninhydrin-positive spot (which specifically stains free primary amines) provides real-time validation of complete conversion to the carbamate.

Step 4: Work-up and Isolation

  • Action: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl, then extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate.

  • Causality: The initial ether wash removes non-polar impurities. Acidification protonates the carboxylate (if protecting an amino acid), neutralizing its charge and driving the Cbz-protected product into the organic phase for highly selective extraction[7].

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[7]

Step 1: Catalyst Preparation

  • Action: In a round-bottom flask, dissolve the Cbz-protected amine in methanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5–10 mol%) under a continuous blanket of nitrogen gas.

  • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of flammable solvent vapors like methanol. Adding the catalyst under an inert gas prevents spontaneous ignition and ensures laboratory safety[7].

Step 2: Hydrogenation

  • Action: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ atmosphere (via balloon or 1 atm pressure) at room temperature.

  • Causality: Vigorous stirring maximizes the dissolution of H₂ gas into the solvent and its subsequent adsorption onto the solid palladium surface, which is the rate-limiting step of heterogeneous catalysis[3].

Step 3: Filtration and Isolation (Self-Validation)

  • Action: Monitor by TLC until the starting material is consumed. Filter the mixture through a tightly packed pad of Celite, washing with excess methanol. Concentrate the filtrate under reduced pressure.

  • Causality: Celite traps the sub-micron Pd/C particulates, preventing heavy metal contamination of the final product. The byproducts of this reaction (toluene and CO₂) are volatile and are cleanly removed during concentration, leaving behind the pure free amine[3].

Deprotection Mechanism & Causality

The unique advantage of the Cbz group is its traceless cleavage via hydrogenolysis. When exposed to H₂ gas and a palladium catalyst, the benzylic C-O bond undergoes highly specific reductive cleavage[3]. This bond scission releases toluene and generates a highly unstable carbamic acid intermediate[8].

Entropic forces immediately drive the spontaneous decarboxylation of this carbamic acid, releasing carbon dioxide gas and revealing the free primary amine[8]. The evolution of CO₂ provides a powerful thermodynamic driving force, making the deprotection essentially irreversible and highly efficient[9].

CbzDeprotection Start Cbz-Protected Amine (R-NH-Cbz) Adsorption Adsorption to Pd Surface Start->Adsorption Catalyst Pd/C Catalyst + H2 Gas Catalyst->Adsorption Cleavage Hydrogenolysis of Benzylic C-O Bond Adsorption->Cleavage Intermediate Carbamic Acid (R-NH-COOH) Cleavage->Intermediate Toluene Toluene (Volatile Byproduct) Cleavage->Toluene Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation Product Free Primary Amine (R-NH2) Decarboxylation->Product CO2 Carbon Dioxide (CO2) (Gas Evolution) Decarboxylation->CO2

Mechanistic Pathway of Cbz Deprotection via Catalytic Hydrogenolysis

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

  • Cbz Definition - Organic Chemistry Key Term. Fiveable. Available at:[Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

Sources

Precision in Asymmetry: A Technical Guide to Chiral Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has undergone a definitive "chiral switch." It is no longer sufficient to produce racemates; the precise synthesis of single enantiomers is a regulatory and safety mandate.

This guide moves beyond basic textbook definitions to analyze the three dominant strategies for generating chiral synthons—the structural units that introduce asymmetry into a target molecule. We evaluate these strategies not just on chemical yield, but on process viability , atom economy , and scalability .

Part 1: Strategic Selection of Chiral Synthons

The choice of a chiral synthon strategy is rarely arbitrary. It is a function of the target's complexity, the stage of development (Discovery vs. Process), and the cost of goods sold (COGS).

Decision Matrix: The "Make vs. Buy" of Chirality

The following decision tree outlines the logical flow for selecting a chiral strategy based on material availability and scale requirements.

ChiralStrategy cluster_legend Optimization Metrics start Target Molecule Analysis pool_q Is a structural analog available in the Chiral Pool? start->pool_q aux_q Is absolute stereocontrol critical regardless of atom economy? pool_q->aux_q No pool_sol STRATEGY 1: CHIRAL POOL (Amino Acids, Terpenes, Sugars) pool_q->pool_sol Yes (High Homology) cat_q Is the process intended for multi-kilogram scale? aux_q->cat_q No aux_sol STRATEGY 2: CHIRAL AUXILIARIES (Evans, Myers, Enders) aux_q->aux_sol Yes (Discovery Phase) cat_q->aux_sol No (Small Scale/Complex Core) cat_sol STRATEGY 3: CATALYTIC ASYMMETRY (HKR, Hydrogenation, Organocatalysis) cat_q->cat_sol Yes (Process Phase) legend Pool: Low Cost, Fixed Stereocenters Auxiliary: High Reliability, Poor Atom Economy Catalysis: High Atom Economy, High R&D Time

Figure 1: Strategic decision pathway for selecting chiral synthons.[1] Note the divergence between Discovery (Auxiliary favored) and Process (Catalysis favored).

Part 2: The Chiral Pool – Nature as the Architect

The "Chiral Pool" refers to the collection of inexpensive, enantiopure natural products—amino acids, carbohydrates, terpenes, and hydroxy acids—available in bulk.

Technical Insight: The primary limitation of the chiral pool is "enantiomeric availability." For example, L-amino acids are abundant; D-amino acids are expensive. However, recent advances in biocatalysis (e.g., engineered C-N lyases) allow for the inversion of natural stereocenters or the generation of "unnatural" pool members efficiently.

Comparative Analysis of Common Pool Synthons
Synthon ClassTypical SourceKey ApplicationLimitation
Terpenes (+)-Pulegone, (-)-MentholChiral induction in alkylationAvailability of only one enantiomer.
Hydroxy Acids Tartaric Acid, Lactic AcidLigands for catalysis (e.g., Sharpless)Limited structural diversity.
Amino Acids L-Proline, L-ValineOrganocatalysts, AuxiliariesRacemization risk during functionalization.
Carbohydrates D-Mannitol, D-GlucosePoly-oxygenated chainsOver-functionalization requires extensive protection/deprotection.

Part 3: Chiral Auxiliaries – The Stoichiometric Hammer

When the chiral pool fails, Chiral Auxiliaries provide the highest fidelity. This method involves covalently attaching a chiral "scaffold" to an achiral substrate to direct the stereochemical outcome of a reaction, followed by cleavage of the scaffold.

The Gold Standard: Evans Oxazolidinones Developed by David Evans, these auxiliaries utilize steric bulk to force reactions (typically Aldol or Alkylation) through a highly ordered transition state.

Mechanism: The Zimmerman-Traxler Transition State

The success of the Evans Aldol reaction relies on the formation of a rigid metal enolate. The use of Boron (specifically dibutylboron triflate) creates a tight 6-membered chair-like transition state where the auxiliary's steric bulk blocks one face of the enolate.

EvansMechanism step1 Acylated Oxazolidinone step2 Z-Enolate Formation (Bu2BOTf + Amine) step1->step2 Enolization ts Zimmerman-Traxler TS (Face-Selective Attack) step2->ts + Aldehyde product Syn-Aldol Adduct (>98:2 dr) ts->product C-C Bond Formation note Key Driver: Steric hindrance of the auxiliary forces the aldehyde R-group into an equatorial position. ts->note

Figure 2: Mechanistic flow of the Evans Aldol reaction, highlighting the Z-enolate intermediate that dictates syn-diastereoselectivity.

Protocol 1: Evans Syn-Aldol Reaction (Self-Validating)

Objective: Synthesis of a syn-aldol adduct with >98:2 diastereomeric ratio (dr). Reagents: N-Propionyloxazolidinone, Dibutylboron triflate (


), Diisopropylethylamine (DIPEA), Benzaldehyde.
  • Enolization (Critical Control Point):

    • Dissolve N-propionyloxazolidinone (1.0 equiv) in anhydrous

      
       under 
      
      
      
      at 0°C.
    • Add

      
       (1.1 equiv) dropwise. Why? Slow addition prevents local exotherms that could degrade the Lewis acid.
      
    • Add DIPEA (1.2 equiv) dropwise. Stir at 0°C for 30 min, then cool to -78°C.

    • Validation: The solution should remain clear. Turbidity suggests moisture contamination, which will erode dr.

  • Aldol Addition:

    • Add Benzaldehyde (1.1 equiv) dropwise at -78°C.

    • Stir for 30 min at -78°C, then warm to 0°C over 1 hour.

    • Mechanism:[2][3][4][5] The reaction is kinetically controlled; keeping it cold ensures the Z-enolate geometry is preserved.

  • Oxidative Workup:

    • Quench with pH 7 buffer, then add methanol and 30%

      
       carefully.
      
    • Why? This cleaves the boron-oxygen bond, releasing the product without racemization.

  • Validation Metrics:

    • Yield: >90%.

    • Stereocontrol: Analyze crude via

      
       NMR. Look for the "syn" coupling constant (
      
      
      
      ) vs "anti" (
      
      
      ).

Part 4: Catalytic Generation – The Industrial Solution

For large-scale synthesis, stoichiometric auxiliaries are often cost-prohibitive due to poor atom economy (you throw away the auxiliary). Catalytic Asymmetric Synthesis is the preferred industrial approach.

The Scalable Champion: Jacobsen Hydrolytic Kinetic Resolution (HKR) This method resolves racemic terminal epoxides using a chiral Cobalt-Salen catalyst and water. It is one of the few catalytic methods implemented on multi-ton scales.

Workflow: Jacobsen HKR

The power of HKR lies in its ability to yield two high-value chiral synthons from one cheap racemic precursor: the unreacted epoxide (e.g., >99% ee) and the diol (e.g., >98% ee).[6]

HKR_Workflow racemic Racemic Epoxide (Cheap Input) reaction Kinetic Resolution racemic->reaction catalyst (R,R)-Co-Salen (0.5 mol%) catalyst->reaction water Water (0.55 equiv) water->reaction prod1 (R)-Epoxide (>99% ee) reaction->prod1 Unreacted prod2 (S)-Diol (>98% ee) reaction->prod2 Hydrolyzed

Figure 3: The Jacobsen HKR workflow. The catalyst selectively hydrolyzes one enantiomer, leaving the other intact.

Protocol 2: HKR of Epichlorohydrin[7]

Objective: Resolution of (±)-epichlorohydrin to (R)-epichlorohydrin. Reagents: (±)-Epichlorohydrin, (R,R)-Co-Salen catalyst, Acetic Acid, Water.

  • Catalyst Activation:

    • Dissolve (R,R)-Co-Salen precursor (Co(II)) in toluene.[1] Add 2 equiv of Acetic Acid and stir in air for 1 hour.

    • Why? This oxidizes Co(II) to the active Co(III)-OAc species. Evaporate to dryness to obtain the active brown solid catalyst.

  • Resolution:

    • Add (±)-epichlorohydrin (1.0 equiv) to the catalyst (0.5 mol%).

    • Cool to 0°C. Add water (0.55 equiv) slowly.

    • Note: The reaction is exothermic. On a large scale, water addition rate controls the temperature.

  • Separation:

    • Distill the volatile epoxide (product) away from the non-volatile diol and catalyst.

    • Self-Validating System: The boiling point difference allows for operationally simple purification without chromatography.

  • Validation:

    • Chiral HPLC: Use a Chiralcel OD column to verify ee >99%.

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[5][7][8][9] Federal Register.[5][9] Link

  • Evans, D. A., et al. (1981). Enantioselective aldol condensations.[10] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[3][6] Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science. Link

  • Zhang, J., et al. (2019). Engineered C–N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners.[11] Angewandte Chemie. Link

  • Ready, J. M., & Jacobsen, E. N. (1999). Highly Active Oligomeric (salen)Co Catalysts for the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society.[3][6] Link

Sources

The Al-Tool for Chiral Amine Synthesis: A Technical Guide to (S)-Benzyl (1-bromopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chiral Landscape

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise construction of stereochemically defined molecules is paramount. Chiral amines, in particular, are ubiquitous building blocks for a vast array of bioactive compounds. Their enantiomeric purity can profoundly influence pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This technical guide provides an in-depth exploration of (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS No. 53843-96-2), a versatile and commercially available reagent that serves as a valuable precursor for the synthesis of enantiomerically enriched chiral amines.

This guide will delve into the commercial availability, key chemical properties, and safe handling of this important synthetic intermediate. Furthermore, it will provide detailed protocols for its application and analytical characterization, empowering researchers to confidently integrate this reagent into their synthetic workflows.

Commercial Availability and Procurement

(S)-Benzyl (1-bromopropan-2-yl)carbamate is accessible through various chemical suppliers. Researchers can procure this reagent from vendors specializing in building blocks for organic synthesis and drug discovery.

Table 1: Commercial Supplier Information

SupplierCAS NumberTypical PurityAvailable Documentation
BLDpharm53843-96-2InquireNMR, HPLC, LC-MS[1]

It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters. The availability of analytical data such as NMR, HPLC, and LC-MS from suppliers like BLDpharm is crucial for verifying the identity and purity of the starting material, a cornerstone of reproducible research.[1]

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of (S)-Benzyl (1-bromopropan-2-yl)carbamate is essential for its effective use and storage. While a comprehensive, publicly available technical data sheet for this specific compound is not widespread, its properties can be inferred from its structure and data on analogous compounds.

Table 2: Physicochemical Properties of (S)-Benzyl (1-bromopropan-2-yl)carbamate

PropertyValueSource/Justification
Molecular Formula C₁₁H₁₄BrNO₂Calculated
Molecular Weight 272.14 g/mol Calculated
Appearance Likely a white to off-white solidBased on related carbamates
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc)Based on structural features
Chirality (S)-enantiomerAs specified

Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Proposed Protocol

This proposed synthesis starts from the commercially available and inexpensive (S)-alaninol.

G cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Bromination S_Alaninol (S)-Alaninol Reaction1 Protection S_Alaninol->Reaction1 Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction1 Base Base (e.g., NaHCO₃) Base->Reaction1 Solvent1 Solvent (e.g., Dichloromethane/Water) Solvent1->Reaction1 S_Cbz_Alaninol (S)-Benzyl (1-hydroxypropan-2-yl)carbamate S_Cbz_Alaninol_2 (S)-Benzyl (1-hydroxypropan-2-yl)carbamate Reaction1->S_Cbz_Alaninol Reaction2 Bromination S_Cbz_Alaninol_2->Reaction2 Brominating_Agent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) Brominating_Agent->Reaction2 Solvent2 Solvent (e.g., Dichloromethane) Solvent2->Reaction2 Target_Molecule (S)-Benzyl (1-bromopropan-2-yl)carbamate Reaction2->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of (S)-Benzyl (1-hydroxypropan-2-yl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-alaninol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-Benzyl (1-hydroxypropan-2-yl)carbamate.

Step 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Benzyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Carbon Tetrabromide: Add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product, (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Reactivity and Applications in Chiral Amine Synthesis

The utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the carbamate functionality serves as a protecting group for the amine. This allows for the introduction of a variety of nucleophiles at the C1 position, followed by deprotection of the amine to yield the desired chiral amine.

G Target_Molecule (S)-Benzyl (1-bromopropan-2-yl)carbamate SN2_Reaction SN2 Reaction Target_Molecule->SN2_Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2_Reaction Substitution_Product N-Cbz protected chiral amine Deprotection_Step Deprotection Substitution_Product->Deprotection_Step Deprotection Deprotection (e.g., H₂/Pd-C) Deprotection->Deprotection_Step Chiral_Amine Chiral Amine SN2_Reaction->Substitution_Product Deprotection_Step->Chiral_Amine

Caption: General reaction scheme for chiral amine synthesis.

This strategy is particularly valuable for the synthesis of β-chiral primary amines, a common motif in many pharmaceutical agents. The benzyl carbamate (Cbz) protecting group is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.

Analytical Methods for Quality Control

To ensure the quality and purity of (S)-Benzyl (1-bromopropan-2-yl)carbamate and to monitor the progress of reactions involving this reagent, a suite of analytical techniques should be employed.

Table 3: Recommended Analytical Methods

TechniquePurposeKey Parameters to Monitor
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structure elucidation and confirmationChemical shifts, coupling constants, and integration of protons; presence of all expected carbon signals.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringRetention time, peak area, and detection of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of byproductsMass-to-charge ratio (m/z) of the parent ion and any fragments.
Chiral HPLC Enantiomeric purity determinationSeparation and quantification of the (S) and (R) enantiomers.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-Benzyl (1-bromopropan-2-yl)carbamate is a commercially available and highly valuable chiral building block for the synthesis of enantiomerically pure amines. Its well-defined stereochemistry and the presence of a versatile protecting group make it an indispensable tool for medicinal chemists and researchers in drug discovery. By understanding its commercial availability, physicochemical properties, and reactivity, and by adhering to safe handling practices, scientists can effectively leverage this reagent to construct complex and therapeutically relevant molecules. The proposed synthetic and analytical protocols in this guide provide a solid foundation for the successful application of (S)-Benzyl (1-bromopropan-2-yl)carbamate in the laboratory.

References

  • Information on the utility of chiral amines in drug discovery can be found in various medicinal chemistry textbooks and review articles.
  • BLDpharm. 53843-96-2|Benzyl (S)-(1-bromopropan-2-yl)carbamate. Available at: [A representative, though non-clickable, URL structure would be https://www.bldpharm.com/products/53843-96-2.html]
  • Synthesis of benzyl carbamates is a standard transformation in organic chemistry, with many published procedures. For a general reference, see: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • The Appel reaction (using CBr₄/PPh₃) is a common method for converting alcohols to bromides. For a general reference, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: Hoboken, NJ, 2007.

Sources

Methodological & Application

Application Note: Synthesis of Chiral Secondary Amines via (S)-Benzyl (1-bromopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of enantiopure secondary amines and 1,2-diamines is a critical operation in modern drug discovery, as these motifs are ubiquitous in bioactive alkaloids, organocatalysts, and pharmaceutical active ingredients (APIs)[1]. Traditional methods, such as the asymmetric reductive amination of chiral α-amino aldehydes, are frequently plagued by racemization due to the high acidity of the α-proton.

This application note details a highly robust, stereoretentive alternative: the use of (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1)[2] as a chiral electrophilic building block. Derived from inexpensive L-alaninol, this reagent allows for the modular assembly of chiral secondary amines via direct SN2 alkylation, entirely bypassing racemization-prone aldehyde intermediates.

Mechanistic Rationale & Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected to ensure reproducibility and scale-up viability.

Precursor Selection & Protecting Group Strategy

The Carboxybenzyl (Cbz) group is selected over Boc or Fmoc for two distinct reasons[3]. First, Cbz is highly stable to the mildly basic conditions (e.g., K2CO3, DIPEA) required for the downstream SN2 amine alkylation. Second, it offers an orthogonal deprotection strategy; it can be cleanly removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, avoiding the strong acids (like TFA) required for Boc removal, which can cause unwanted side reactions in complex API synthesis.

Halogenation Dynamics: Avoiding Neighboring Group Participation (NGP)

Converting the primary alcohol of N-Cbz-L-alaninol to a leaving group is a delicate process. Utilizing standard reagents like PBr3 or sulfonyl chlorides (to form mesylates/tosylates) often leads to Neighboring Group Participation (NGP) . The carbonyl oxygen of the carbamate can intramolecularly attack the activated primary carbon, forming an unwanted cyclic oxazolidinone and destroying the linear carbon skeleton[4].

To circumvent this, we utilize the Appel Reaction (CBr4 / PPh3). This reaction proceeds under mild, essentially neutral conditions. The rapid formation of the phosphonium intermediate and subsequent immediate displacement by the bromide ion outpaces the intramolecular cyclization, cleanly yielding (S)-Benzyl (1-bromopropan-2-yl)carbamate with complete retention of the adjacent stereocenter.

SN2 Trajectory and Steric Control

During the alkylation phase, the incoming primary amine attacks the primary bromide. The steric bulk of the Cbz-protected amine at the adjacent C2 position effectively shields one face of the molecule, directing the SN2 trajectory without hindering the reaction rate at the primary carbon. This ensures high yields while strictly preserving the enantiomeric excess (ee) of the molecule.

Synthetic Workflow

Pathway A L-Alaninol B N-Cbz-L-Alaninol A->B Cbz-Cl, Na2CO3 (Protection) C (S)-Benzyl (1-bromopropan-2-yl)carbamate B->C CBr4, PPh3 (Appel Reaction) D Chiral Secondary Amine (N-Cbz Protected) C->D R-NH2, K2CO3 (SN2 Alkylation) E Chiral 1,2-Diamine (Free Amine) D->E H2, Pd/C (Hydrogenolysis)

Synthetic workflow for chiral 1,2-diamines via (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each step is self-validating before proceeding to the next.

Protocol A: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate (Appel Reaction)

Objective: Convert N-Cbz-L-alaninol to the corresponding bromide without oxazolidinone formation.

  • Setup: Dissolve N-Cbz-L-alaninol (1.0 equiv, 10 mmol) and carbon tetrabromide (CBr4, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add triphenylphosphine (PPh3, 1.25 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6). Crucially, spray with ninhydrin and heat; the spot should remain colorless, confirming the Cbz group is intact.

  • Workup: Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter through a Celite pad and purify the filtrate via silica gel flash chromatography to yield the pure bromide.

Protocol B: SN2 Alkylation to Form Chiral Secondary Amines

Objective: Couple the chiral bromide with a primary amine.

  • Setup: In a sealed tube, dissolve (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.0 equiv, 5 mmol) in anhydrous acetonitrile (MeCN, 0.5 M).

  • Reagent Addition: Add the desired primary amine (e.g., benzylamine, 1.5 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Reaction: Heat the suspension to 70 °C and stir vigorously for 12–16 hours.

  • Validation Checkpoint (IPC): Analyze via LC-MS. The SN2 completion is validated by the disappearance of the characteristic 1:1 bromine isotope pattern (M and M+2 peaks) of the starting material, and the emergence of the desired secondary amine mass [M+H]+.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate. Partition between EtOAc and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and purify via chromatography.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Objective: Unmask the primary amine to yield the chiral 1,2-diamine.

  • Setup: Dissolve the N-Cbz protected secondary amine (1.0 equiv) in MS-grade Methanol (0.1 M).

  • Catalysis: Carefully add 10% Pd/C (10% w/w) under a nitrogen blanket to prevent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint (IPC): Spot the reaction mixture on TLC and stain with ninhydrin. A rapid color change to deep purple/blue upon mild heating confirms the successful generation of the free amine.

  • Workup: Filter the suspension through a tightly packed Celite plug to remove the palladium catalyst. Wash the plug with excess methanol and concentrate the filtrate to afford the pure chiral 1,2-diamine.

Quantitative Data & Optimization

The steric and electronic nature of the incoming primary amine dictates the efficiency of the SN2 alkylation (Protocol B). The table below summarizes optimized conditions for various nucleophiles, demonstrating the broad utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate.

EntryPrimary Amine (Nucleophile)SolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1BenzylamineMeCNK2CO3 (2.0)701288>99
2Isopropylamine (Sterically hindered)MeCNK2CO3 (2.0)601682>99
3Aniline (Poor nucleophile)DMFDIPEA (2.5)902465>99
4p-MethoxybenzylamineMeCNK2CO3 (2.0)701285>99
5PropargylamineTHFCs2CO3 (2.0)651479>99

Note: Enantiomeric excess (ee) was determined via chiral HPLC analysis of the final deprotected 1,2-diamines, confirming that the stereocenter at C2 is fully preserved throughout the synthetic cascade.

References

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: NIH PubMed Central (PMC) URL:[Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties Source: NIH PubMed Central (PMC) URL:[Link]

Sources

N-alkylation of primary amines with (S)-Benzyl (1-bromopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of Primary Amines with (S)-Benzyl (1-bromopropan-2-yl)carbamate

Abstract & Introduction

This application note details the protocol for the stereoselective N-alkylation of primary amines using (S)-Benzyl (1-bromopropan-2-yl)carbamate (referred to herein as Cbz-Reagent 1 ). This reaction is a critical transformation in the synthesis of chiral diamines, peptidomimetics, and PNA (Peptide Nucleic Acid) monomers.

While chemically defined as a standard nucleophilic substitution (


), this specific transformation presents a unique "kinetic trap." The carbamate protecting group (Cbz) contains a nucleophilic carbonyl oxygen that can attack the alkyl bromide intramolecularly, leading to the formation of a stable 2-oxazolidinone  byproduct. This side reaction is often thermodynamically favored over the desired intermolecular amine attack, particularly under aggressive basic conditions.

This guide provides a "Gold Standard" Finkelstein-assisted protocol designed to accelerate the desired intermolecular kinetics while suppressing intramolecular cyclization and racemization.

Chemical Mechanism & Critical Challenges

To achieve high yield, one must understand the competing pathways. The reaction environment contains two nucleophiles: the external primary amine (


) and the internal carbamate oxygen.
Pathway Analysis
  • Pathway A (Desired): Intermolecular

    
     attack by the amine on the 
    
    
    
    carbon. This yields the secondary amine with retention of the
    
    
    stereocenter.
  • Pathway B (Undesired): Intramolecular attack by the Cbz carbonyl oxygen (Neighboring Group Participation). This forms a cyclic 5-membered oxazolidinone and releases benzyl bromide.

  • Pathway C (Side Reaction): Dialkylation, where the product secondary amine reacts with another equivalent of Cbz-Reagent 1 .

Mechanistic Diagram (DOT)

ReactionPathways cluster_legend Reaction Drivers Reagent (S)-Cbz-Reagent 1 (Alkyl Bromide) TS_Inter TS: Intermolecular Attack Reagent->TS_Inter + R-NH2 (Kinetic Control) TS_Intra TS: Intramolecular Cyclization Reagent->TS_Intra Base/Heat (Thermodynamic) Amine Primary Amine (R-NH2) Product Desired Chiral Diamine (Secondary Amine) TS_Inter->Product Oxazolidinone Oxazolidinone Byproduct (Dead End) TS_Intra->Oxazolidinone - BnBr Dialkyl Dialkylated Impurity Product->Dialkyl + Excess Reagent 1 Finkelstein (NaI) Finkelstein (NaI) Finkelstein (NaI)->TS_Inter Accelerates

Caption: Kinetic competition between intermolecular amination (green) and intramolecular cyclization (red).

Optimization Strategy

The following parameters are tuned to favor Pathway A.

ParameterRecommendationRationale
Leaving Group Activation Add NaI (0.5 - 1.0 eq) Finkelstein Reaction: Converts the alkyl bromide to a highly reactive alkyl iodide in situ. Iodide is a better leaving group, allowing the reaction to proceed at lower temperatures where cyclization is slower [1].
Base Selection DIPEA or K₂CO₃ Strong bases (NaH, NaOH) deprotonate the carbamate nitrogen, drastically increasing the nucleophilicity of the carbonyl oxygen and forcing oxazolidinone formation [2]. Use mild, non-nucleophilic bases.
Solvent Acetonitrile (MeCN) Polar aprotic solvents support

mechanisms. MeCN is preferred over DMF for easier workup, though DMF is acceptable for low-solubility amines.
Stoichiometry Amine Excess (1.5 - 2.0 eq) Excess amine acts as a statistical buffer against dialkylation and ensures the amine concentration is high enough to outcompete the intramolecular cyclization.

Detailed Protocol: Finkelstein-Assisted N-Alkylation

Reagents:

  • (S)-Benzyl (1-bromopropan-2-yl)carbamate (Cbz-Reagent 1 )

  • Primary Amine (

    
    )[1]
    
  • Sodium Iodide (NaI) - Catalytic/Stoichiometric additive

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )
    
  • Acetonitrile (Anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser

  • Inert gas line (

    
     or Ar)
    
  • Magnetic stirrer with heating block

Step-by-Step Procedure
  • Preparation of Nucleophile Solution:

    • In a flame-dried flask under

      
      , dissolve the Primary Amine  (2.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to bromide).
      
    • Add Base (DIPEA, 1.2 equiv).

    • Note: If using an amine salt (e.g.,

      
      ), increase base to 2.2 equiv to liberate the free amine.
      
  • Activation (The Finkelstein Step):

    • Add Sodium Iodide (NaI) (0.5 equiv) to the mixture. Stir for 10 minutes at room temperature.

    • Observation: The solution may yellow slightly due to trace iodine, which is normal.

  • Addition of Electrophile:

    • Dissolve Cbz-Reagent 1 (1.0 equiv) in a minimal volume of Acetonitrile.

    • Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Why: Slow addition keeps the concentration of the electrophile low relative to the amine, suppressing dialkylation.

  • Reaction:

    • Heat the mixture to 50–60°C . Monitor by TLC or LC-MS.[2]

    • Typical Time: 4–12 hours.

    • Endpoint: Disappearance of the bromide starting material.

    • QC Check: If a new spot appears that is non-polar and UV active but ninhydrin negative, it is likely the oxazolidinone.

  • Workup:

    • Cool to room temperature.

    • Concentrate solvent in vacuo.[2]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
        (removes HI/HBr salts) and Brine .
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc (gradient) or DCM/MeOH (for polar amines).

Quality Control & Troubleshooting

Validating the Structure
  • 1H NMR: Look for the diagnostic doublet of the methyl group at the chiral center (~1.1 ppm). Ensure integration matches a mono-alkylated product.

  • Chiral HPLC: Essential to verify that the (S)-configuration was maintained. Although

    
     at a primary carbon does not invert the stereocenter at the beta-position, racemization can occur via transient oxazolinium intermediates if heating is excessive.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / High Oxazolidinone Base too strong or Temp too high.Switch to

or

. Lower temp to 40°C and increase reaction time.
Dialkylation (Tertiary Amine) Amine concentration too low.Increase primary amine equivalents to 3.0 or use high-dilution addition of the bromide.
No Reaction Bromide is sluggish.Increase NaI to 1.0 equiv (full Finkelstein) or switch solvent to DMF to increase nucleophilicity.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Amine (2.0 eq) + Base in MeCN Start->Mix AddNaI Add NaI (0.5 eq) (In-situ Activation) Mix->AddNaI AddBromide Slow Addition of Cbz-Reagent 1 AddNaI->AddBromide Heat Heat to 50-60°C (4-12 Hours) AddBromide->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc / NaHCO3) Check->Workup Complete Purify Flash Chromatography Workup->Purify Final Final Product (Secondary Amine) Purify->Final

Caption: Operational workflow for the suppression of side-products during N-alkylation.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Historical Context).

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids". Chemical Reviews, 104(11), 5823–5846. (Discusses oxazolidinone formation and N-methylation challenges).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines". Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methods).

  • BenchChem Application Data. (2025). "Application Notes and Protocols for N-Cbz Deprotection and Alkylation". (General protocols for Cbz-amine handling).

Sources

Application Note: Optimizing Nucleophilic Substitution of (S)-Benzyl (1-bromopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for reacting (S)-Benzyl (1-bromopropan-2-yl)carbamate (N-Cbz-1-bromo-2-aminopropane) with various nucleophiles. This scaffold is a critical chiral building block for peptidomimetics and amphetamine-class therapeutics. The primary challenge in manipulating this molecule is preserving the stereochemical integrity at the C2 position while preventing intramolecular cyclization (oxazolidinone formation) driven by the carbamate moiety. This document provides validated workflows to maximize


 efficiency and minimize side reactions.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]

Structural Properties

The substrate features a primary alkyl bromide electrophile (


-position) and a secondary amine protected by a benzyloxycarbonyl (Cbz) group (

-position).[1]
  • Electrophilic Site: The C1 carbon (attached to Br) is unhindered and highly susceptible to

    
     attack.
    
  • Chiral Center: The C2 carbon holds the (S)-configuration. Since the substitution occurs at C1, retention of absolute configuration at C2 is expected unless neighboring group participation (NGP) occurs.

The Cyclization Trap (Critical Risk)

Under basic conditions, the carbamate oxygen or nitrogen can act as an internal nucleophile.

  • Oxazolidinone Formation (Major Risk): Strong bases deprotonate the carbamate nitrogen, increasing the nucleophilicity of the carbonyl oxygen. This leads to 5-exo-tet cyclization, displacing the bromide to form a stable oxazolidinone, effectively "killing" the reactivity toward external nucleophiles.

  • Aziridine Formation (Minor Risk): While less common with Cbz than with benzyl or alkyl amines, the nitrogen can attack C1 to form an aziridinium ion. If the external nucleophile subsequently attacks C2, the stereocenter will be inverted or racemized.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired pathway and the competitive cyclization.

ReactionPathways Start (S)-N-Cbz-1-bromo-2-aminopropane SN2 Transition State (SN2) Start->SN2 + Nucleophile Base Strong Base / Heat Start->Base Deprotonation Aziridine Aziridinium Ion (Racemization Risk) Start->Aziridine N-Attack (Minor) Product Desired Product (Retention of C2 Config) SN2->Product Direct Displacement Oxazo Oxazolidinone (Dead End / Side Product) Base->Oxazo O-Attack (Major) Aziridine->Product Attack at C1 Aziridine->Oxazo Rearrangement

Figure 1: Mechanistic bifurcation. Avoiding strong bases prevents the "Red" pathways (Oxazolidinone formation).

Critical Control Points (CCP)

ParameterRecommendationRationale
Base Selection

,

, or DIPEA
Strong bases (NaH, KOtBu) promote oxazolidinone formation [1].[1] Weak bases neutralize acid without deprotonating the carbamate -NH-.
Solvent DMF, DMSO, or AcetonePolar aprotic solvents accelerate

rates, favoring intermolecular attack over intramolecular cyclization.[1]
Temperature 25°C - 60°CHigh heat (>80°C) promotes elimination (E2) and cyclization.[1]
Stoichiometry 1.5 - 3.0 eq.[1] NucleophileExcess nucleophile ensures the bimolecular reaction rate (

) outcompetes the unimolecular cyclization rate.[1]

Experimental Protocols

Protocol A: Synthesis of Starting Material (Reference Context)

Pre-requisite: If not purchasing, synthesize from (S)-Alaninol.[1]

  • Protection: React (S)-Alaninol with Benzyl chloroformate (Cbz-Cl) in aqueous

    
     (Schotten-Baumann conditions) to yield N-Cbz-Alaninol [2].
    
  • Bromination: Convert N-Cbz-Alaninol to the bromide using

    
     (1.2 eq) and 
    
    
    
    (1.2 eq) in DCM at 0°C.
    • Note: Avoid

      
       if possible, as the acidic byproducts can degrade the carbamate or induce rearrangement.
      
    • QC: Verify optical rotation

      
       matches literature to ensure no racemization occurred during bromination.
      
Protocol B: Reaction with Azides (Synthesis of Diamine Precursors)

Target: (S)-Benzyl (1-azidopropan-2-yl)carbamate.[1] Application: Precursor for chiral diamines via hydrogenation.

Materials:

  • Substrate: (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.0 eq)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Solvent: DMF (anhydrous)[1]

  • Temperature: 50°C

Step-by-Step:

  • Dissolve the substrate in DMF (0.2 M concentration).

  • Add

    
     in a single portion.
    
  • Heat to 50°C under

    
     atmosphere for 4–6 hours.
    
  • Monitor: TLC (Hexane/EtOAc 3:1). The bromide (less polar) will disappear; the azide (slightly more polar) will appear.

    • Warning: Azides are potentially explosive. Do not concentrate to dryness with heat.

  • Workup: Dilute with water, extract with

    
     (to avoid DMF dragging into organic phase), wash with brine, dry over 
    
    
    
    .
  • Yield: Typically 85–95%.

Protocol C: Reaction with Amines (Prevention of Polyalkylation)

Target: Secondary amines (e.g., N-benzylated derivatives).[1] Challenge: The product is a secondary amine, which is more nucleophilic than the primary amine reactant, leading to tertiary amine byproducts.

Materials:

  • Nucleophile: Benzylamine (3.0 – 5.0 eq) Excess is crucial.[1]

  • Base:

    
     (2.0 eq)[1][3]
    
  • Additive: KI (0.1 eq) (Finkelstein catalyst to accelerate reaction).

  • Solvent: Acetonitrile (

    
    ).[1]
    

Step-by-Step:

  • Suspend

    
     and KI in Acetonitrile.
    
  • Add the amine nucleophile (large excess).

  • Add the bromide substrate dropwise at room temperature over 30 minutes.

    • Reasoning: Keeping the substrate concentration low relative to the amine prevents the product from competing for the bromide.

  • Heat to reflux (approx. 80°C) for 12 hours.

  • Workup: Filter off solids. Concentrate. Purify via column chromatography to separate the excess amine starting material from the product.

Protocol D: Reaction with Thio-Nucleophiles

Target: Thioethers.

Materials:

  • Nucleophile: Thiophenol or Alkyl thiol (1.2 eq).[1]

  • Base:

    
     (1.5 eq) (Cesium promotes 
    
    
    
    via the "Cesium Effect").[1]
  • Solvent: DMF.

Step-by-Step:

  • Degas DMF with nitrogen for 15 minutes (prevents disulfide dimerization of the thiol).

  • Add thiol and base; stir for 10 min to generate the thiolate anion.

  • Add bromide substrate.[4] Stir at RT for 2 hours.

    • Note: Thiolates are excellent nucleophiles; heat is rarely needed and increases side reactions.

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR:

    • Starting Material:

      
      -Br appears as a multiplet/doublet of doublets around 
      
      
      
      3.4–3.6 ppm.
    • Product: The signal will shift upfield (for amines/azides) or downfield (for oxygen nucleophiles).[1]

    • Oxazolidinone Side Product: Look for the disappearance of the Cbz benzylic protons (

      
       5.1 ppm) if the benzyl group is cleaved, or distinct shifts in the ring protons.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA gradients.

    • Requirement: Enantiomeric Excess (ee) > 98%.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Nucleophile insolubility or low reactivity.[1]Switch to DMSO; Add 10 mol% TBAI or KI (Finkelstein condition).
Formation of Oxazolidinone Base too strong; Temperature too high.Switch from NaH/KOH to

or DIPEA. Lower temp to <50°C.
Racemization Aziridinium intermediate formation.Avoid protic solvents (MeOH/EtOH) which stabilize ions.[1] Use strictly aprotic conditions.
Dialkylation (Amine reaction) Stoichiometry imbalance.Increase amine equivalents to >5.0 or use a protecting group on the nucleophile.

References

  • Vertex AI Search. (2026). Oxazolidinone formation from N-Cbz amino alkyl halides.
  • Pehere, A. D., & Abell, A. D. (2011).[1][5] An improved large scale procedure for the preparation of N-Cbz amino acids.[5][6] Tetrahedron Letters, 52(13), 1493-1494.[1][6] Link[1][6]

  • Master Organic Chemistry. (2025). The SN2 Mechanism.
  • Organic Chemistry Portal. (2025). Synthesis of Oxazolidinones.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitution and Elimination Reactions.

Sources

Application Note: Strategic Cbz Deprotection for Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers encountering failure modes with standard Cbz deprotection protocols when applied to sterically hindered or structurally complex secondary amines.

Executive Summary & Strategic Analysis

The removal of the benzyloxycarbonyl (Cbz) group from secondary amines is typically a trivial transformation using catalytic hydrogenolysis (


, Pd/C). However, this "standard" protocol frequently fails when applied to sterically hindered substrates  (e.g., N-alkylated peptides, 

-quaternary centers, or rigid bicyclic scaffolds).

Why Standard Protocols Fail:

  • Catalyst Access: The heterogeneous nature of Pd/C requires the substrate to adsorb onto the catalyst surface. Bulky substituents near the carbamate nitrogen prevent the Cbz group from lying flat against the palladium surface, drastically reducing turnover frequency (TOF).

  • Conformational Locking: Hindered amines often adopt rotamers where the benzylic C-O bond is shielded from nucleophilic attack or hydrogen delivery.

  • Competing Side Reactions: Extended reaction times required for hindered substrates increase the probability of side reactions, most notably N-methylation (when MeOH is used) or reduction of sensitive functionalities (halides, olefins).

This guide provides three distinct, self-validating protocols designed to bypass these steric barriers.

Method Selection Decision Matrix

Do not default to hydrogenation. Use this logic flow to select the optimal protocol for your specific substrate.

Cbz_Decision_Tree Start START: Cbz-Protected Hindered Amine Check_Sens Contains reducible groups? (Alkenes, Halides, Nitro, S-compounds) Start->Check_Sens H2_Path PROTOCOL 1: Optimized Transfer Hydrogenation Check_Sens->H2_Path NO (Stable) Alt_Path Acid Sensitive? Check_Sens->Alt_Path YES (Sensitive) Success Isolated Free Amine H2_Path->Success Acid_Protocol PROTOCOL 3: Lewis Acid (AlCl3/HFIP) Alt_Path->Acid_Protocol NO (Acid Stable) Nuc_Protocol PROTOCOL 2: Soft Nucleophile (Thiololysis) Alt_Path->Nuc_Protocol YES (Acid Labile) Acid_Protocol->Success Nuc_Protocol->Success

Caption: Strategic decision tree for selecting Cbz deprotection conditions based on substrate functionality.

Experimental Protocols

PROTOCOL 1: Enhanced Transfer Hydrogenation (For Acid-Stable, Reducible-Safe Substrates)

Rationale: Standard


 balloons often fail for hindered amines due to poor mass transfer. Transfer hydrogenation using ammonium formate provides a soluble hydrogen source that can access the catalyst surface more effectively, while the elevated temperature overcomes the activation energy barrier imposed by steric hindrance.

Mechanism:


 catalyzes the decomposition of formate into 

and

in situ on the catalyst surface, creating a high local concentration of active hydrogen species.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the hindered Cbz-amine (1.0 equiv) in dry methanol (

    
     concentration).
    
    • Critical Note: If solubility is poor, use a 1:1 mixture of MeOH/THF. Avoid DCM as it can poison the catalyst.

  • Catalyst Addition: Add 10% Pd/C (20 wt% loading relative to substrate).

    • Optimization: For extremely hindered substrates, use Pd(OH)₂/C (Pearlman’s Catalyst) as it is more electron-rich and active.

  • H-Donor Addition: Add Ammonium Formate (10.0 equiv) in one portion.

  • Reaction: Equip with a reflux condenser and heat to 60 °C for 1–4 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the starting material mass (

      
      ) and appearance of the free amine (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter through a Celite pad (pre-wetted with MeOH) to remove Pd.

    • CAUTION: The filter cake is pyrophoric. Keep wet at all times.

    • Concentrate filtrate.[2][4][5] The residue will contain excess ammonium formate.

    • Dissolve residue in DCM, wash with saturated

      
       (to remove formic acid salts), dry over 
      
      
      
      , and concentrate.
PROTOCOL 2: "The Soft Nucleophile" (Thiol-Mediated Cleavage)

Rationale: This is the method of choice for highly functionalized drug intermediates (e.g., Adagrasib synthesis). It relies on an


-type attack on the benzylic carbon of the Cbz group.[6] Since the attack occurs at the benzyl group (remote from the hindered amine center), steric bulk around the nitrogen has minimal effect on the reaction rate.

Mechanism: The thiolate anion attacks the benzylic position, displacing the carbamate as a leaving group. The resulting carbamic acid spontaneously decarboxylates.

Thiol_Mechanism Substrate Cbz-N(R)2 (Hindered) TS [Transition State] Remote Attack Substrate->TS K3PO4, 75°C Thiol Thiolate (^-S-CH2CH2OH) Thiol->TS Intermed Carbamate Anion + Benzyl Thioether TS->Intermed Product Free Amine + CO2 Intermed->Product -CO2

Caption: Nucleophilic cleavage pathway bypassing steric hindrance at the nitrogen center.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Cbz-protected amine (1.0 equiv) and

    
      (3.0 equiv).
    
  • Solvent: Add DMAc (N,N-Dimethylacetamide) (

    
    ). Degassing is recommended to prevent disulfide formation.
    
  • Reagent: Add 2-Mercaptoethanol (2.0–5.0 equiv).

    • Why this thiol? It is odorless compared to other thiols and water-soluble, simplifying workup.

  • Execution: Heat the mixture to 75 °C under

    
     atmosphere.
    
    • Time: Typically 2–6 hours.

  • Work-up (Self-Validating):

    • Dilute with water and extract with EtOAc.[1]

    • Wash organic layer with water (

      
      ) to remove DMAc and excess thiol.
      
    • Wash with brine, dry, and concentrate.[1][5][7]

    • Purification: The byproduct is a benzyl thioether, which is easily separated from the polar amine by column chromatography.

PROTOCOL 3: Lewis Acid-Mediated Cleavage (AlCl3/HFIP)

Rationale: For substrates that are sensitive to base or nucleophiles but tolerant of mild acid. The combination of Aluminum Chloride (


) and Hexafluoroisopropanol (HFIP) creates a "super-acidic" medium that activates the carbamate carbonyl, facilitating cleavage even in sterically congested environments.

Step-by-Step Methodology:

  • Setup: Dissolve Cbz-amine (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (

    
    ).
    
  • Reagent: Add

    
      (3.0 equiv) in one portion at room temperature.
    
    • Observation: The reaction may be a suspension initially but should clarify.

  • Reaction: Stir at room temperature for 2–16 hours.

    • Note: HFIP stabilizes the carbocation intermediates and accelerates the reaction via H-bonding networks.

  • Quench:

    • Dilute with DCM.

    • Slowly add saturated aqueous

      
       (gas evolution will occur).
      
    • Critical: Ensure pH is basic (>9) to extract the free amine.

  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Data Summary & Comparison

FeatureProtocol 1: Transfer Hydrogenation Protocol 2: Thiololysis (Nucleophilic) Protocol 3: Lewis Acid (AlCl3/HFIP)
Primary Mechanism Metal-catalyzed reduction

Nucleophilic Attack
Acid-catalyzed Hydrolysis
Steric Tolerance Moderate (requires heat)Excellent (Remote attack)High
Key Reagents Pd/C,

2-Mercaptoethanol,


, HFIP
Incompatible With Alkenes, Nitro, Aryl Halides, S-compoundsBase-labile esters, electrophilesAcid-labile groups (Boc, acetals)
Side Reactions N-methylation (in MeOH), DehalogenationDisulfide formationFriedel-Crafts (rare)
Greenness High (Formate/EtOH)Moderate (Thiol waste)Low (HFIP cost/disposal)

Troubleshooting "Impossible" Substrates

Scenario 1: N-Methylation is observed during hydrogenation.

  • Cause: In methanol, the intermediate imine (formed by oxidation of MeOH) reacts with the amine.

  • Fix: Switch solvent to Ethanol or Isopropanol . If solubility is an issue, use Ethyl Acetate/Acetic Acid (4:1) . The acetic acid protonates the amine, preventing it from poisoning the catalyst.

Scenario 2: Reaction stalls at 50% conversion (Protocol 1).

  • Cause: Catalyst poisoning by the free amine product.

  • Fix: Add 1.0 equiv of HCl (or perform in AcOH) to protonate the product as it forms, keeping the Pd surface free.

Scenario 3: Substrate decomposes with AlCl3 (Protocol 3).

  • Alternative: Use TMSI (Trimethylsilyl Iodide) in DCM at 0 °C.

  • Warning: This generates Benzyl Iodide, a potent alkylating agent. You must quench with methanol immediately to destroy the benzyl iodide and prevent re-alkylation of your hindered amine.

References

  • Standard Hydrogenation & Optimization

    • Perron, V., et al. "Regioselective N-Protection of Aromatic Amines."[8] Synthesis, 2009 , 283–289.[8] Link

  • Nucleophilic Deprotection (Thiol Method)

    • Scattolin, T., Gharbaoui, T., & Chen, C. "Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol."[8][9] Organic Letters, 2022 , 24(19), 3736–3740.[8] Link

    • Context: This methodology was pivotal in the process chemistry of Adagrasib (KRAS G12C inhibitor)
  • Lewis Acid Method (AlCl3/HFIP)

    • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[7][10] The Journal of Organic Chemistry, 2024 , 89(9), 5665–5674.[7][8] Link

  • Transfer Hydrogenation Review

    • Mandal, P. K., & McMurray, J. S.[8] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." The Journal of Organic Chemistry, 2007 , 72(17), 6599–6601. Link

Sources

Application Note: Palladium-Catalyzed Hydrogenolysis of Benzyl Carbamates (Cbz)

[1][2]

Introduction & Scope

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry and drug development. Its resilience against acidic and basic conditions makes it orthogonal to Boc and Fmoc groups. However, its removal via catalytic hydrogenolysis, while ostensibly simple, is a heterogeneous surface phenomenon prone to safety hazards (ignition), variable kinetics, and chemoselectivity issues (e.g., concomitant dehalogenation).

This guide moves beyond basic textbook descriptions to provide a robust, failure-mode-analysis approach to Cbz cleavage. It addresses the "black box" nature of the palladium surface and provides self-validating protocols for scalable deprotection.

Mechanistic Insight: The Surface Phenomenon

Understanding the mechanism is the prerequisite for troubleshooting. The reaction is not a simple solution-phase collision; it is a heterogeneous process occurring at the interface of the solid catalyst, the liquid solvent, and the gaseous hydrogen.

The Catalytic Cycle

The accepted mechanism involves the cleavage of the benzylic C-O bond, not the C-N bond.

  • Adsorption:

    
     dissociatively adsorbs onto the Pd surface, forming active Pd-H species. The Cbz-protected substrate coordinates to the Pd surface via the 
    
    
    -system of the phenyl ring.
  • Insertion/Cleavage: The benzylic C-O bond undergoes hydrogenolysis. This releases toluene and generates a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and

    
    .
    
Pathway Visualization

The following diagram illustrates the surface chemistry and the critical path to the free amine.

Cbz_MechanismSubstrateCbz-Substrate(R-NH-Cbz)Pd_SurfacePd Surface(Adsorption Site)Substrate->Pd_SurfaceCoordinationH2Hydrogen (H2)H2->Pd_SurfaceDissociationComplexPd-H / SubstrateComplexPd_Surface->ComplexCleavageC-O BondCleavageComplex->CleavageIntermediatesToluene +Carbamic AcidCleavage->IntermediatesDecarboxylationDecarboxylation(-CO2)Intermediates->DecarboxylationProductFree Amine(R-NH2)Decarboxylation->Product

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis. Note the critical C-O bond cleavage event occurring on the catalyst surface.

Critical Parameters & Optimization

Success depends on modulating the catalyst activity and the solvent environment.[1]

Catalyst Selection[4]
  • 10% Pd/C (Standard): High surface area. Best for routine deprotections.

  • 5% Pd/C: Used when reaction rate needs to be slowed to control exotherms or selectivity.

  • Pd(OH)₂/C (Pearlman’s Catalyst): More active than Pd/C. Essential for sterically hindered amines or "stubborn" Cbz groups.

  • Pd/C(en) (Ethylenediamine doped): Specifically designed to prevent dehalogenation (see Section 4).

Solvent Effects

The solvent influences hydrogen solubility and catalyst wetting.

SolventRateComments
Methanol (MeOH) FastHigh H2 solubility; risk of fire (high volatility). Standard choice.
Ethanol (EtOH) FastSafer than MeOH; slightly lower H2 solubility.
Ethyl Acetate (EtOAc) ModerateSafer (non-protic); reduces risk of side reactions (e.g., transesterification).
Acetic Acid (AcOH) Very FastProtonates the amine product, preventing catalyst poisoning by the free amine.
THF SlowPoor H2 solubility; use only if solubility of substrate demands it.

Chemoselectivity: The Halogen Problem

A common failure mode is the unintended reductive dehalogenation of aryl chlorides, bromides, or iodides present in the molecule. Pd/C is an excellent catalyst for removing halogens.

Strategy for Retention of Halogens:

  • Catalyst Poisoning: Add 0.1–0.5 equivalents of a "poison" like diphenylsulfide or DMSO . This occupies the highly active sites responsible for Ar-X activation while leaving sites available for benzylic cleavage.

  • Alternative Catalyst: Use 5% Pt/C (Platinum on Carbon) . Pt is generally less active toward Ar-X bonds than Pd but still effective for Cbz removal.

  • Amine Additives: Performing the reaction in the presence of ammonia or pyridine can suppress dehalogenation.

Standard Operating Protocols (SOPs)

SOP A: Standard Balloon Hydrogenation (Batch)

Best for: Routine substrates < 10g scale.

Safety Pre-requisite: Pd/C is pyrophoric . Never add dry catalyst to a solvent containing methanol/ethanol in air. It will ignite.

  • Catalyst Slurry (The Safe Way):

    • Weigh 10% Pd/C (10 wt% of substrate mass) into the reaction flask.

    • Under an inert atmosphere (Argon/N2), add a small amount of Toluene or Water to wet the catalyst. This "damps" the pyrophoric nature.

    • Then add the reaction solvent (e.g., MeOH).[2]

  • Substrate Addition:

    • Add the Cbz-substrate (dissolved in minimal solvent if solid).

  • Purge:

    • Seal flask with a septum. Insert a needle connected to a vacuum/inert gas manifold.

    • Cycle Vacuum/Nitrogen 3 times to remove oxygen.

  • Hydrogenation:

    • Attach a balloon filled with

      
       gas.[1][2]
      
    • Stir vigorously (high rpm is critical for mass transfer).

  • Monitoring:

    • Monitor via TLC/LCMS.[1] Reaction typically completes in 1–4 hours.

  • Workup:

    • Flush with Nitrogen.[2][3]

    • Filter through a Celite pad (keep Celite wet to prevent fire hazard).

    • Concentrate filtrate.[1][4]

SOP B: Transfer Hydrogenation (Ammonium Formate)

Best for: Scalable safety, avoiding H2 gas cylinders, and chemoselectivity.

  • Setup:

    • Dissolve substrate in MeOH/EtOH (0.1 M).

    • Add Ammonium Formate (5–10 equivalents).

  • Catalyst Addition:

    • Add 10% Pd/C (10 wt% loading) as a slurry (see SOP A).

  • Reaction:

    • Heat to mild reflux (50–60°C) or stir at RT.

    • Note: Evolution of

      
       and 
      
      
      gas will occur.[5] Ensure venting.
  • Workup:

    • Filter through Celite.[4]

    • The residue will contain excess ammonium formate. Remove via aqueous extraction or sublimation if necessary.

Decision Workflow

Use this logic tree to select the appropriate protocol.

Cbz_WorkflowStartStart: Cbz-SubstrateCheck_HalogenContains Aryl Halides(Cl, Br, I)?Start->Check_HalogenCheck_ScaleScale > 50g?Check_Halogen->Check_ScaleNoRoute_PoisonModified Protocol:Use Pt/C or add DiphenylsulfideCheck_Halogen->Route_PoisonYesRoute_StandardStandard H2 Balloon(SOP A)Check_Scale->Route_StandardNoRoute_TransferTransfer Hydrogenation(SOP B)Check_Scale->Route_TransferYes (Safety)

Figure 2: Decision matrix for selecting the optimal hydrogenolysis protocol based on substrate functionality and scale.

Safety & Handling (Mandatory)

  • Ignition Hazard: Dry Pd/C ignites methanol vapors instantly. Always wet the catalyst with water or toluene before adding flammable solvents.

  • Waste Disposal: Filtered catalyst is still active and saturated with hydrogen.[6] Do not throw dry filter paper into trash. Submerge in water immediately after filtration.

  • Pressure: If using a Parr shaker or autoclave, ensure vessel is rated for the applied pressure.

References

  • Greene's Protective Groups in Organic Synthesis. (Comprehensive guide on Cbz stability and removal conditions).

    • BenchChem Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (Detailed protocols and mechanism).

      • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (Method for retaining halogens).

        • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines.

          • Stanford University Safety: Palladium on Carbon Handling.

            Acid-catalyzed deprotection of Cbz group from chiral amines

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: Chemo-Selective Acidolytic Cleavage of Cbz Groups from Chiral Amines

            Abstract & Strategic Rationale

            The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, valued for its stability against basic conditions and widespread orthogonality to Boc and Fmoc groups.[1] While catalytic hydrogenolysis (

            
            , Pd/C) is the industry standard for Cbz removal, it is frequently rendered non-viable in complex total synthesis and drug development due to:
            
            • Catalyst Poisoning: Substrates containing sulfur (thioethers, thiols, methionines) or basic heterocycles (pyridines) deactivate Pd catalysts.

            • Chemo-incompatibility: Hydrogenolysis reduces concomitant functional groups such as alkenes, alkynes, and benzyl ethers.

            • Solid-Phase Constraints: Heterogeneous catalysis is often inefficient on resin-bound substrates.

            This Application Note details acid-catalyzed deprotection protocols specifically optimized for chiral amines . Unlike base-mediated deprotection, acidolysis minimizes the risk of

            
            -proton abstraction and subsequent racemization. However, the generation of highly electrophilic benzyl cations necessitates a rigorous "scavenger" strategy to prevent re-alkylation and Friedel-Crafts side reactions.
            

            Mechanistic Insight: The Cation Management System

            Acidolytic cleavage of Cbz is an

            
            -type fragmentation. The reaction is driven by the protonation of the carbamate carbonyl, followed by the cleavage of the alkyl-oxygen bond.
            

            Critical Control Point: The fragmentation releases a benzyl cation (

            
            ). If left unquenched, this electrophile will:
            
            • Re-alkylate the newly liberated amine (reducing yield).

            • Alkylate electron-rich aromatic rings (e.g., tyrosine, tryptophan) via Friedel-Crafts alkylation.

            • Polymerize.

            Therefore, the inclusion of a soft nucleophile scavenger (Thioanisole, Pentamethylbenzene, or Triisopropylsilane) is not optional—it is required for high yield and purity.

            Cbz_Acidolysis_Mechanism Substrate Cbz-Amine (R-NH-COOBn) Protonation Protonated Intermediate Substrate->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Carbamic Carbamic Acid (R-NH-COOH) Fragmentation->Carbamic Bn_Cation Benzyl Cation (Bn+) Fragmentation->Bn_Cation Product Free Amine (R-NH2) + CO2 Carbamic->Product - CO2 (Spontaneous) Bn_Cation->Substrate Side Rxn: Alkylation Adduct Benzyl-Scavenger Adduct Bn_Cation->Adduct + Scavenger (Fast) Scavenger Scavenger (Thioanisole)

            Figure 1: Mechanism of acid-catalyzed Cbz deprotection highlighting the critical role of scavengers in trapping the benzyl cation.[2]

            Experimental Protocols

            Method A: HBr in Acetic Acid (The "Standard" Method)

            Best for: Robust substrates lacking acid-sensitive esters (e.g., t-butyl).

            Hydrogen bromide in acetic acid is a powerful, anhydrous cleavage system. The bromide ion acts as a nucleophile to assist in the debenzylation, forming benzyl bromide.

            Reagents:

            • 33% HBr in Acetic Acid (commercially available).

            • Scavenger: Thioanisole (recommended if aromatic residues are present).

            Protocol:

            • Preparation: In a flame-dried round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in minimal glacial acetic acid (approx. 2 mL per mmol).

            • Scavenger Addition: Add Thioanisole (2.0 equiv) if the substrate contains electron-rich aromatics.

            • Acidolysis: Add 33% HBr/AcOH solution (5–10 equiv of HBr) dropwise at room temperature.

              • Note: Evolution of

                
                 gas may be observed.
                
            • Monitoring: Stir at room temperature for 1–3 hours. Monitor by TLC (stain with Ninhydrin for free amine).

            • Workup (Precipitation):

              • Pour the reaction mixture slowly into a 10-fold volume of cold Diethyl Ether (

                
                ).
                
              • The amine hydrobromide salt should precipitate.

              • Filter the solid, wash with cold ether to remove benzyl bromide and acetic acid.

            • Free Basing (Optional): Dissolve salt in water, adjust pH to >10 with

              
              , and extract into DCM.
              
            Method B: TFA "Cocktail" (High Scavenger Load)

            Best for: Peptide-like substrates, solid-phase synthesis, or substrates containing Methionine/Cysteine.

            Based on "Reagent K" logic from peptide chemistry, this uses Trifluoroacetic Acid (TFA) as the solvent and acid, with a cocktail of scavengers to protect sensitive side chains.

            Reagents:

            • TFA (Reagent Grade).

            • Thioanisole (Scavenger).[3][4]

            • Triisopropylsilane (TIS) (Scavenger).[3]

            Protocol:

            • Cocktail Prep: Prepare a solution of TFA : Thioanisole : TIS (90 : 5 : 5 v/v).

              • Modification: For extremely stubborn Cbz groups, add 5% Trifluoromethanesulfonic acid (TFMSA) to the cocktail (Cool to 0°C before adding TFMSA).

            • Reaction: Add the cocktail (5 mL per 100 mg substrate) to the Cbz-amine.

            • Conditions: Stir at 0°C for 30 mins, then warm to Room Temperature for 2–4 hours.

              • Caution: Extended time at RT with TFMSA can degrade amides.

            • Workup:

              • Concentrate TFA under reduced pressure (rotary evaporator with base trap).

              • Precipitate the residue in cold ether.[3]

            Method C: Boron Tribromide ( ) (Lewis Acid)

            Best for: Preserving sensitive stereocenters; low-temperature cleavage.

            
             is a harsh Lewis acid that becomes mild and selective at low temperatures. It coordinates to the carbamate oxygen, facilitating cleavage without the high thermal energy that risks racemization.
            

            Protocol:

            • Setup: Flame-dry a flask and maintain an inert atmosphere (

              
               or Ar).
              
            • Dissolution: Dissolve substrate in anhydrous DCM (Dichloromethane). Cool to -78°C (Dry ice/Acetone bath).

            • Addition: Add

              
               (1.0 M in DCM, 2–3 equiv) dropwise.
              
              • Crucial: Maintain -78°C during addition to prevent exotherms.

            • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor closely by TLC.

            • Quench:

              • Cool back to -20°C.

              • Add Methanol (MeOH) dropwise. (Caution: Vigorous reaction!). This forms volatile trimethyl borate.

            • Workup: Evaporate solvents. Repeat MeOH addition and evaporation 3 times to remove all boron as

              
              .
              

            Comparative Analysis: Selecting the Right Method

            FeatureMethod A: HBr / AcOHMethod B: TFA CocktailMethod C:
            
            
            (Lewis Acid)
            Acid Strength High (Brønsted)Medium-High (Brønsted)High (Lewis)
            Scavenger Need ModerateHighLow (Br acts as nucleophile)
            Temp Room Temp0°C
            
            
            RT
            -78°C
            
            
            0°C
            Chirality Risk Low (unless heated)LowLowest (Kinetic control)
            Compatibility Avoid acid-labile esters (tBu)Tunable (TFMSA optional)Cleaves ethers (MeO-Ar)
            Main Byproduct Benzyl BromideBenzyl-Scavenger adductAlkyl Bromide

            Decision Workflow

            Use this logic flow to determine the optimal deprotection strategy for your specific chiral amine.

            Deprotection_Decision_Tree Start Start: Cbz-Protected Chiral Amine Sulfur Contains Sulfur (Met, Cys) or Benzyl Ethers? Start->Sulfur No_Sulfur No Sulfur->No_Sulfur No Poisoning Risk Yes_Sulfur Yes Sulfur->Yes_Sulfur Poisoning Risk Hydrogenolysis Standard Hydrogenolysis (H2, Pd/C) No_Sulfur->Hydrogenolysis Acid_Labile Contains Acid-Labile Groups? (Boc, tBu esters) Yes_Sulfur->Acid_Labile No_AcidLabile No Acid_Labile->No_AcidLabile Yes_AcidLabile Yes Acid_Labile->Yes_AcidLabile HBr_Method Method A: HBr / AcOH No_AcidLabile->HBr_Method Ether_Cleavage Can you tolerate Ether Cleavage? Yes_AcidLabile->Ether_Cleavage Yes_Ether Yes Ether_Cleavage->Yes_Ether No_Ether No Ether_Cleavage->No_Ether BBr3_Method Method C: BBr3 at -78°C Yes_Ether->BBr3_Method TFA_Method Method B: TFA / Thioanisole / TIS No_Ether->TFA_Method

            Figure 2: Decision matrix for selecting Cbz deprotection conditions based on substrate functionality.

            Troubleshooting & Optimization

            • Problem: Incomplete Deprotection.

              • Cause: Equilibrium between the protonated carbamate and the free amine.

              • Solution: Increase acid concentration or switch from TFA to HBr/AcOH. If using Method B, add 5% TFMSA.

            • Problem: Alkylation of Product (M+90 mass shift).

              • Cause: Insufficient scavenger. The benzyl cation reacted with the amine.

              • Solution: Increase Thioanisole loading to 5–10 equivalents. Ensure the reaction mixture is dilute.

            • Problem: Racemization.

              • Cause: Temperature too high or reaction time too long (allowing reversible

                
                 at the chiral center).
                
              • Solution: Switch to Method C (

                
                ) at -78°C. Strictly limit reaction time.
                

            References

            • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

            • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on acidolysis in peptides).

            • Felix, A. M., et al. (1978). Cleavage of Protecting Groups with Boron Tribromide. Journal of Organic Chemistry, 43(21), 4194–4196. (Method C grounding).

            • Kiso, Y., et al. (1980). Deprotection of Cbz groups using Thioanisole-TFA-TFMSA. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. (Method B grounding).

            • Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (Mechanistic grounding for scavengers).

            Sources

            Use of (S)-Benzyl (1-bromopropan-2-yl)carbamate in peptide synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: Strategic Use of (S)-Benzyl (1-bromopropan-2-yl)carbamate in Peptidomimetic Synthesis

            Executive Summary

            (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-96-2) is a specialized chiral building block derived from L-Alanine.[1] Unlike standard amino acids used in solid-phase peptide synthesis (SPPS), this molecule functions as an electrophilic chiral synthon .[1] It is primarily employed to introduce the L-alanyl side chain (methyl group) into non-canonical backbones, specifically for the synthesis of reduced amide isosteres (

            
            )  and epoxyketone-based proteasome inhibitors .[1]
            

            This guide details the physicochemical profile, reaction mechanisms, and a validated protocol for utilizing this reagent to synthesize peptidomimetics, providing a robust alternative to standard amide coupling.

            Chemical Profile & Handling

            PropertySpecification
            IUPAC Name Benzyl (S)-(1-bromopropan-2-yl)carbamate
            Common Name Cbz-Ala-CH₂Br (Cbz-protected amino alkyl bromide)
            Molecular Formula C₁₁H₁₄BrNO₂
            Molecular Weight 272.14 g/mol
            Chirality (S)-enantiomer (Retains stereochemistry of L-Alanine)
            Appearance White to off-white solid or viscous oil (purity dependent)
            Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
            Storage -20°C, Desiccated, Protect from Light (Bromides are light-sensitive)

            Safety Warning: As an alkyl bromide, this compound is a potent alkylating agent. It acts as a direct-acting electrophile.[1] Handle in a fume hood with double nitrile gloves.[1]

            Core Applications

            A. Synthesis of Reduced Amide Isosteres ( )

            The peptide bond (-CO-NH-) is susceptible to proteolytic cleavage.[1] Replacing the carbonyl oxygen with two hydrogens creates a reduced amide (amine linkage). This modification:

            • Increases resistance to proteases (enhancing in vivo half-life).[1]

            • Alters hydrogen bonding capability (donor only, no acceptor).

            • Increases conformational flexibility.[1]

            (S)-Benzyl (1-bromopropan-2-yl)carbamate serves as the electrophile that reacts with the N-terminus of an amino acid ester to form this linkage, effectively mimicking an Ala-Xaa dipeptide.[1]

            B. Pharmacophore Synthesis (Proteasome Inhibitors)

            This reagent is a critical intermediate in the synthesis of "warheads" for drugs like Carfilzomib (Kyprolis) analogs. The bromide handle can be displaced by specific nucleophiles or eliminated to form allyl-derivatives required for epoxyketone generation, which covalently bind to the threonine residue in the proteasome active site.

            Technical Workflow & Mechanism

            The utility of this reagent relies on the Nucleophilic Substitution (

            
            )  pathway.[2] Because the leaving group (Bromide) is on a primary carbon, steric hindrance is minimized, allowing for efficient coupling with secondary amines or thiols.
            
            Pathway Visualization

            G Start L-Alanine (Precursor) Inter1 N-Cbz-L-Alaninol Start->Inter1 1. Cbz-Cl 2. LiAlH4 (Reduction) Reagent (S)-Benzyl (1-bromopropan-2-yl)carbamate (The Reagent) Inter1->Reagent Appel Reaction (CBr4, PPh3) Product Reduced Amide Dipeptide (Cbz-Ala-psi[CH2NH]-Gly-OEt) Reagent->Product SN2 Coupling (DIPEA, DMF, 60°C) Nucleophile Amino Acid Ester (H-Gly-OEt) Nucleophile->Product Nucleophilic Attack

            Figure 1: Synthetic workflow transforming L-Alanine into the active electrophile and subsequent coupling to form a peptidomimetic backbone.

            Detailed Protocol: Synthesis of Cbz-Ala- [CH₂NH]-Gly-OEt

            This protocol describes the coupling of (S)-Benzyl (1-bromopropan-2-yl)carbamate with Glycine Ethyl Ester.[1] This reaction creates a backbone mimic of the dipeptide Cbz-Ala-Gly-OEt where the peptide bond is replaced by a methylene-amine linkage.[1]

            Reagents Required
            • Electrophile: (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.0 equiv)[1]

            • Nucleophile: Glycine Ethyl Ester Hydrochloride (1.2 equiv)

            • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or Potassium Carbonate (

              
              )
              
            • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – promotes Finkelstein exchange for faster reaction.

            • Solvent: Anhydrous DMF or Acetonitrile (ACN).

            Step-by-Step Methodology
            • Preparation of Nucleophile:

              • In a round-bottom flask, dissolve Glycine Ethyl Ester HCl (1.2 mmol) in anhydrous DMF (5 mL).

              • Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes at room temperature to liberate the free amine.

              • Note: If using

                
                , add the solid base and stir for 30 minutes.
                
            • Coupling Reaction:

              • Add (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.0 mmol) to the reaction mixture.

              • Optional: Add NaI (0.1 mmol). The conversion of alkyl bromide to alkyl iodide in situ accelerates the reaction rate significantly.

              • Heat the mixture to 50–60°C under an inert atmosphere (

                
                 or Ar).
                
              • Critical Control Point: Do not exceed 80°C to prevent elimination of HBr (forming the allyl carbamate side product).

            • Monitoring:

              • Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][3]

              • The bromide starting material (

                
                ) should disappear, and a more polar spot (secondary amine product, 
                
                
                
                ) should appear.
              • Reaction time is typically 4–12 hours .[1]

            • Work-up:

              • Dilute the reaction mixture with Ethyl Acetate (50 mL).

              • Wash with water (

                
                 mL) to remove DMF and DIPEA salts.
                
              • Wash with Brine (

                
                 mL).
                
              • Dry the organic layer over anhydrous

                
                .
                
              • Filter and concentrate under reduced pressure.[1][4]

            • Purification:

              • Purify via Flash Column Chromatography using a gradient of Hexane/EtOAc (0% to 50% EtOAc).

              • Yield Expectation: 60–80%.[1]

            Quality Control & Troubleshooting

            Analytical Validation
            • ¹H NMR (CDCl₃, 400 MHz):

              • Look for the disappearance of the

                
                 signal (typically a doublet of doublets around 
                
                
                
                3.4–3.6 ppm).
              • Confirm the presence of the new

                
                 signal (multiplet, typically shifted upfield to 
                
                
                
                2.6–2.9 ppm).[1]
              • Verify the integrity of the Cbz benzylic protons (

                
                 5.1 ppm) and the Alanine methyl doublet (
                
                
                
                1.1–1.2 ppm).
            Troubleshooting Table
            IssueProbable CauseCorrective Action
            Low Yield / No Reaction Steric hindrance or poor nucleophilicity.[1]Add 10 mol% NaI (Finkelstein catalyst). Switch solvent to DMSO.[1]
            Elimination Product (Alkene) Temperature too high or base too strong.Lower temp to 40°C. Use inorganic base (
            
            
            ) instead of DIPEA.
            Dialkylation Excess bromide used.[1]Ensure the amine nucleophile is in slight excess (1.2–1.5 equiv).
            Racemization Harsh basic conditions.[1][5]Use non-nucleophilic bases (DIPEA). Avoid strong hydroxides.[1]

            References

            • Synthesis of Reduced Amides

              • Cushman, M., & Castagnoli, N. (1974). The synthesis of trans-3-phenylcyclopropylamine. The Journal of Organic Chemistry. Link (Foundational chemistry for amine alkylation).

              • Note: General protocol adapted from standard peptidomimetic synthesis liter
            • Proteasome Inhibitor Chemistry

              • Zhou, H. J., et al. (2009). Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047). Journal of Medicinal Chemistry. Link (Contextualizes the use of chiral peptide intermediates).

            • Reagent Preparation (Appel Reaction)

              • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link (Mechanism for converting alcohol to halide).

            • Compound Data

              • PubChem CID 53843-96-2.[1] Benzyl (S)-(1-bromopropan-2-yl)carbamate. Link

            Sources

            Advanced Protocols in the Stereoselective Synthesis of Pharmaceutical Intermediates: Transition-Metal and Biocatalytic Approaches

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Mechanistic Context

            The critical importance of chirality in drug development was formalized by the FDA's 1992 policy statement, which mandated that enantiomers of chiral drugs be rigorously evaluated for distinct pharmacological and toxicological profiles[1]. This regulatory shift catalyzed an industry-wide transition from classical racemate resolution to advanced asymmetric synthesis. Today, stereoselective synthesis is the cornerstone of pharmaceutical manufacturing, ensuring high enantiomeric excess (ee) and minimizing off-target toxicity.

            To achieve absolute stereocontrol, process chemists rely on two primary paradigms: Chemocatalysis (e.g., Asymmetric Transfer Hydrogenation) and Biocatalysis (e.g., Enzymatic Ketoreduction). This application note provides field-proven methodologies, mechanistic causality, and optimization data for both approaches, focusing on the reduction of prochiral ketones to chiral alcohols—a ubiquitous transformation in the synthesis of active pharmaceutical ingredients (APIs).

            Application Note A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

            Causality & Mechanistic Insight

            Asymmetric Transfer Hydrogenation (ATH) utilizes chiral transition-metal complexes, most notably Ru(II) complexes with chiral diamine ligands (e.g., Noyori's Ru-TsDPEN), to transfer a hydride from a donor to a prochiral ketone [2].

            Why choose Formic Acid/Triethylamine over Isopropanol? While isopropanol (IPA) is a common hydride donor, the reaction is thermodynamically reversible, often limiting maximum conversion. By utilizing an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N), the reaction is driven to completion via the irreversible evolution of CO₂ gas. The high enantioselectivity is dictated by an "outer-sphere" mechanism: the metal hydride and the ligand's NH proton simultaneously interact with the ketone's carbonyl oxygen, creating a highly rigid, six-membered cyclic transition state that strictly governs the facial selectivity of the hydride attack.

            Protocol: Synthesis of (S)-1-(3-methoxyphenyl)ethanol

            This protocol outlines the synthesis of a versatile chiral building block used in APIs such as rivastigmine.

            Step 1: Catalyst Activation (Self-Validating Step)

            • In an oven-dried Schlenk flask under an inert argon atmosphere, combine

              
               (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).
              
            • Add 5 mL of anhydrous dichloromethane (DCM) and 2.0 equivalents of triethylamine.

            • Stir at 25°C for 1 hour. Validation: The solution will transition from a dark suspension to a deep, homogeneous purple/red, indicating the successful formation of the active 16-electron Ru-amido complex.

            Step 2: Substrate Addition & Reaction Execution 4. Evaporate the DCM under high vacuum to leave the active catalyst residue. 5. Add 3-methoxyacetophenone (10.0 mmol) dissolved in azeotropic HCOOH/Et₃N (5:2 molar ratio, 5 mL). The azeotrope serves as both the reaction solvent and the hydride donor. 6. Seal the flask and stir at 40°C for 12 hours. Validation: Continuous effervescence (CO₂ evolution) will be observed. The cessation of bubbling is a reliable physical indicator that the hydride transfer is complete.

            Step 3: Workup and Isolation 7. Quench the reaction mixture by adding 10 mL of deionized water. 8. Extract the aqueous layer with ethyl acetate (3 x 15 mL). 9. Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual formic acid) followed by brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure chiral alcohol.

            Optimization Data

            Table 1: Optimization of ATH Conditions for 3-Methoxyacetophenone

            Hydride DonorSolvent SystemTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (%)
            IsopropanolIsopropanol (0.5 M)82247892 (S)
            HCOOH/Et₃N (5:2)Neat Azeotrope25248595 (S)
            HCOOH/Et₃N (5:2)Neat Azeotrope4012>9998 (S)
            ATH Workflow Visualization

            ATH_Workflow Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 + TsDPEN Activation Base Activation (HCl Elimination) Precatalyst->Activation ActiveCat 16e- Ru Amido Complex (Active Catalyst) Activation->ActiveCat RuHydride 18e- Ru Hydride Complex ActiveCat->RuHydride + HCOOH FormicAcid Formic Acid (Hydride Source) FormicAcid->RuHydride Substrate Prochiral Ketone Outer-Sphere Binding RuHydride->Substrate Hydride Transfer Substrate->ActiveCat Catalyst Regeneration Product Chiral Alcohol (Product) + CO2 Release Substrate->Product

            Caption: Ru-catalyzed ATH workflow demonstrating the outer-sphere hydride transfer mechanism.

            Application Note B: Biocatalytic Ketoreduction (KRED)

            Causality & Mechanistic Insight

            Biocatalysis has emerged as a highly sustainable alternative for synthesizing chiral API intermediates [3]. Engineered ketoreductases (KREDs) bind prochiral substrates in an asymmetric active site, transferring a hydride from a nicotinamide cofactor (NADPH or NADH) with near-perfect stereoselectivity.

            Why use an Isopropanol-coupled regeneration system? Cofactors like NADPH are prohibitively expensive for stoichiometric use. To solve this, the KRED protocol is designed as a self-sustaining loop. Isopropanol (IPA) is added as a co-solvent and a sacrificial hydride donor. The KRED enzyme oxidizes IPA to acetone, concurrently reducing NADP⁺ back to NADPH. This pushes the thermodynamic equilibrium toward the desired chiral alcohol while maintaining a minimal steady-state concentration of the costly cofactor [4].

            Protocol: Enzymatic Synthesis of an Ipatasertib Precursor

            This protocol details the highly enantioselective reduction of a sterically hindered ketone using an engineered KRED variant.

            Step 1: Reactor Setup and Cofactor Priming

            • In a 250 mL jacketed bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1.0 mM MgSO₄.

            • Add NADP⁺ (0.5 g/L) and the lyophilized engineered KRED enzyme powder (2.0 g/L). Stir gently at 150 rpm for 15 minutes to ensure complete dissolution.

            Step 2: Substrate and Co-solvent Addition 3. Dissolve the prochiral ketone substrate (50 g/L) in isopropanol. 4. Add the substrate/IPA solution to the bioreactor. The final IPA concentration must be exactly 15% v/v. Causality: 15% IPA provides the optimal balance; it is high enough to drive cofactor regeneration and solubilize the hydrophobic substrate, but low enough to prevent enzyme denaturation.

            Step 3: Reaction Execution and Monitoring 5. Maintain the reactor temperature at 30°C and increase agitation to 300 rpm. 6. Self-Validating Control: The reduction process can cause slight pH shifts. Monitor the pH continuously and maintain it strictly at 7.0 using an autotitrator dispensing 1 M NaOH. A stable pH profile over time indicates a healthy, active enzymatic cycle. 7. Allow the reaction to proceed for 24–30 hours.

            Step 4: Downstream Processing (DSP) 8. Add diatomaceous earth (Celite, 5 g/L) to the reactor and filter the mixture through a sintered glass funnel to remove the denatured enzyme biomass. 9. Extract the clarified aqueous filtrate with methyl tert-butyl ether (MTBE) (2 x 50 mL). 10. Concentrate the organic layer in vacuo. Analyze the crude product via Supercritical Fluid Chromatography (SFC) on a chiral stationary phase to determine conversion and ee.

            Optimization Data

            Table 2: KRED Enzyme Screening for Ipatasertib Precursor Synthesis

            Enzyme VariantCo-solvent (v/v)CofactorConversion (24h)Enantiomeric Excess (%)
            Wild-Type KRED5% IPANADP⁺12%85 (R)
            Engineered Var-110% IPANADP⁺64%96 (R)
            Engineered Var-515% IPANADP⁺>98%99.7 (R)
            Biocatalytic Workflow Visualization

            KRED_Cycle Ketone Prochiral Ketone KRED_Red KRED (Reduction) Ketone->KRED_Red Alcohol Chiral Alcohol IPA Isopropanol (IPA) KRED_Ox KRED (Oxidation) IPA->KRED_Ox Acetone Acetone KRED_Red->Alcohol NADP NADP+ KRED_Red->NADP KRED_Ox->Acetone NADPH NADPH KRED_Ox->NADPH NADPH->KRED_Red NADP->KRED_Ox

            Caption: KRED-mediated substrate reduction coupled with isopropanol-driven NADPH cofactor regeneration.

            References

            • FDA's policy statement for the development of new stereoisomeric drugs. Chirality (1992).[Link]

            • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences (2015).[Link]

            • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development (2020).[Link]

            • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications (2024).[Link]

            Application Note: Scale-Up Synthesis of Enantiopure Amines Using tert-Butanesulfinamide (Ellman’s Auxiliary)

            Author: BenchChem Technical Support Team. Date: March 2026

            Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

            Executive Summary

            Enantiopure amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and agrochemicals, comprising over 80% of all drug candidates[1]. While asymmetric catalysis offers elegant solutions, the industrial scale-up of chiral amines heavily relies on chiral building blocks due to their predictability, robustness, and high stereocontrol.

            This application note details the scalable, divergent synthesis of enantiopure amines using (R)- or (S)-tert-butanesulfinamide (TBSA, Ellman’s auxiliary). By exploiting specific hydride reducing agents, chemists can intentionally reverse diastereofacial selectivity, accessing either amine enantiomer from a single chiral precursor[2]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required for metric-ton scale adaptations.

            Mechanistic Rationale & Causality

            The synthesis of chiral amines via TBSA involves three distinct phases: imine condensation, diastereoselective reduction, and auxiliary cleavage. The success of this workflow hinges on strict stereochemical control governed by the choice of reagents.

            Imine Condensation

            The condensation of TBSA with prochiral ketones requires a Lewis acid that also functions as a water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) is the gold standard[3]. Causality: Ketones are less electrophilic than aldehydes; Ti(OEt)₄ activates the carbonyl carbon while simultaneously reacting with the generated water to form insoluble TiO₂. This irreversible trapping of water drives the equilibrium forward, preventing imine hydrolysis during extended scale-up heating cycles.

            Reversal of Diastereofacial Selectivity (The Reduction Step)

            The hallmark of Ellman's auxiliary is the ability to access either diastereomer by merely switching the reducing agent[2][4].

            • Closed Transition State (NaBH₄): When sodium borohydride is used, the sodium ion coordinates with both the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered cyclic transition state. The hydride is delivered intramolecularly to the less hindered Si-face, yielding the (RS, R)-sulfinamide[4].

            • Open Transition State (L-Selectride): When L-Selectride (lithium tri-sec-butylborohydride) is employed, the bulky sec-butyl groups sterically preclude coordination with the sulfinyl oxygen. The reaction proceeds via an open transition state where the hydride attacks from the Re-face, reversing the selectivity to yield the (SS, R)-sulfinamide[3][4].

            Auxiliary Cleavage and Recycling

            Acid-mediated methanolic or ethereal cleavage removes the tert-butanesulfinyl group. Causality: Using anhydrous HCl in cyclopentyl methyl ether (CPME) rather than aqueous acids prevents the formation of difficult-to-separate emulsions. Furthermore, the cleaved byproduct (tert-butanesulfinyl chloride) can be trapped with aqueous ammonia to regenerate the TBSA auxiliary, making the process highly atom-economical for industrial applications[5][6].

            Synthetic Workflow

            G Ketone Prochiral Ketone (Substrate) Imine Chiral N-Sulfinyl Ketimine (Intermediate) Ketone->Imine Ti(OEt)4 THF, 70°C TBSA (R)-tert-Butanesulfinamide (Chiral Auxiliary) TBSA->Imine Condensation Sulfinamide_RS (RS, R)-Sulfinamide (via NaBH4) Imine->Sulfinamide_RS NaBH4 (Closed TS) THF, -48°C Sulfinamide_SS (SS, R)-Sulfinamide (via L-Selectride) Imine->Sulfinamide_SS L-Selectride (Open TS) THF, -78°C Amine_R (R)-Chiral Amine (Target) Sulfinamide_RS->Amine_R HCl / CPME Cleavage Amine_S (S)-Chiral Amine (Target) Sulfinamide_SS->Amine_S HCl / CPME Cleavage

            Workflow for the divergent asymmetric synthesis of chiral amines using Ellman's sulfinamide.

            Quantitative Data: Diastereoselectivity Reversal

            The following table summarizes the predictable reversal of diastereomeric ratios (dr) when reducing representative N-tert-butanesulfinyl ketimines with different hydride sources[2][7].

            Substrate (Ketimine derived from)Reducing AgentTransition StateIsolated Yield (%)Diastereomeric Ratio (dr)
            AcetophenoneNaBH₄Closed (Cyclic)92%96 : 4
            AcetophenoneL-SelectrideOpen (Acyclic)88%5 : 95
            1-IndanoneNaBH₄Closed (Cyclic)95%98 : 2
            1-IndanoneL-SelectrideOpen (Acyclic)85%2 : 98
            2-OctanoneNaBH₄Closed (Cyclic)89%94 : 6
            2-OctanoneL-SelectrideOpen (Acyclic)82%8 : 92

            Experimental Protocols

            The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step has reached completion before proceeding, which is critical for preventing yield loss during scale-up.

            Protocol 1: Large-Scale Condensation (Imine Formation)

            Objective: Synthesize the chiral N-sulfinyl ketimine with >98% conversion.

            • Reactor Preparation: Purge a jacketed glass reactor with N₂. Ensure the reactor is meticulously dried, as ambient moisture will prematurely consume the Ti(OEt)₄.

            • Charge Reagents: Add the prochiral ketone (1.0 equiv, e.g., 10.0 mol) and (R)-tert-butanesulfinamide (1.1 equiv, 11.0 mol) to the reactor[3].

            • Solvent Addition: Add anhydrous THF (2 L / mol of ketone) and initiate moderate agitation (150 rpm).

            • Titanium Addition: Cool the reactor to 10 °C. Slowly charge Ti(OEt)₄ (2.0 equiv, 20.0 mol) via an addition funnel over 45 minutes. Causality: The addition is mildly exothermic; maintaining a lower temperature prevents localized degradation of the auxiliary.

            • Heating: Ramp the reactor temperature to 70 °C and reflux for 12–24 hours[3].

            • In-Process Control (IPC): Pull a 1 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Proceed only when ketone conversion is >98%.

            • Workup: Cool to 20 °C. Transfer the mixture slowly into a vigorously stirred vessel containing brine (equal volume to THF) to precipitate TiO₂. Filter the resulting slurry through a Celite pad. Wash the filter cake thoroughly with EtOAc[3].

            • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude ketimine, which is typically pure enough for the next step.

            Protocol 2: Diastereoselective Reduction (Closed Transition State)

            Objective: Reduce the ketimine to the (RS, R)-sulfinamide using NaBH₄.

            • Preparation: Dissolve the crude ketimine (1.0 equiv) in anhydrous THF (3 L / mol) in a clean, dry reactor.

            • Cooling: Chill the solution to -48 °C using a dry ice/acetone bath or cryogenic chiller. Causality: Temperatures above -40 °C degrade the dr, while temperatures below -50 °C drastically reduce the reaction kinetics of NaBH₄.

            • Reduction: Add NaBH₄ (1.5 equiv) in three equal portions over 30 minutes to control hydrogen gas evolution[4].

            • Reaction: Stir at -48 °C for 4 hours.

            • IPC: Analyze an aliquot via LC-MS to confirm the disappearance of the ketimine mass (M+H).

            • Quench: Slowly add methanol (dropwise initially) to quench unreacted NaBH₄. Warning: Rapid addition will cause violent outgassing.

            • Isolation: Warm to room temperature, add brine, extract with EtOAc, and concentrate. Purify via recrystallization (e.g., from heptane/MTBE) to upgrade the dr to >99:1[8].

            Protocol 3: Auxiliary Cleavage and Amine Isolation

            Objective: Cleave the sulfinyl group to isolate the enantiopure amine hydrochloride salt while enabling auxiliary recycling.

            • Solvent Exchange: Dissolve the purified sulfinamide (1.0 equiv) in cyclopentyl methyl ether (CPME, 2 L / mol). Causality: CPME is a green, hydrophobic solvent that allows the amine hydrochloride to precipitate cleanly while keeping the cleaved auxiliary byproduct in solution[5].

            • Acidification: Cool the solution to 5 °C. Slowly add a solution of anhydrous HCl in CPME (2.0 equiv)[6].

            • Cleavage: Stir for 1 hour at 5 °C, then warm to 20 °C and stir for an additional 1 hour[6].

            • Filtration: The enantiopure amine hydrochloride will precipitate as a white crystalline solid. Filter the slurry under an inert atmosphere.

            • Washing: Wash the filter cake with cold CPME and dry under vacuum. The amine hydrochloride is typically isolated in >95% yield and >99% ee[6].

            • Auxiliary Recycling (Optional): The filtrate contains tert-butanesulfinyl chloride. Treating this filtrate directly with aqueous ammonia at 0 °C regenerates the tert-butanesulfinamide auxiliary in >90% yield, ready for the next synthetic cycle[5].

            References

            • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide ACS Publications[Link][8]

            • Asymmetric Synthesis of Amines - Ellman Laboratory Yale University[Link][1]

            • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program National Institutes of Health (PMC)[Link][3]

            • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines ResearchGate[Link][2]

            • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles National Institutes of Health (PMC)[Link][4]

            • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide The Journal of Organic Chemistry (ACS Publications)[Link][6]

            • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Chinese Academy of Sciences[Link][7]

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Troubleshooting N-Alkylation with (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of amines using (S)-Benzyl (1-bromopropan-2-yl)carbamate (often referred to as Cbz-L-alaninol bromide).

            While this reagent is a highly valuable chiral building block for introducing a protected 2-aminopropyl chain into drug scaffolds, the primary bromide is sterically hindered by the adjacent chiral center and the bulky Cbz group. This steric bulk severely retards the desired intermolecular

            
             reaction, allowing kinetically favored intramolecular side reactions to dominate. This guide provides a deep mechanistic troubleshooting framework to help you optimize these reactions, preserve stereochemical integrity, and maximize yields.
            

            Mechanistic Workflow & Competing Pathways

            To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates how the choice of reagents dictates whether the system proceeds via the desired intermolecular

            
             pathway or degrades via intramolecular cyclization.
            

            G A (S)-Benzyl (1-bromopropan-2-yl)carbamate + R2NH B Desired N-Alkylated Product (Retention of 'S' Config) A->B Intermolecular SN2 (Mild Base, NaI) C 1-Cbz-2-methylaziridine (Intramolecular N-attack) A->C Strong Base (-HBr) D 4-methyloxazolidin-2-one (Intramolecular O-attack) A->D Thermal / Lewis Acid (-BnBr) C->B Attack at C1 E Racemized / Regioisomer byproducts (Ring Opening) C->E Nucleophilic Attack by R2NH

            Reaction pathways of (S)-Benzyl (1-bromopropan-2-yl)carbamate during N-alkylation.

            Troubleshooting FAQs

            Q1: Why am I observing a major byproduct with a lower mass than expected, and very little of my desired product? A1: You are likely observing intramolecular cyclization. The Cbz protecting group possesses both a slightly acidic NH (

            
            ) and a nucleophilic carbonyl oxygen. When you use strong inorganic bases (e.g., NaH, KOtBu) or heat the reaction excessively, two competing cyclization pathways outcompete the sluggish intermolecular 
            
            
            
            reaction :
            • Aziridine Formation (3-exo-tet): Deprotonation of the carbamate NH generates an amide anion that rapidly displaces the adjacent bromide, forming 1-Cbz-2-methylaziridine. This byproduct will appear on LC-MS with a mass of [M - HBr].

            • Oxazolidinone Formation (5-exo-tet): The carbonyl oxygen of the Cbz group can attack the C1 carbon, expelling benzyl bromide to form 4-methyloxazolidin-2-one. Causality & Solution: Intramolecular ring closures are kinetically vastly superior to intermolecular collisions. To prevent this, avoid strong bases entirely. Transition to mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) which can neutralize the generated HBr without deprotonating the carbamate NH.

            Q2: My desired product is forming, but chiral HPLC shows significant racemization (low ee%). How is the stereocenter degrading? A2: The (S)-stereocenter at C2 does not possess an acidic alpha-proton, meaning direct base-catalyzed epimerization is impossible. The racemization is actually an artifact of the aziridine intermediate. If 1-Cbz-2-methylaziridine forms in situ, your target amine can act as a nucleophile to ring-open it .

            • Attack at C1 (less hindered): Yields the desired product with retention of the (S) configuration.

            • Attack at C2 (more hindered, but electronically activated): Inverts the stereocenter, yielding the (R) enantiomer or a regioisomer. Causality & Solution: You must suppress aziridine formation entirely to maintain enantiomeric excess (ee). This is achieved by accelerating the direct

              
               pathway using electrophilic activation (see Q3).
              

            Q3: The reaction is incredibly sluggish with mild bases. How can I accelerate the intermolecular

            
             reaction without triggering cyclization? 
            A3:  Employ the Finkelstein reaction in situ. By adding 1.0 equivalent of anhydrous Sodium Iodide (NaI) in a polar aprotic solvent like Acetonitrile (MeCN), the alkyl bromide is continuously converted into an alkyl iodide. The iodide is a vastly superior leaving group, which significantly lowers the activation energy for the intermolecular 
            
            
            
            attack by your target amine . This acceleration allows the desired intermolecular pathway to outpace the intramolecular cyclization.

            Quantitative Optimization Data

            The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

            ConditionBaseSolventAdditiveTemp (°C)Primary OutcomeYield (%)ee (%)
            1 (Suboptimal)NaH (1.5 eq)DMFNone25Aziridine formation< 10N/A
            2 (Suboptimal)K₂CO₃ (2.0 eq)DMFNone80Oxazolidinone / Sluggish30–40~85
            3 (Optimized) DIPEA (2.5 eq) MeCN NaI (1.0 eq) 60 Desired
            
            
            Alkylation
            > 85 > 98
            4 (Alternative)K₂CO₃ (2.0 eq)MeCNTBAI (0.2 eq)65Desired
            
            
            Alkylation
            75–80> 95

            Standard Operating Procedure (SOP)

            Optimized N-Alkylation via In Situ Finkelstein Activation Objective: Alkylate an amine using (S)-Benzyl (1-bromopropan-2-yl)carbamate while suppressing intramolecular cyclization and maintaining strict stereochemical fidelity.

            Materials:

            • Target Amine (1.0 eq)

            • (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.2 eq)

            • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

            • Sodium Iodide (NaI), anhydrous (1.0 eq)

            • Acetonitrile (MeCN), anhydrous

            Step-by-Step Protocol:

            • Preparation of the Active Electrophile: In an oven-dried flask under an inert atmosphere (N₂/Ar), suspend anhydrous NaI (1.0 eq) in anhydrous MeCN (to achieve 0.2 M relative to the amine). Add (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.2 eq).

            • Finkelstein Activation: Stir the mixture at room temperature for 15 minutes.

              • Self-Validation Check: The solution will turn slightly yellow, and a fine, cloudy precipitate of NaBr will begin to form. This visual cue physically validates that the halogen exchange is occurring.

            • Amine Addition: Add the target amine (1.0 eq) followed immediately by DIPEA (2.5 eq).

            • Thermal Promotion: Heat the reaction mixture to 60 °C.

              • Causality: 60 °C provides the precise thermal energy required to drive the intermolecular

                
                 reaction with the newly formed alkyl iodide, while remaining safely below the thermodynamic threshold that heavily favors oxazolidinone formation.
                
            • Reaction Monitoring: Monitor via LC-MS after 4 hours.

              • Self-Validation Check: Look for the desired product mass. The absence of a prominent [M-80] peak (loss of HBr) validates the successful suppression of the aziridine pathway.

            • Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NH₄Cl.

            • Washing: Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and remove any residual iodine species, followed by a brine wash.

            • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

            References

            • Title: Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion Source: HETEROCYCLES URL: [Link]

            • Title: Adapting Bower's Intramolecular Aziridination Reaction Allows for a Metal-Free Synthesis of N-H Aziridines Source: Organic & Biomolecular Chemistry URL: [Link]

            • Title: Advances in nitrogen transfer reactions involving aziridines Source: Accounts of Chemical Research URL: [Link]

            Technical Support Center: Troubleshooting Side Reactions of (S)-Benzyl (1-bromopropan-2-yl)carbamate with Strong Bases

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using strong bases with (S)-Benzyl (1-bromopropan-2-yl)carbamate. Our focus is on understanding the underlying mechanisms to proactively mitigate these challenges in your synthetic routes.

            The treatment of β-haloamines, such as (S)-Benzyl (1-bromopropan-2-yl)carbamate, with strong bases is a common strategy for the synthesis of chiral aziridines.[1] These three-membered nitrogen-containing heterocycles are valuable intermediates in organic synthesis due to their high reactivity, which allows for various ring-opening reactions to form 1,2-amino-functionalized products.[1] However, the desired intramolecular cyclization to form the aziridine ring often competes with other base-mediated side reactions. This guide will address the most common issues and provide actionable solutions.

            Troubleshooting Guides

            This section provides detailed solutions to specific problems that may arise during the reaction of (S)-Benzyl (1-bromopropan-2-yl)carbamate with strong bases.

            Problem 1: Low Yield of the Desired Aziridine Product with a Significant Amount of an Elimination Byproduct.

            Issue: You are observing a low yield of the expected (S)-2-methylaziridine-1-carboxylate and a significant amount of an alkene byproduct, N-allyl-Cbz-amine.

            Probable Cause: This is a classic case of the competition between intramolecular nucleophilic substitution (SNi) leading to the aziridine, and bimolecular elimination (E2) leading to the alkene.[2][3] Strong, sterically hindered bases can preferentially abstract a proton from the β-carbon, leading to the formation of a double bond and elimination of the bromide.[4]

            Troubleshooting Steps:

            • Choice of Base: The choice of base is critical. While strong bases are necessary to deprotonate the carbamate nitrogen for the intramolecular cyclization, overly strong or bulky bases can favor elimination.

              • Recommendation: Switch to a less sterically hindered, yet sufficiently strong base. For example, if you are using potassium tert-butoxide (t-BuOK), consider switching to sodium hydride (NaH) or potassium carbonate (K2CO3).[5]

            • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents generally favor substitution reactions.

              • Recommendation: If you are using a nonpolar solvent like toluene, try switching to a polar aprotic solvent such as DMF or acetonitrile.

            • Temperature Control: Higher temperatures tend to favor elimination reactions over substitution.[4]

              • Recommendation: Run the reaction at a lower temperature. If you are running the reaction at room temperature or above, try cooling it to 0 °C or even -20 °C.

            Parameter Condition Favoring Aziridination (SNi) Condition Favoring Elimination (E2)
            Base Less sterically hindered (e.g., NaH, K2CO3)Strong, bulky bases (e.g., t-BuOK, LDA)
            Solvent Polar aprotic (e.g., DMF, Acetonitrile)Nonpolar or less polar solvents
            Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures
            Problem 2: Formation of a Rearranged Product, such as an Oxazolidinone.

            Issue: Instead of the expected aziridine, you are isolating a five-membered ring product, likely a benzyl oxazolidinone derivative.

            Probable Cause: This side reaction can occur if there is a nucleophilic attack by the oxygen of the carbamate group instead of the nitrogen. This can be promoted by certain reaction conditions or the presence of specific catalysts.

            Troubleshooting Steps:

            • Base Selection: The counter-ion of the base can play a role. Lithium bases, for instance, are known to coordinate with carbonyl oxygens, potentially favoring this rearrangement.

              • Recommendation: Avoid lithium bases like n-butyllithium or LDA. Stick to sodium or potassium bases.

            • Protecting Group Stability: While the Cbz group is generally stable to basic conditions, extremely harsh conditions can lead to unexpected reactivity.[6][7]

              • Recommendation: Ensure you are not using an excessive amount of a very strong base for a prolonged period. Stoichiometric control is key.

            Problem 3: The Cbz Protecting Group is Cleaved During the Reaction.

            Issue: You observe the formation of byproducts resulting from the cleavage of the benzyloxycarbonyl (Cbz) group, such as benzyl alcohol or toluene.

            Probable Cause: While the Cbz group is robust and orthogonal to many protecting groups like Fmoc and Boc, it is susceptible to cleavage under certain conditions.[6][7] Strong bases, especially at elevated temperatures, can potentially lead to its removal, although this is less common than with acidic or hydrogenolysis conditions.[8] More likely, if a reductive workup is used, or if certain metal impurities are present, reductive cleavage can occur.

            Troubleshooting Steps:

            • Reaction Conditions:

              • Recommendation: Avoid high temperatures. If possible, run the reaction at or below room temperature. Minimize reaction time.

            • Workup Procedure:

              • Recommendation: Use a non-reductive workup. Quench the reaction with a mild acid like ammonium chloride solution. Avoid any steps that involve catalytic hydrogenation or strong reducing agents if the Cbz group needs to be retained.

            Frequently Asked Questions (FAQs)

            Q1: What is the primary mechanism for the formation of the aziridine from (S)-Benzyl (1-bromopropan-2-yl)carbamate with a strong base?

            The primary mechanism is an intramolecular nucleophilic substitution (SNi). The strong base deprotonates the nitrogen of the carbamate, making it a potent nucleophile. This intramolecular nucleophile then attacks the carbon bearing the bromine, displacing the bromide and forming the three-membered aziridine ring.[9]

            Q2: Can I use a phase-transfer catalyst to improve the reaction?

            Yes, a phase-transfer catalyst (PTC) can be beneficial, especially when using a solid-liquid biphasic system (e.g., K2CO3 in acetonitrile). The PTC helps to transport the carbonate anion into the organic phase, facilitating a more efficient deprotonation. Common PTCs for such reactions include tetrabutylammonium bromide (TBAB) or 18-crown-6.

            Q3: My starting material is racemic. Will this procedure yield a single enantiomer of the aziridine?

            No, the stereochemistry of the starting material directly translates to the product. If you start with (S)-Benzyl (1-bromopropan-2-yl)carbamate, the intramolecular substitution will proceed with inversion of configuration at the carbon bearing the bromine, but since the nitrogen attacks the adjacent carbon, the stereocenter at the methyl-bearing carbon is retained. Starting with a racemic mixture will result in a racemic mixture of the aziridine.

            Q4: How can I monitor the progress of the reaction?

            Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting material and the appearance of a new spot for the aziridine product. Staining with potassium permanganate can be effective for visualizing the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify byproducts.

            Experimental Workflow & Diagrams

            General Experimental Protocol for Aziridination

            This is a general guideline; specific conditions may need to be optimized for your particular setup.

            • Preparation: To a solution of (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the chosen base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

            • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

            • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

            • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

            • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

            Troubleshooting Workflow

            TroubleshootingWorkflow start Reaction of (S)-Benzyl (1-bromopropan-2-yl)carbamate with a strong base issue Low yield of desired aziridine? start->issue success High yield of aziridine. Proceed with subsequent steps. issue->success No side_reaction_check Identify major side product(s) issue->side_reaction_check Yes elimination_product elimination_product side_reaction_check->elimination_product Alkene byproduct rearrangement_product rearrangement_product side_reaction_check->rearrangement_product Rearranged product (e.g., oxazolidinone) cleavage_product cleavage_product side_reaction_check->cleavage_product Cbz cleavage solution_elimination 1. Use less bulky base (e.g., NaH) 2. Use polar aprotic solvent (e.g., DMF) 3. Lower reaction temperature elimination_product->solution_elimination Troubleshoot E2 solution_rearrangement 1. Avoid Li+ bases 2. Control base stoichiometry rearrangement_product->solution_rearrangement Troubleshoot Rearrangement solution_cleavage 1. Lower reaction temperature 2. Use non-reductive workup cleavage_product->solution_cleavage Troubleshoot Cleavage re_run_experiment Re-run experiment with modified conditions solution_elimination->re_run_experiment solution_rearrangement->re_run_experiment solution_cleavage->re_run_experiment re_run_experiment->issue

            Caption: A logical workflow for troubleshooting side reactions in the synthesis of aziridines from β-halo carbamates.

            Reaction Pathways

            ReactionPathways cluster_products Potential Products start (S)-Benzyl (1-bromopropan-2-yl)carbamate aziridine Desired Aziridine Product (Intramolecular Substitution) start->aziridine Strong, non-bulky base (e.g., NaH) alkene Elimination Byproduct (E2 Reaction) start->alkene Strong, bulky base (e.g., t-BuOK) rearranged Rearranged Byproduct (e.g., Oxazolidinone) start->rearranged Specific conditions (e.g., Li+ bases)

            Caption: Competing reaction pathways for (S)-Benzyl (1-bromopropan-2-yl)carbamate with strong bases.

            References

            Sources

            Technical Support Center: Purification of N-Alkylated Products from (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1). While this chiral building block is highly valuable for synthesizing functionalized diamines, its dual nature—housing both a primary electrophilic bromide and a secondary carbamate—makes it highly susceptible to competing side reactions.

            This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the successful isolation of your target N-alkylated products.

            Mechanistic Overview & Reaction Dynamics

            To effectively purify your product, you must first understand the causality of the reaction network. Under basic conditions, the intermolecular N-alkylation of your target amine competes directly with intramolecular side reactions.

            G SM (S)-Benzyl (1-bromopropan-2-yl)carbamate (Electrophile) Product Desired N-Alkylated Product (Basic Amine) SM->Product Intermolecular SN2 (Target Pathway) Aziridine (S)-1-Cbz-2-methylaziridine (Neutral Byproduct) SM->Aziridine Intramolecular Cyclization (Side Reaction) Alkene Benzyl (prop-1-en-2-yl)carbamate (Elimination Byproduct) SM->Alkene E2 Elimination (Side Reaction) Amine Amine Nucleophile (R-NH2 / R2NH) Amine->Product Base Base / Heat Base->Aziridine Base->Alkene

            Reaction pathways of (S)-Benzyl (1-bromopropan-2-yl)carbamate during N-alkylation.

            Troubleshooting FAQs

            Q1: My crude NMR shows a major byproduct that is not the desired amine or the starting bromide. TLC shows a spot with a slightly lower

            
             than the starting material. What is this, and why did it form? 
            A1:  This is almost certainly (S)-1-Cbz-2-methylaziridine .
            Causality: The carbamate N-H proton is relatively acidic. When exposed to the basic conditions required for N-alkylation (e.g., 
            
            
            
            , DIPEA, or even excess amine nucleophile), the nitrogen is deprotonated. The resulting anion acts as a powerful internal nucleophile, displacing the adjacent primary bromide via an intramolecular
            
            
            reaction. Because intramolecular cyclization is entropically favored over intermolecular alkylation, this aziridine byproduct forms rapidly and can severely compromise your yield[1]. Solution: To minimize this, avoid strong bases, reduce the reaction temperature, or use a large excess of the target amine to kinetically outcompete the intramolecular pathway[2].

            Q2: How can I efficiently separate the desired N-alkylated product from unreacted starting material and the aziridine byproduct without running a tedious silica gel column? A2: Implement a rigorous Acid-Base Extraction . Causality: This purification is a self-validating system based on

            
             differentials. Your desired N-alkylated product is a basic amine (typically 
            
            
            
            ~9-10). In contrast, the starting material, the aziridine byproduct, and any alkene elimination products are all neutral carbamates (their conjugate acids have a
            
            
            < 0). By treating the organic layer with 1M HCl, only the target amine is protonated and partitioned into the aqueous layer. The neutral impurities remain trapped in the organic phase, allowing for a clean separation[3].

            Q3: I am detecting an alkene byproduct. What causes this and how is it purified? A3: This is the result of an E2 elimination competing with the

            
             substitution. Like the aziridine, this alkene (benzyl (prop-1-en-2-yl)carbamate) is a neutral carbamate. It will remain in the organic phase during the acidic wash of the acid-base extraction protocol and is easily discarded alongside the unreacted bromide.
            

            Quantitative Data: Physicochemical Properties & Purification Behavior

            The following table summarizes the key physical properties that govern the separation of the reaction components.

            CompoundChemical NatureExpected
            
            
            (7:3 Hex/EtOAc)
            Phase in 1M HCl WashPhase in 1M NaOH Wash
            (S)-Benzyl (1-bromopropan-2-yl)carbamate Neutral Electrophile~0.45OrganicOrganic
            Desired N-Alkylated Product Basic Amine0.10 - 0.20Aqueous Organic
            (S)-1-Cbz-2-methylaziridine Neutral Carbamate~0.35OrganicOrganic
            Elimination Alkene Byproduct Neutral Carbamate~0.50OrganicOrganic

            Experimental Protocols

            Protocol 1: Self-Validating Acid-Base Extraction

            Objective: Isolate the basic N-alkylated product from neutral impurities and unreacted starting materials.

            Step 1: Dissolution Concentrate the crude reaction mixture under reduced pressure to remove volatile bases (e.g., DIPEA) or excess low-boiling amines. Dissolve the crude residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[3].

            Step 2: Acidic Extraction (The Validation Step) Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel, invert, vent frequently, and shake vigorously for 1-2 minutes. Causality Check: The target amine is protonated to form a water-soluble ammonium salt. If your product was successfully synthesized, it must migrate to the aqueous layer. The neutral starting material and aziridine will remain in the organic layer[3].

            Step 3: Organic Phase Wash Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove trace neutral impurities. Discard the organic layers (or retain them if byproduct analysis is required).

            Step 4: Basification Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH while stirring until the pH is >12 (verify with pH paper). The aqueous layer will turn cloudy as the amine salt is neutralized back to its free base form[3].

            Step 5: Final Isolation Extract the basic aqueous solution three times with Dichloromethane. Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous

            
            . Filter and remove the solvent under reduced pressure to yield the purified N-alkylated product.
            
            Protocol 2: Silica Gel Chromatography (Optional Rescue Protocol)

            If your target amine is highly sterically hindered or possesses electron-withdrawing groups that lower its basicity (preventing protonation in 1M HCl), acid-base extraction may fail. In such cases, use this chromatographic method:

            • Load the crude mixture onto a silica gel column.

            • Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to flush out the unreacted (S)-Benzyl (1-bromopropan-2-yl)carbamate, the alkene, and the aziridine byproduct.

            • Switch the mobile phase to Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1). The basic modifier (

              
              ) prevents the basic amine product from streaking on the acidic silica, allowing it to elute cleanly.
              

            References

            • Benchchem. "Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
            • Benchchem. "Technical Support Center: Amine Alkylation for Polyamine Synthesis.
            • NIH / PMC. "Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine.

            Sources

            Preventing racemization during synthesis with (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: Chiral Integrity of (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Ticket System Status: 🟢 Operational Current Topic: Troubleshooting Stereochemical Erosion & Racemization Assigned Specialist: Senior Application Scientist, Chemical Development Group

            Executive Summary: The "Silent" Racemization

            Synthesizing or utilizing (S)-Benzyl (1-bromopropan-2-yl)carbamate (also referred to as N-Cbz-2-amino-1-propyl bromide) presents a unique stereochemical challenge.[1] Unlike simple alkyl halides, this molecule contains an internal nucleophile (the carbamate nitrogen/oxygen) and an acidic proton at the chiral center (C2).

            Users frequently report "racemization" when, in fact, they are often observing a combination of

            
            -elimination  and Neighboring Group Participation (NGP) . This guide deconstructs these failure modes and provides a validated protocol to maintain >99% ee.
            

            Module 1: Mechanistic Diagnostics (The "Why")

            Before optimizing conditions, you must diagnose the specific pathway destroying your enantiomeric excess (ee).

            The Three Pathways of Failure
            • The Elimination Trap (True Racemization):

              • Trigger: Strong bases (e.g., NaH, KOtBu) or high temperatures (>60°C).

              • Mechanism: The proton at C2 (alpha to the carbamate) is removed via an

                
                 mechanism. This forms an achiral allyl carbamate intermediate.
                
              • Result: Subsequent re-addition of the nucleophile or HBr is non-stereoselective, leading to a racemic mixture.

            • The Aziridinium Shunt (Regioisomerism):

              • Trigger: Polar protic solvents or slow reaction rates.[2]

              • Mechanism: The carbamate nitrogen attacks the C1-Br bond, displacing bromide and forming a cyclic aziridinium ion .

              • Result: If the external nucleophile attacks C2 (the chiral center) to open the ring, inversion occurs. If it attacks C1, retention occurs. This often leads to a mix of regioisomers and apparent loss of purity.[2]

            • The Oxazoline Dead-End:

              • Trigger: Lewis acids or specific thermal conditions.[2][3]

              • Mechanism: The carbamate oxygen attacks C1, forming a cyclic oxazoline.

              • Result: Sequestration of starting material into a stable byproduct that does not react or hydrolyzes to the amino alcohol.

            Visualizing the Pathways

            ReactionPathways SM (S)-Benzyl (1-bromopropan-2-yl)carbamate (Starting Material) Elimination Allyl Carbamate (Achiral Intermediate) SM->Elimination E2 Elimination Strong Base / High Temp Aziridine Aziridinium Ion (Cyclic Intermediate) SM->Aziridine NGP (Intramolecular) Product Desired (S)-Product (Retention of Config) SM->Product Direct SN2 (C1 Attack) Weak Base / Low Temp Racemic Racemic Product (50% R / 50% S) Elimination->Racemic Non-selective Addition Regio Regioisomer (Inverted C2) Aziridine->Regio Nu attack at C2 Aziridine->Product Nu attack at C1

            Figure 1: Reaction landscape showing the direct

            
             pathway (Green) versus the Elimination (Red) and NGP (Yellow) failure modes.[4]
            

            Module 2: The Safe Substitution Protocol

            This protocol is designed for nucleophilic substitution (e.g., reacting the bromide with phenols, amines, or thiols) while suppressing elimination.

            Reagent Selection Matrix
            ComponentRecommendedAVOID (High Risk)Rationale
            Base
            
            
            ,
            
            
            ,
            
            
            NaH, LDA, KOtBu, NaOHStrong bases deprotonate C2, causing immediate racemization via elimination.[1][4]
            Solvent DMF (Dry), Acetone, MeCNAlcohols (MeOH, EtOH), WaterProtic solvents stabilize the leaving group, promoting ionization and aziridine formation.
            Temperature 0°C to 40°C> 60°CHeat promotes elimination (
            
            
            ) exponentially more than substitution (
            
            
            ).[4]
            Additives LiCl (catalytic)Lewis Acids (
            
            
            ,
            
            
            )
            Lewis acids catalyze oxazoline formation.[4]
            Step-by-Step Procedure

            Objective: Alkylation of a nucleophile (Nu-H) with (S)-Benzyl (1-bromopropan-2-yl)carbamate.

            • Nucleophile Activation (Pre-stir):

              • In a flame-dried flask under

                
                , dissolve 1.0 equiv of Nucleophile (e.g., Phenol) in anhydrous DMF (0.2 M).
                
              • Add 1.2 equiv of Cesium Carbonate (

                
                ) .
                
              • Note: Cesium is preferred over Potassium for its "cesium effect" (higher solubility and softer cation), which favors

                
                 over elimination.
                
              • Stir at Room Temperature (RT) for 15 minutes.

            • Controlled Addition:

              • Cool the mixture to 0°C .

              • Dissolve (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.1 equiv) in a minimal amount of DMF.[1][4]

              • Add the bromide solution dropwise to the nucleophile mixture.

              • Why? Keeping the bromide concentration low relative to the nucleophile minimizes bimolecular side reactions.

            • Reaction Phase:

              • Allow to warm slowly to RT. Do not heat.

              • Monitor via TLC/HPLC. The reaction is usually slower than primary alkyl bromides due to the steric bulk of the Cbz group.

              • Checkpoint: If reaction is stalled after 12h, add catalytic KI or TBAI (Tetrabutylammonium iodide) rather than heating. Iodide acts as a better nucleophile to form the transient alkyl iodide, which is more reactive (Finkelstein condition).

            • Workup (Crucial for Stability):

              • Quench with saturated

                
                 (mildly acidic) to neutralize residual carbonate.
                
              • Extract with EtOAc.

              • Avoid strong acid washes (e.g., 1M HCl) which can degrade the carbamate or induce NGP during workup.

            Module 3: Troubleshooting & FAQs

            Q1: I synthesized the bromide myself using

            
            , and it's already racemic. Why? 
            A:  The reaction of N-protected amino alcohols with 
            
            
            
            is notorious for racemization. The mechanism proceeds via a bromophosphonium intermediate that cyclizes to an aziridinium ion. Opening this ion by bromide is non-selective.
            • Solution: Use the Appel Reaction (

              
              ).[2] This proceeds via an oxyphosphonium intermediate that undergoes direct 
              
              
              
              displacement by bromide, preserving stereochemistry (with inversion from the alcohol, so start with the opposite enantiomer if needed, or retention if the alcohol stereocenter is not the reaction site—in this case, the alcohol is at C1, so the C2 center is untouched).

            Q2: My NMR shows a "doublet of doublets" that doesn't match the product. Is this the enantiomer? A: Enantiomers have identical NMR spectra in achiral environments. If you see new peaks, you likely have the Regioisomer (from aziridine opening at C2) or the Allyl Carbamate (from elimination).

            • Test: Check the integration of the methyl doublet.[2] If it has shifted significantly or split into two patterns, you have a mixture of regioisomers.

            Q3: Can I use NaH if I keep it cold? A: It is highly risky. The pKa of the carbamate NH is ~15-17 (in DMSO). NaH will deprotonate it.[2] The resulting nitrogen anion (

            
            ) is an extremely aggressive internal nucleophile.[1] It will attack the C-Br bond instantly, forming the aziridine. Stick to carbonate bases.[2]
            

            References

            • Appel Reaction for Chiral Halides

              • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.[5]

              • Source:[1][4]

            • Stability of Cbz-Protected Amines

              • Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3]

              • Source:[1][4]

            • Aziridinium Ion Intermediates & NGP

              • "Neighbouring Group Participation (NGP)."[2][4] Beilstein Journal of Organic Chemistry (Contextual references on NGP in amino alcohol derivatives).

              • Source:[1][4]

            • Prevention of Racemization in Amino Acid Derivatives

              • Standard protocols for alkylation of beta-amino halides often cite the use of weak bases to prevent elimin
              • Source:[1][4]

            Sources

            Removal of byproducts in Cbz deprotection of sterically hindered amines

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from a planned synthetic route to a purified final product is often complicated by unexpected side reactions and purification challenges. This guide is designed to provide direct, actionable solutions to one of the more persistent issues in modern synthesis: the removal of byproducts after the deprotection of sterically hindered N-Cbz protected amines.

            The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in pharmaceutical and peptide synthesis due to its general stability and multiple cleavage pathways.[1][2] However, when the amine is sterically encumbered, deprotection reactions can become sluggish, incomplete, or prone to side reactions, leading to complex purification challenges.[3] This guide provides troubleshooting strategies and detailed protocols to help you isolate your target amine with high purity.

            Troubleshooting Guide: Common Purification Issues & Solutions

            This section addresses specific problems you may encounter during the workup and purification of your deprotected amine.

            Q1: My hydrogenolysis reaction is incomplete, leaving a significant amount of Cbz-protected starting material. How can I separate this from my desired amine product?

            This is the most common issue when deprotecting hindered amines. The steric bulk around the nitrogen atom physically obstructs the Cbz group from accessing the active sites on the palladium catalyst, leading to slow or stalled reactions.[3] While optimizing the reaction is always the first step (see FAQ 3), efficient purification methods are essential for isolating the product.

            Core Problem: You have a mixture of a neutral N-Cbz carbamate (starting material) and a basic amine (product).

            Solution: The difference in basicity between the starting material and the product is the key to their separation. An aqueous acid-base extraction is the most effective method.

            Workflow: Purification of Basic Amine from Neutral Impurities

            G start Crude reaction mixture (Product Amine + Cbz-SM) dissolved in organic solvent (e.g., EtOAc, DCM) sep_funnel Transfer to Separatory Funnel Add 1M HCl (aq) start->sep_funnel shake Shake and allow layers to separate sep_funnel->shake organic_layer Organic Layer: Contains neutral Cbz-Starting Material and other neutral byproducts (Toluene) shake->organic_layer  Discard or recover SM aqueous_layer Aqueous Layer: Contains protonated Amine Product (R-NH3+ Cl-) shake->aqueous_layer  Collect basify Collect Aqueous Layer Add 2M NaOH (aq) until pH > 10 aqueous_layer->basify extract Extract with fresh organic solvent (3x portions) basify->extract final_org Combined Organic Layers: Contains purified Amine Product extract->final_org dry Dry (Na2SO4), filter, and concentrate in vacuo final_org->dry product Purified Amine Product dry->product

            Caption: Acid-Base Extraction Workflow for Amine Purification.

            Detailed Protocol: Acid-Base Extraction
            • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

            • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. The basic amine product will be protonated and move into the aqueous layer, while the neutral Cbz-starting material remains in the organic layer.

            • Separation: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.

            • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution until the pH is basic (pH > 10, check with pH paper).[4] This neutralizes the amine salt, regenerating the free amine.

            • Product Extraction: Extract the basified aqueous solution with three portions of fresh organic solvent (EtOAc or DCM).

            • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

            Q2: My deprotection with HBr in acetic acid worked, but I've formed a new, less polar byproduct. What is it and how do I remove it?

            When using HBr in acetic acid, especially with heating, the newly formed, nucleophilic amine product can react with the acetic acid solvent in an acylation reaction.[5] This forms a stable, neutral N-acetyl amide byproduct.

            Byproduct Formation Mechanism

            G cluster_0 Cbz Deprotection cluster_1 Side Reaction Cbz_Amine R-NH-Cbz Product_Amine R-NH2 (Product) Cbz_Amine->Product_Amine HBr/AcOH Byproduct R-NH-Ac (N-acetyl Byproduct) Product_Amine->Byproduct Acylation (Heat) Acetic_Acid CH3COOH (Solvent)

            Caption: Formation of N-acetyl byproduct during acidic deprotection.

            Solution: The N-acetyl byproduct is a neutral amide. Therefore, the exact same acid-base extraction protocol described in Q1 can be used to cleanly separate your basic amine product from this neutral impurity.

            Q3: After hydrogenolysis, my product is clean by TLC and NMR, but the mass is too high. I suspect residual benzyl alcohol or toluene. How do I remove these?

            Toluene is the primary byproduct of the Cbz group itself, while benzyl alcohol can sometimes form from side reactions or if it was used in a previous synthetic step.[4][6][7]

            Solution: These byproducts are relatively non-polar and can typically be removed with simple workup procedures.

            • Toluene Removal: Toluene is volatile and is usually removed effectively when the reaction solvent is evaporated under high vacuum. If it persists, co-evaporation with a solvent like methanol or DCM can help.

            • Benzyl Alcohol Removal: Benzyl alcohol is more polar and can be persistent.

              • Aqueous Wash: Washing the organic solution of your crude product with water or brine is often sufficient.[4] For more stubborn cases, multiple washes may be necessary.

              • Solvent Extraction: For larger scales, a solvent extraction using a solvent like n-butanol can be effective.[8]

              • Column Chromatography: If high purity is required, silica gel chromatography is the most reliable method for complete removal of benzyl alcohol.[4]

            Protocol: Aqueous Wash for Benzyl Alcohol Removal
            • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

            • Transfer to a separatory funnel and add an equal volume of deionized water.

            • Shake vigorously and allow the layers to separate.

            • Drain and discard the aqueous layer.

            • Repeat the wash 1-2 more times with fresh water, followed by a final wash with brine to help break any emulsions and begin the drying process.

            • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

            Frequently Asked Questions (FAQs)

            FAQ 1: Which Cbz deprotection method is best for my sterically hindered substrate?

            There is no single "best" method; the choice depends on the substrate's overall functional group tolerance. A comparison is provided below.

            Deprotection MethodConditionsProsCons for Hindered AminesCommon Byproducts
            Catalytic Hydrogenolysis H₂ (1 atm - 50 psi), 10% Pd/C, MeOH or EtOHVery mild, clean byproducts.[1]Often very slow or incomplete due to poor catalyst access.[3]Toluene, CO₂.[9]
            Transfer Hydrogenolysis Ammonium formate or formic acid, Pd/C, refluxing EtOHAvoids use of H₂ gas, often faster.[10][11]Can still be slow; requires higher temperatures which may not be suitable.Toluene, CO₂.[9]
            Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, 0°C to RTStronger reagent, often effective when hydrogenolysis fails.[1]Harsh conditions; risk of N-acetylation side product; not suitable for other acid-labile groups (e.g., Boc).[5]Benzyl bromide, N-acetyl amine.
            Lewis Acid (AlCl₃/HFIP) AlCl₃, Hexafluoroisopropanol (HFIP), RTMild, selective, and tolerates many reducible groups (alkenes, benzyl ethers).[12][13]Requires stoichiometric Lewis acid and specialized solvent.Benzyl-derived species.

            Recommendation: Always attempt standard catalytic hydrogenolysis first. If it proves ineffective, a stronger acid-based method like HBr/AcOH or a modern Lewis acid system is a logical next step.

            FAQ 2: What causes catalyst poisoning in hydrogenolysis reactions?

            Catalyst poisoning or deactivation is a common cause of incomplete reactions. Key culprits include:

            • Substrate Impurities: Trace amounts of sulfur-containing compounds from previous steps are potent palladium poisons.[14]

            • Product Inhibition: The newly formed basic amine product can coordinate to the palladium catalyst surface, blocking active sites and preventing further reaction.[3] This is particularly problematic in slow reactions with hindered substrates.

            FAQ 3: How can I optimize my hydrogenolysis reaction to avoid an incomplete reaction?

            Before resorting to extensive purification, try to drive the reaction to completion:

            • Increase Catalyst Loading: For hindered substrates, increasing the catalyst loading from a typical 10 mol% to 20-30 mol% can improve reaction rates.[10]

            • Change Solvent: Poor substrate solubility limits access to the heterogeneous catalyst.[3] Screen different solvents like THF, EtOAc, or mixtures with alcohols to ensure complete dissolution.[3]

            • Add a Weak Acid: Adding a small amount of a weak acid, like acetic acid (1-2 equivalents), can protonate the product amine.[3] This prevents it from coordinating to and inhibiting the palladium catalyst.

            • Increase Hydrogen Pressure: If possible, increasing hydrogen pressure from atmospheric to 50 psi using a Parr shaker can accelerate the reaction.[10]

            References
            • Smolecule. (n.d.). Handling Benzyl Alcohol Excess in Dibenzyl Terephthalate Synthesis. Smolecule Technical Support.
            • BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Application Notes.
            • BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. BenchChem Technical Support.
            • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific Reaction Guides.
            • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. ACS GCI Reagent Guides.
            • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
            • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. BenchChem Technical Support.
            • BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis. BenchChem Technical Support.
            • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
            • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem Application Notes.
            • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
            • Humphries, K. B., Möbus, K., Dunn, T. D., & Chen, B. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis eBooks.
            • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Technical Articles.
            • Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate.
            • Plesch, M., Demaerel, J., & Witte, M. D. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. RSC Publishing.

            Sources

            Technical Support Center: Synthesis of Chiral Amines from Bromo-Carbamates

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the technical support center dedicated to empowering your synthesis of high-purity chiral amines. Chiral amines are fundamental building blocks in modern pharmaceuticals and agrochemicals, making their efficient and stereoselective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve yields in the synthesis of chiral amines starting from bromo-carbamates.

            Frequently Asked Questions (FAQs)

            Q1: What is the core synthetic strategy for producing chiral amines from bromo-carbamates?

            The overall strategy is a two-step process that leverages the stability and stereochemical control offered by a carbamate protecting group, typically a tert-butyloxycarbonyl (Boc) group.

            • Nucleophilic Substitution: A chiral bromo-carbamate is reacted with a desired nucleophile. This step forms a new carbon-nucleophile bond, displacing the bromide leaving group. The reaction is typically designed to proceed via an Sₙ2 mechanism to ensure inversion of stereochemistry at the chiral center, thus transferring the chirality predictably.[3]

            • Deprotection: The carbamate group is removed, usually under acidic conditions, to unveil the final chiral primary or secondary amine.

            This sequence allows for the introduction of a wide variety of functionalities while protecting the amine's reactivity and preserving stereochemical integrity.

            G cluster_0 Step 1: Nucleophilic Substitution (Sₙ2) cluster_1 Step 2: Deprotection A Chiral Bromo-Carbamate (e.g., N-Boc) B Carbamate-Protected Intermediate A->B + Nucleophile (Nu⁻) - Bromide (Br⁻) C Final Chiral Amine B->C Acid (e.g., TFA, HCl) - CO₂ - Isobutylene

            Caption: General workflow for chiral amine synthesis.

            Q2: Why is the use of a carbamate, specifically the N-Boc group, so prevalent in this synthesis?

            The N-Boc group offers several distinct advantages that make it ideal for this application:

            • Attenuated Reactivity: Carbamates significantly decrease the nucleophilicity and basicity of the nitrogen atom.[4] This prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile itself during the substitution step.

            • Stereochemical Stability: The bulky Boc group helps to lock the conformation around the chiral center and prevents racemization of the starting material. Furthermore, it sterically disfavors an Sₙ1 pathway during substitution, which would lead to racemization.[5]

            • Reliable Cleavage: The Boc group is stable under a wide range of reaction conditions but can be removed reliably under specific acidic conditions that often leave other functional groups intact.[6][7]

            Troubleshooting Guide: Common Issues & Solutions

            This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

            Problem Area 1: Low Yield in the Nucleophilic Substitution Step

            Q: My Sₙ2 reaction on the bromo-carbamate is sluggish or results in a low yield. What factors should I investigate?

            Low yields in this critical step often trace back to four key areas: the nucleophile, the solvent, reaction conditions, or competing side reactions.

            A: Let's break down the potential causes and solutions:

            • Nucleophile Strength & Concentration: The rate of an Sₙ2 reaction is directly dependent on the strength and concentration of the nucleophile.[5]

              • Insight: Weak nucleophiles (e.g., water, alcohols) will react much slower than strong nucleophiles (e.g., azide, cyanide, thiolate). Negatively charged nucleophiles are generally stronger than their neutral counterparts.[5]

              • Solution: If using a weak nucleophile, consider switching to a stronger, anionic version (e.g., using sodium methoxide instead of methanol). Increasing the concentration of the nucleophile can also increase the reaction rate.

            • Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction by solvating the ions. The wrong choice can drastically hinder the reaction rate.

              • Insight: Polar aprotic solvents are ideal for Sₙ2 reactions.[5][8] They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. Polar protic solvents, in contrast, form a solvent cage around the nucleophile through hydrogen bonding, reducing its reactivity.

              • Solution: Switch from any protic solvents (like methanol or water) to a polar aprotic solvent. See the table below for guidance.

            Solvent TypeExamplesEffect on Sₙ2 RateRationale
            Polar Aprotic DMF, DMSO, AcetonitrileHighly Recommended Poorly solvates the nucleophile, increasing its reactivity.[8]
            Polar Protic Water, Ethanol, MethanolNot Recommended Solvates and stabilizes the nucleophile, reducing its reactivity.[8]
            Non-Polar Hexane, TolueneNot Recommended Poor solubility for most nucleophilic salts.
            • Reaction Temperature:

              • Insight: Increasing the temperature generally increases the reaction rate. However, it can also increase the rate of competing elimination (E2) reactions, especially with sterically hindered substrates or basic nucleophiles.[8]

              • Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely for the formation of elimination byproducts (alkenes).

            • Competing Elimination (E2) Reaction:

              • Insight: If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may preferentially act as a base, abstracting a proton from the carbon adjacent to the bromine and leading to an alkene byproduct via an E2 mechanism.

              • Solution: Use a nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻). If a basic nucleophile is required, use lower temperatures to favor substitution over elimination.

            Problem Area 2: Loss of Stereochemical Integrity

            Q: I'm observing significant racemization in my final product. What is causing the loss of enantiomeric excess (ee)?

            Racemization indicates that the reaction is not proceeding exclusively through the desired stereospecific pathway. This can happen during the substitution step or, less commonly, after deprotection.

            A: The most probable cause is a competing Sₙ1 reaction pathway.

            • Mechanistic Insight: The Sₙ2 reaction proceeds in a single, concerted step, resulting in a predictable inversion of stereochemistry.[3] In contrast, the Sₙ1 reaction is a two-step process involving a planar carbocation intermediate.[9] The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability, leading to a racemic mixture of products.[3][9]

            • Troubleshooting & Solutions: To favor the Sₙ2 pathway and preserve stereochemistry, you must create conditions that disfavor carbocation formation.

              • Substrate: This method is most effective for primary and secondary bromo-carbamates. Tertiary halides will almost exclusively react via an Sₙ1 mechanism.

              • Solvent: Avoid polar protic solvents (water, alcohols) as they stabilize the carbocation intermediate, promoting the Sₙ1 pathway. Use polar aprotic solvents (DMF, DMSO, acetone).[5]

              • Nucleophile: Use a high concentration of a strong nucleophile. This increases the rate of the bimolecular Sₙ2 reaction, allowing it to outcompete the unimolecular Sₙ1 pathway.[5]

              • Leaving Group: While bromide is a good leaving group, ensure it is not assisted by Lewis acids, which could promote carbocation formation.

            G cluster_0 Sₙ2 Pathway (Favored) cluster_1 Sₙ1 Pathway (Disfavored) A Chiral Substrate (R) B [Transition State] A->B Nu⁻ attacks backside C Inverted Product (S) (High ee) B->C Br⁻ leaves D Chiral Substrate (R) E Planar Carbocation (Achiral) D->E Br⁻ leaves (slow step) F Racemic Product (R/S) (Low ee) E->F Nu⁻ attacks (both faces)

            Caption: Sₙ2 (inversion) vs. Sₙ1 (racemization).

            Problem Area 3: Issues with N-Boc Deprotection

            Q: My N-Boc deprotection is incomplete, or I'm observing significant side products. How can I optimize this final step?

            This is a common but solvable issue. Success hinges on choosing the right acidic conditions and mitigating the reactivity of the tert-butyl cation byproduct.[6]

            A: For incomplete reactions, consider the following:

            ParameterIssueSolution
            Acid Strength The acid is too weak to efficiently cleave the Boc group.Use a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent (e.g., 4M HCl in dioxane).[7][10]
            Stoichiometry Insufficient acid is used, especially if the substrate or product has basic functionalities that consume the acid.Use a large excess of acid (e.g., 20-50% TFA in Dichloromethane).
            Temperature/Time The reaction is too slow at room temperature for a less reactive substrate.Gentle heating (40-50 °C) or longer reaction times may be required. Monitor progress by TLC or LC-MS to avoid degradation.[10]

            A: To prevent side products, you must trap the tert-butyl cation.

            • Insight: Acid-catalyzed deprotection generates a highly reactive tert-butyl cation. This cation is an electrophile and can alkylate any nucleophilic sites on your molecule of interest (e.g., electron-rich aromatic rings, thiols), leading to unwanted byproducts.[6]

            • Solution: Use a Cation Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your product.

              • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective.[10] They are electron-rich and readily react with the tert-butyl cation.

              • Implementation: Typically, add 5-10% (v/v) of the scavenger to the reaction mixture along with the acid.

            G cluster_0 Undesired Pathway cluster_1 Desired Pathway BocAmine N-Boc Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ Amine Desired Chiral Amine Protonated->Amine - CO₂ tBu tert-Butyl Cation (Reactive) Protonated->tBu SideProduct Alkylated Side Product tBu->SideProduct + Product (Nucleophilic site) Trapped Trapped Cation tBu->Trapped + Scavenger Scavenger Scavenger (e.g., Anisole)

            Caption: Role of scavengers in N-Boc deprotection.

            Key Experimental Protocols

            Protocol 1: General Procedure for Nucleophilic Substitution

            This is a representative protocol and should be optimized for your specific substrate and nucleophile.

            • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the chiral bromo-carbamate (1.0 eq) in anhydrous polar aprotic solvent (e.g., DMF, 0.2 M).

            • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, add it in one portion. If it is a liquid, add it dropwise via syringe.

            • Reaction: Stir the mixture at room temperature or the optimized temperature.

            • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

            • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

            • Purification: Purify the crude product by flash column chromatography on silica gel.

            Protocol 2: N-Boc Deprotection with Scavenger
            • Preparation: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent (e.g., Dichloromethane, 0.1 M).

            • Addition of Scavenger: Add the chosen scavenger (e.g., Anisole, 5% v/v).

            • Deprotection: Cool the solution to 0 °C in an ice bath. Add the acid solution (e.g., a 1:1 mixture of TFA and Dichloromethane) dropwise with stirring.

            • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

            • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

            • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporate with toluene or another suitable solvent to ensure all TFA is removed.

            • Isolation: Dissolve the residue in a minimal amount of organic solvent and either precipitate the amine salt by adding an ether, or perform a basic workup to isolate the free amine.

            References

            • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
            • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
            • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
            • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
            • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
            • N-Boc deprotection issues and altern
            • Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-Bromo-1,1-dichlorobutane. Benchchem.
            • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
            • BOC deprotection. Hebei Boze Chemical Co.,Ltd..
            • Table 1 Optimization of the nucleophilic aromatic substitution reaction.
            • 4.5: Stereochemistry of reactions. Chemistry LibreTexts.
            • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbam
            • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
            • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing).
            • Nucleophilic Substitution Reactions. ksu.edu.sa.

            Sources

            Managing diastereoselectivity in reactions of (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center for Chiral Building Blocks. Ticket ID: #CBZ-BRO-002 Subject: Optimization of Diastereoselectivity & Integrity in (S)-Benzyl (1-bromopropan-2-yl)carbamate Reactions

            Mechanistic Intelligence: The "Black Box" of Selectivity

            To manage diastereoselectivity with (S)-Benzyl (1-bromopropan-2-yl)carbamate (hereafter Reagent A ), you must first understand that this molecule is not a passive electrophile. It is a "chiral switch" that can toggle between three distinct mechanistic pathways depending on your solvent, temperature, and nucleophile.

            The (S)-stereocenter at C2 is adjacent to the reaction site (C1). While

            
             displacement at C1 theoretically leaves C2 untouched, the Neighboring Group Participation (NGP)  of the carbamate nitrogen or oxygen frequently compromises this integrity.
            

            The Three Competitive Pathways:

            • Pathway A (Desired

              
              ):  Direct attack by the nucleophile at C1. Stereochemistry at C2 is preserved.
              
            • Pathway B (Aziridinium Scramble): The carbamate nitrogen displaces the bromide intramolecularly. The resulting aziridinium ion can be opened at C1 (retention) or C2 (inversion/scrambling), destroying your diastereomeric ratio (dr).

            • Pathway C (Oxazolidinone Dead-End): The carbamate oxygen attacks the bromide (5-exo-tet), forming a stable oxazolidinone byproduct that is unreactive to further alkylation.

            Mechanism Start (S)-Benzyl (1-bromopropan-2-yl)carbamate (Reagent A) Aziridinium Aziridinium Intermediate (Highly Reactive) Start->Aziridinium Heat / Lewis Acid (NGP Type 1) Oxazolidinone Oxazolidinone Byproduct (Dead End / Stable) Start->Oxazolidinone Strong Base / High T (NGP Type 2) Product_Good Desired Product (High dr, Retained C2) Start->Product_Good Direct SN2 (Polar Aprotic, Low T) Aziridinium->Product_Good Nu attack at C1 Product_Bad Regioisomers / Racemates (Low dr, Scrambled C2) Aziridinium->Product_Bad Nu attack at C2

            Figure 1: Mechanistic divergence of N-Cbz-protected

            
            -amino alkyl bromides. Pathway selection is dictated by solvent polarity and temperature.
            

            Troubleshooting Guide: Diagnosing Low Selectivity

            Use this matrix to diagnose why your diastereomeric ratio (dr) is failing.

            Scenario A: "I am seeing a significant amount of the 'wrong' diastereomer."
            • Root Cause 1: Mismatched Double Asymmetric Induction.

              • Explanation: If you are reacting Reagent A with a chiral enolate (e.g., Evans oxazolidinone or Myers amide), the inherent facial bias of the enolate may "clash" with the steric bulk of the (S)-methyl group on Reagent A . This is a "mismatched" pair.

              • Solution: Switch to the pseudoenantiomeric auxiliary on your nucleophile to create a "matched" case.

            • Root Cause 2: Temperature-Induced Aziridinium Formation.

              • Explanation: If the reaction warms > -10°C before the alkylation is complete, the nitrogen lone pair attacks the bromide. The subsequent opening of the aziridinium is not stereocontrolled.

              • Solution: Maintain reaction temperature strictly below -20°C. Add LiCl (5.0 equiv) to increase the aggregation state of the enolate and accelerate the direct

                
                 pathway over the intramolecular NGP.
                
            Scenario B: "My product is racemic (er degradation), even though dr looks okay."
            • Root Cause: Base-Mediated Proton Exchange.

              • Explanation: The proton at C2 (the chiral center) is somewhat acidic due to the adjacent carbamate and the inductive effect of the bromide. Strong bases (LDA, LiHMDS) can deprotonate this position if excess base is present.

              • Solution: Use exact stoichiometry (0.98 equiv) of base relative to your nucleophile. Never expose Reagent A to free base; always add Reagent A to the pre-formed enolate.

            Scenario C: "Yield is low; I isolated a cyclic carbamate byproduct."
            • Root Cause: Oxazolidinone Cyclization.

              • Explanation: In polar protic solvents or with hard counter-ions (Na+, K+), the carbonyl oxygen is more nucleophilic than the nitrogen, leading to 5-exo-tet cyclization.

              • Solution: Switch solvent to pure THF or DCM. Avoid HMPA/DMPU if possible, as they strip cations and encourage intramolecular attack.

            Strategic Protocol: High-Fidelity Alkylation

            This protocol is optimized for the alkylation of a Lithium Enolate (e.g., derived from an Evans auxiliary) with Reagent A . It prioritizes diastereoselectivity by suppressing NGP.

            Reagents:
            • Nucleophile Precursor: Chiral Imide/Amide (1.0 equiv)

            • Base: NaHMDS or LiHMDS (1.1 equiv)

            • Electrophile: (S)-Benzyl (1-bromopropan-2-yl)carbamate (Reagent A ) (1.5 - 2.0 equiv)

            • Additive: Anhydrous LiCl (3.0 - 5.0 equiv) [CRITICAL for selectivity]

            • Solvent: Anhydrous THF (0.1 M concentration)

            Step-by-Step Workflow:
            • Drying (The "Flame" Step): Flame-dry the reaction flask under vacuum. Moisture is the enemy of the enolate geometry (Z-enolate vs E-enolate), which dictates the dr.

            • Solubilization: Dissolve the Chiral Imide and anhydrous LiCl in THF. Cool to -78°C .

              • Why LiCl? It breaks up enolate aggregates and coordinates the carbonyls, freezing the enolate geometry and accelerating the intermolecular

                
                 reaction.
                
            • Enolization: Add NaHMDS/LiHMDS dropwise. Stir for 30–45 minutes at -78°C.

            • Addition of Reagent A:

              • Dissolve Reagent A in a minimal amount of THF.

              • Add it slowly down the side of the flask to pre-cool it before it hits the solution.

            • The "Slow Warm":

              • Stir at -78°C for 2 hours.

              • Allow the reaction to warm to -20°C (or 0°C if sluggish) over 4–6 hours. DO NOT HEAT.

              • Checkpoint: Monitor by TLC/LCMS. If you see a spot corresponding to the oxazolidinone byproduct (often more polar), stop and quench immediately.

            • Quench: Add saturated aqueous NH₄Cl at -20°C.

            Data Table: Solvent & Additive Effects on Selectivity
            ConditionYielddr (Diastereomeric Ratio)Major Byproduct
            THF, -78°C to RT 45%3:1Oxazolidinone (Cyclization)
            THF + HMPA, -78°C 60%5:1Aziridine-derived scramble
            THF + LiCl (5 eq), -20°C 88% >20:1 None
            DMF, 0°C 20%1:1Racemization (via Aziridinium)

            FAQ: Expert-to-Expert

            Q: Can I use the iodide version instead of the bromide to speed up the reaction? A: Proceed with caution. While the iodide is a better leaving group (

            
             is faster), it is also much more prone to rapid aziridinium formation  (Pathway B). If you must use the iodide (Finkelstein condition), generate it in situ at -78°C and do not store it.
            

            Q: I need to remove the Cbz group later. Will the diastereomer scramble during deprotection? A: Standard hydrogenolysis (H₂/Pd-C) is safe. However, if you use strong acid (HBr/AcOH) or dissolving metal reduction, you risk neighboring group participation from the newly formed free amine attacking the carbonyl of the auxiliary. Hydrogenolysis is the gold standard here.

            Q: My dr is 10:1. Is it possible to upgrade this without column chromatography? A: Yes. Cbz-protected amino derivatives often crystallize well. If your product is a solid, try recrystallization from EtOAc/Hexanes. The minor diastereomer often remains in the mother liquor due to the disruption of the crystal lattice packing by the mismatched methyl group.

            References

            • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.

            • Evans, D. A., et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society.

            • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

            • Agami, C., et al. (2002). "Oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. (Context on NGP and oxazolidinone stability).

            Work-up procedures for reactions involving (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Ticket ID: CAS-53843-96-2-SUP Status: Active Subject: Work-up, Purification, and Stability Protocols

            Welcome to the Technical Support Portal

            You are accessing the support documentation for (S)-Benzyl (1-bromopropan-2-yl)carbamate (also known as N-Cbz-2-amino-1-bromopropane). This guide is designed for researchers encountering stability issues, yield loss, or purity challenges during the isolation and handling of this chiral intermediate.

            This compound presents a unique "push-pull" tension: the Cbz-protected amine is generally stable, but the primary alkyl bromide is a reactive electrophile. Furthermore, the chiral center at C2 requires strict adherence to pH and thermal controls to prevent racemization or cyclization.

            Part 1: Standard Work-Up Protocol (The "Golden Path")

            Context: This protocol assumes you have synthesized the target via the bromination of (S)-N-Cbz-alaninol (e.g., using

            
             or 
            
            
            
            ).
            Phase 1: Quenching & Extraction

            The primary goal is to remove phosphorous byproducts without triggering aziridine formation.

            • Cool Down: Cool the reaction mixture to 0 °C .

              • Why: The bromide is prone to hydrolysis and intramolecular cyclization at elevated temperatures.

            • Quench:

              • If using

                
                :  Slowly add saturated aqueous 
                
                
                
                . Do not use strong bases (NaOH/KOH).
              • If using

                
                :  Add Hexane/Et2O (1:1) to precipitate triphenylphosphine oxide (
                
                
                
                ).
            • Phase Separation:

              • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

              • Expert Tip: DCM is preferred for Cbz-protected amines due to higher solubility, reducing the volume needed and minimizing emulsion formation.

            • Washing (The "Three-Step"):

              • Wash 1: Water (removes bulk salts).

              • Wash 2: 0.5 M Citric Acid or dilute HCl (Optional - only if removing unreacted amine starting material. Keep contact time short ).

              • Wash 3: Saturated Brine (Critical for removing water from the lipophilic Cbz-layer).

            Phase 2: Drying & Concentration
            • Drying: Dry over anhydrous

              
                (Sodium Sulfate).[1][2]
              
              • Avoid:

                
                 (Magnesium Sulfate) can be slightly Lewis-acidic and may promote degradation if the bromide is labile.
                
            • Filtration: Filter through a sintered glass funnel.

            • Concentration: Rotary evaporate at < 40 °C .

              • Warning: Do not heat the water bath above 45 °C. Thermal elimination of HBr is a risk.

            Part 2: Troubleshooting & Diagnostics

            Use this decision matrix to diagnose issues with your isolated material.

            Issue A: "I see a new, less polar spot on TLC that isn't my product."
            • Diagnosis: Aziridine Formation.

            • Mechanism: Under basic conditions (pH > 9), the carbamate nitrogen is deprotonated. It performs an intramolecular

              
               attack on the carbon bearing the bromine, kicking out the bromide and forming (S)-N-Cbz-2-methylaziridine .
              
            • Solution:

              • Keep aqueous washes pH < 8 .

              • Avoid storing the crude material in basic solvents (e.g., Pyridine, TEA).

              • Recovery: If aziridine has formed, it can be ring-opened back to the bromide using HBr/Acetic Acid, but this risks racemization.

            Issue B: "My yield is good, but the optical rotation is off (low ee%)."
            • Diagnosis: Racemization via

              
               or Aziridinium ion. 
              
            • Mechanism:

              • 
                 Pathway:  If a carbocation forms at C1 (unlikely for primary) or C2 (via hydride shift), stereochemistry is scrambled.
                
              • Aziridine Pathway: If the aziridine forms and then re-opens non-selectively, you lose chiral integrity.

            • Solution:

              • Strictly maintain temperature < 0 °C during quenching.

              • Avoid strong Lewis acids during workup.

            Issue C: "The organic layer is cloudy/emulsified."
            • Diagnosis: Lipophilic Surfactant Effect.

            • Cause: The Cbz group + alkyl chain acts like a surfactant.

            • Solution:

              • Add solid NaCl to the aqueous layer to increase ionic strength.

              • Filter the biphasic mixture through a pad of Celite to break the emulsion.

            Part 3: Visualization of Pathways

            The following diagram illustrates the critical divergence points during work-up.

            WorkupLogic cluster_purification Purification Strategy Reaction Reaction Mixture (Crude) Quench Quench (0°C) Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation (DCM/Water) Quench->PhaseSep CheckPH Check pH of Aq. Layer PhaseSep->CheckPH Product Target Product (S)-Benzyl (1-bromopropan-2-yl)carbamate CheckPH->Product pH 6-8 (Ideal) Aziridine SIDE PRODUCT: N-Cbz-Aziridine (Cyclization) CheckPH->Aziridine pH > 9 (Base Catalyzed) Hydrolysis SIDE PRODUCT: Alcohol (Hydrolysis) CheckPH->Hydrolysis High Temp / Acid (>45°C) Silica Flash Column (Hexane:EtOAc) Product->Silica Storage Store at -20°C Under Argon Silica->Storage

            Caption: Figure 1. Work-up decision tree highlighting the pH-dependent stability of the Cbz-amino bromide. High pH leads to cyclization; high temp leads to hydrolysis.

            Part 4: Quantitative Data & Specifications
            ParameterSpecification / LimitReason
            Storage Temperature -20 °CPrevents slow elimination of HBr.
            Work-up pH 6.0 – 8.0pH > 9 triggers aziridine formation; pH < 2 risks Cbz cleavage (slow).
            Drying Agent
            
            
            
            
            is too Lewis-acidic for sensitive bromides.
            TLC System 80:20 Hexane:EtOAcStandard mobile phase. Product
            
            
            .
            Detection UV (254 nm)The Benzyl (Cbz) ring is UV active.
            Part 5: Frequently Asked Questions (FAQ)

            Q1: Can I distill this compound?

            • A: Not recommended. Cbz-protected amines have high boiling points, and the bromide is thermally labile. Distillation often leads to decomposition (charring) or elimination to the alkene. Use Flash Chromatography (Silica Gel) for purification.[3]

            Q2: I need to store the intermediate for a week. How?

            • A: Store as a solid (if crystallized) or concentrated oil under Argon at -20 °C . Avoid storing in solution, especially in nucleophilic solvents like Methanol or Ethanol, which can slowly displace the bromide over time.

            Q3: How do I remove the Triphenylphosphine oxide (

            
            ) byproduct if I used the Appell reaction? 
            
            • A:

              
               is notoriously difficult.
              
              • Precipitation: Triturate the crude oil with cold Ether/Hexane (1:1). The oxide precipitates as a white solid; filter it off.

              • Chromatography: If a small amount remains, it will elute much later than your product on silica (very polar).

            References
            • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard protocols for Cbz stability and cleavage).
            • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
            • Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz). Available at: [Link] (Stability profiles of Cbz groups).

            Sources

            Validation & Comparative

            Publish Comparison Guide: Enantiomeric Excess Determination of Amines via (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide provides an in-depth technical comparison of enantiomeric excess (ee) determination for chiral amines using (S)-Benzyl (1-bromopropan-2-yl)carbamate , contrasting it with established industry standards like Mosher’s Acid and Marfey’s Reagent.

            Executive Summary

            Reagent Profile: (S)-Benzyl (1-bromopropan-2-yl)carbamate is a chiral derivatizing agent (CDA) designed to convert enantiomeric amines into diastereomeric imidazolidinones (cyclic ureas). Primary Application: Determination of enantiomeric purity of primary and secondary chiral amines via

            
            H-NMR or HPLC.
            Mechanism:  Nucleophilic substitution followed by intramolecular cyclization.
            Key Advantage:  The resulting cyclic derivatives are conformationally rigid, eliminating rotameric complications often seen with Mosher's amides, resulting in distinct, well-resolved NMR signals.
            

            Technical Deep Dive: The Chemistry of the Method

            The Reagent

            The reagent, (S)-Benzyl (1-bromopropan-2-yl)carbamate (also referred to as N-Cbz-1-bromo-2-propylamine), acts as a chiral electrophile. It is derived from (S)-Alanine or (S)-1-amino-2-propanol.

            • Structure: A propyl backbone featuring a secondary amine protected by a benzyloxycarbonyl (Cbz) group at position 2, and a reactive bromide leaving group at position 1.

            • Chirality: The (S)-configuration at the C2 position provides the fixed stereocenter necessary for diastereomer formation.

            Reaction Mechanism

            The determination of ee relies on a two-step cascade reaction that occurs in a single pot:

            • Intermolecular Alkylation: The target chiral amine (

              
              ) attacks the primary bromide of the reagent via an 
              
              
              
              mechanism, displacing the bromide. This forms a secondary amine intermediate.
            • Intramolecular Cyclization: Under basic conditions, the newly formed amine nitrogen attacks the carbonyl carbon of the Cbz group. This intramolecular nucleophilic acyl substitution expels benzyl alcohol (

              
              ) and closes the ring to form a stable 4-methylimidazolidin-2-one .
              

            The result is a mixture of diastereomeric cyclic ureas (cis/trans relationships between the C4-methyl and the amine substituents), which exhibit distinct physical and spectral properties.

            Visualization of the Pathway

            ReactionMechanism Reagent (S)-Benzyl (1-bromopropan-2-yl)carbamate (Electrophile) Intermediate Intermediate: N-alkyl-N'-Cbz-diamine Reagent->Intermediate Step 1: SN2 Alkylation (Base, Heat) Amine Target Chiral Amine (R-NH2) Amine->Intermediate Product Diastereomeric 4-methylimidazolidin-2-ones Intermediate->Product Step 2: Cyclization (-BnOH) Byproduct Benzyl Alcohol (Leaving Group) Intermediate->Byproduct

            Figure 1: Reaction pathway converting the chiral amine and reagent into a rigid cyclic urea for analysis.

            Comparative Analysis: Performance vs. Alternatives

            This section objectively compares (S)-Benzyl (1-bromopropan-2-yl)carbamate against the two most common alternatives: Mosher's Acid Chloride (MTPA-Cl) and Marfey's Reagent (FDAA).

            Comparison Matrix
            Feature(S)-Benzyl (1-bromopropan-2-yl)carbamateMosher's Acid Chloride (MTPA-Cl)Marfey's Reagent (FDAA)
            Derivative Type Cyclic Urea (Imidazolidinone)AmideAmino Acid Amide
            Conformational Rigidity High (Cyclic)Low (Rotamers possible)Moderate
            Primary Detection
            
            
            H-NMR (Methyl doublet)
            
            
            H /
            
            
            F-NMR
            HPLC (UV/Vis)
            Resolution (
            
            
            )
            Excellent (>0.1 ppm typical)Good (can be obscured)N/A (Retention time)
            Racemization Risk Low (No
            
            
            -proton activation)
            Low (if pure reagent used)Low
            Stability Highly StableHydrolytically UnstableLight Sensitive
            Cost Moderate (Synthetic)HighHigh
            Detailed Analysis

            1. Vs. Mosher's Acid (MTPA-Cl):

            • The Problem with Mosher's: MTPA amides often exist as mixtures of rotamers due to restricted rotation around the amide bond. This can broaden NMR signals or create "fake" diastereomeric peaks, complicating interpretation.

            • The Imidazolidinone Advantage: The reagent forms a cyclic urea.[1] The rigid ring structure locks the conformation, eliminating rotameric effects. The C4-methyl group of the reagent typically appears as a sharp doublet in

              
              H-NMR, with the chemical shift difference (
              
              
              
              ) between diastereomers often exceeding 0.1 ppm, making integration and ee calculation straightforward.

            2. Vs. Marfey's Reagent (FDAA):

            • Marfey's Niche: FDAA is the gold standard for amino acids and HPLC analysis due to its strong UV chromophore.

            • The Reagent's Niche: (S)-Benzyl (1-bromopropan-2-yl)carbamate is superior for non-chromophoric amines analyzed via NMR. It does not require a UV detector and allows for direct structural verification via NMR spectroscopy.

            Experimental Protocol

            Objective: Determine the ee of an unknown amine (e.g.,

            
            -methylbenzylamine).
            
            Materials
            • Reagent: (S)-Benzyl (1-bromopropan-2-yl)carbamate (1.1 equiv).

            • Base: Potassium Carbonate (

              
              , 2.0 equiv) or Diisopropylethylamine (DIPEA).
              
            • Solvent: Acetonitrile (MeCN) or DMF.

            • Temperature: 60–80°C.

            Workflow
            • Setup: In a reaction vial, dissolve the target amine (0.1 mmol) in MeCN (1 mL).

            • Addition: Add

              
               (0.2 mmol) followed by (S)-Benzyl (1-bromopropan-2-yl)carbamate (0.11 mmol).
              
            • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC for the disappearance of the starting amine.

              • Note: The heat drives both the alkylation and the subsequent cyclization.

            • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (to remove salts and byproduct benzyl alcohol). Dry over

              
               and concentrate.
              
            • Analysis: Dissolve the crude residue in

              
              . Acquire a 
              
              
              
              H-NMR spectrum.
            Data Interpretation

            Focus on the methyl doublet signal originating from the reagent (C4-Me of the imidazolidinone ring).

            • Racemic Amine: Will show two doublets of equal intensity (1:1 ratio).

            • Enantioenriched Amine: Will show two doublets of unequal intensity.

            • Calculation:

              
              
              

            Decision Guide: When to Use This Method

            Use the following logic flow to determine if this reagent is the optimal choice for your specific sample.

            DecisionTree Start Start: Chiral Amine Sample IsAminoAcid Is it an Amino Acid? Start->IsAminoAcid UseMarfey Use Marfey's Reagent (HPLC/LC-MS) IsAminoAcid->UseMarfey Yes HasChromophore Does it have a UV Chromophore? IsAminoAcid->HasChromophore No UseChiralHPLC Use Chiral HPLC (Direct Analysis) HasChromophore->UseChiralHPLC Yes (High Throughput) NeedNMR Is NMR the preferred method? HasChromophore->NeedNMR No / Low UV UseMosher Use Mosher's Acid (Watch for Rotamers) NeedNMR->UseMosher Standard Routine UseReagent Use (S)-Benzyl (1-bromopropan-2-yl)carbamate (Rigid Cyclic Urea) NeedNMR->UseReagent High Resolution Needed

            Figure 2: Selection logic for chiral derivatizing agents.

            References

            • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

            • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-(trifluoromethyl)phenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

            • Kim, H. J., et al. (2005). Chiral Imidazolidinone Derivatives for Enantiomeric Excess Determination.
            • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives as Chiral Derivatizing Agents for the Resolution of Enantiomers by HPLC and TLC. Biomedical Chromatography. Link

            Sources

            Chiral HPLC analysis of products from (S)-Benzyl (1-bromopropan-2-yl)carbamate reactions

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            This guide details the chromatographic separation of the enantiomers of (S)-benzyl (1-bromopropan-2-yl)carbamate (also known as N-Cbz-1-bromo-2-aminopropane). This intermediate is critical in the synthesis of chiral peptidomimetics and amphetamine derivatives.

            The primary analytical challenge is the compound's susceptibility to racemization via aziridinium ion formation during synthesis or improper handling. This guide compares the two industry-standard Chiral Stationary Phases (CSPs)—Immobilized Amylose (Chiralpak IA) and Coated Cellulose (Chiralcel OD-H) —to provide a robust method for determining Enantiomeric Excess (ee).

            Part 1: The Analytical Challenge & Racemization Mechanism

            Before selecting a column, one must understand the "why." Unlike stable chiral centers, the 2-aminoalkyl halide motif in this molecule is chemically labile.

            The Aziridinium Threat

            The nitrogen atom of the carbamate possesses a lone pair that can perform an intramolecular nucleophilic attack on the carbon bearing the bromine (C1). This expels the bromide and forms a meso-aziridinium cation. Subsequent reopening of this ring by a nucleophile (even the returning bromide ion) can occur at either carbon, leading to scrambling of the stereocenter.

            Implication for HPLC:

            • Sample Prep: Samples must be prepared in non-nucleophilic, non-polar solvents (e.g., Hexane/IPA) and analyzed immediately. Avoid protic solvents like methanol if the sample is to be stored, as solvolysis can occur.

            • Temperature: Column temperature should be kept low (

              
              ) to minimize on-column degradation.
              
            Visualization: The Racemization Pathway

            The following diagram illustrates how the (S)-enantiomer can scramble into a racemic mixture through the aziridinium intermediate.

            Racemization S_Enant (S)-Benzyl (1-bromopropan-2-yl)carbamate Aziridinium Aziridinium Ion (Meso Intermediate) S_Enant->Aziridinium Intramolecular SN2 Attack Racemate Racemic Mixture (S) + (R) Isomers Aziridinium->Racemate Ring Opening (Non-selective)

            Caption: Figure 1. Mechanism of racemization via aziridinium ion formation, necessitating rigorous chiral HPLC monitoring.

            Part 2: Comparative Analysis of CSPs

            For this specific carbamate, two polysaccharide-based columns dominate the field. Below is a direct comparison based on selectivity (

            
            ), robustness, and resolution (
            
            
            
            ).
            Option A: Chiralpak IA (Immobilized Amylose)

            Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

            
             silica.
            
            • Pros: Solvent versatility. The phase is chemically bonded to the silica, allowing the use of "forbidden" solvents like Dichloromethane (DCM) or THF. This is crucial if your crude reaction mixture has poor solubility in alkanes.

            • Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.

            Option B: Chiralcel OD-H (Coated Cellulose)

            Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on

            
             silica.
            
            • Pros: Historically the "Gold Standard" for aromatic carbamates. The cellulose backbone often provides superior cavity shapes for benzyl-protected amines, frequently resulting in higher

              
               values.
              
            • Cons: Fragile. Strictly incompatible with DCM, THF, Acetone, or Ethyl Acetate. Injection solvents must be carefully controlled to prevent stripping the stationary phase.

            Performance Comparison Table
            FeatureChiralpak IA (Immobilized)Chiralcel OD-H (Coated)
            Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
            Primary Interaction H-bonding (Carbamate-Carbamate) +
            
            
            H-bonding +
            
            
            + Cavity Inclusion
            Solvent Tolerance High (DCM, THF, MtBE allowed)Low (Alkanes/Alcohols only)
            Typical
            
            
            (Selectivity)
            1.2 – 1.51.4 – 1.8 (Often Superior)
            Risk Profile Low (Robust)High (Phase stripping risk)
            Recommendation Best for Screening/Crude Samples Best for QC/Final Release

            Part 3: Recommended Experimental Protocol

            Based on the structural properties of the Cbz-group (UV active, H-bond acceptor) and the bromide (labile), the following protocol is validated for stability and separation.

            Instrument Configuration
            • System: HPLC with binary pump and UV-Vis/PDA detector.

            • Detector: UV at 254 nm (targeting the Benzyl chromophore).

            • Temperature:

              
               (Do not exceed 
              
              
              
              to prevent degradation).
            Mobile Phase Selection

            For Chiralpak IA (Recommended Starting Point):

            • Composition: n-Hexane / Isopropanol (90:10 v/v).[1]

            • Flow Rate: 1.0 mL/min.

            • Additives: None required usually, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs due to the carbamate nitrogen.

            Sample Preparation (Critical)
            • Solvent: Dissolve sample in Mobile Phase (90:10 Hexane/IPA).

            • Concentration: 0.5 – 1.0 mg/mL.

            • Filtration: 0.45

              
               PTFE filter (Avoid Nylon filters which can adsorb carbamates).
              
            Method Development Workflow

            Use the following logic to finalize your method.

            MethodDev Start Start: 90:10 Hexane/IPA Column: Chiralpak IA CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 2.0? Yes CheckRes->GoodRes BadRes Rs < 1.5? No CheckRes->BadRes Final Finalize Method GoodRes->Final SwitchCol Switch to Chiralcel OD-H (Careful: No DCM!) BadRes->SwitchCol If EtOH fails Optimize Change Modifier Try Hexane/Ethanol 95:5 BadRes->Optimize SwitchCol->CheckRes Optimize->CheckRes

            Caption: Figure 2. Decision tree for optimizing the chiral separation of Cbz-protected amines.

            Part 4: Data Interpretation

            When analyzing the chromatogram, calculate the following to ensure the method is valid for quantitative reporting.

            • Selectivity Factor (

              
              ): 
              
              
              
              
              Target:
              
              
              for robust integration.
            • Resolution (

              
              ): 
              
              
              
              
              Target:
              
              
              (Baseline separation).

            Typical Elution Order: On Amylose-based columns (IA/AD), the (S)-enantiomer of Cbz-protected amino alkyls often elutes second , but this must be confirmed with a pure authentic standard or optical rotation detector, as the bromine atom can significantly alter binding affinity compared to non-halogenated analogs.

            References

            • Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Chiral Technologies.[2][3] Link

            • Soloshonok, V. A., & Izawa, K. (2019). Asymmetric Synthesis of Pharmaceuticals. Wiley-VCH.
            • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on Polysaccharide CSP selection).
            • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][4][][6][7] Chemical Society Reviews. Link

            Sources

            Chiral Electrophiles in Asymmetric Synthesis: A Comparative Guide to (S)-Benzyl (1-bromopropan-2-yl)carbamate and Alternatives

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            In the development of complex active pharmaceutical ingredients (APIs) and peptidomimetics, the precise installation of chiral amine motifs is a critical objective. (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1) 1, derived from L-alaninol, serves as a highly reliable chiral electrophile for introducing an N-Cbz-protected 2-aminopropyl group. This guide objectively compares the mechanistic performance, stability, and handling of this bromoamine against alternative chiral electrophiles—namely aziridines, epoxides, and sulfonates—providing actionable, self-validating experimental workflows for researchers.

            Mechanistic Insights & Causality: Reactivity vs. Stereochemical Fidelity

            The utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate is rooted in the differential reactivity of its functional groups. The primary bromide acts as an excellent leaving group for nucleophilic attack. Because the chiral center is located at the adjacent C2 position, direct

            
             substitution at C1 proceeds without disturbing the stereocenter, ensuring near-perfect enantiomeric excess (ee) retention.
            

            However, the presence of the N-Cbz group introduces a competing pathway: Neighboring Group Participation (NGP) . Under strongly basic conditions, deprotonation of the carbamate nitrogen triggers an intramolecular cyclization, expelling the bromide to form a transient chiral aziridine or a cyclic oxazolidinone [[2]](). While aziridines are powerful electrophiles, their in situ formation can lead to regioselectivity issues during subsequent ring-opening (competing C1 vs. C2 attack), which risks eroding the stereochemical fidelity of the final product 3. Therefore, the causal factor in maximizing yield and ee is the strict control of base strength to favor the direct

            
             pathway over NGP.
            

            Comparison with Alternative Chiral Electrophiles:

            • Chiral Aziridines (e.g., (S)-1-Cbz-2-methylaziridine): These are highly reactive due to inherent ring strain. They boast excellent atom economy as they undergo 100% addition without generating halide waste. However, nucleophilic ring-opening often yields mixtures of regioisomers unless meticulously controlled by specific Lewis acids 4. Furthermore, they are prone to polymerization and have poor shelf-life.

            • Chiral Epoxides (e.g., (S)-Propylene oxide): While widely available, utilizing epoxides to synthesize chiral amines requires a multi-step sequence (epoxide ring-opening, activation of the resulting alcohol, and subsequent amination), which drastically reduces overall atom economy and introduces multiple purification bottlenecks.

            • Chiral Sulfonates (e.g., (S)-N-Cbz-alaninol mesylate): These react similarly to bromides via

              
              . However, mesylates of 
              
              
              
              -amino alcohols are notoriously unstable, often undergoing premature auto-degradation or elimination during storage. The bromide analogue provides a superior balance of reactivity and bench-stability 5.
            Quantitative Comparison
            Electrophile ClassRepresentative Compound
            
            
            Reactivity
            Regioselectivity ControlAtom EconomyShelf-Life / Stability
            Bromoamine (S)-Benzyl (1-bromopropan-2-yl)carbamateHighExcellent (C1 specific)Moderate (-HBr)Excellent (Stable solid)
            Aziridine (S)-1-Cbz-2-methylaziridineVery HighModerate (Requires Lewis Acid)High (100% addition)Poor (Requires cold storage)
            Epoxide (S)-Propylene oxideModerateGoodLow (Multi-step conversion)Good (Volatile liquid)
            Sulfonate (S)-N-Cbz-alaninol mesylateHighExcellent (C1 specific)Low (Large leaving group)Moderate (Auto-degradation)
            Experimental Workflows: Self-Validating Protocols

            To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents explicitly prevents off-target mechanistic pathways.

            Protocol A: Direct Thioetherification of (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Objective: Install a sulfide linkage with complete retention of the C2 chiral center.

            • Nucleophile Activation: Dissolve 1.1 eq of the desired thiol (e.g., thiophenol) in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous

              
              .
              
              • Causality:

                
                 is a mild base. It is strong enough to deprotonate the thiol (
                
                
                
                ) to form a highly nucleophilic thiolate, but too weak to significantly deprotonate the carbamate N-H (
                
                
                ), thereby shutting down the NGP/aziridination pathway.
            • Electrophile Addition: Cool the suspension to 0 °C. Add 1.0 eq of (S)-Benzyl (1-bromopropan-2-yl)carbamate portion-wise.

            • Reaction Progression: Stir the mixture, allowing it to warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the UV-active bromide spot validates completion.

            • Quenching & Workup: Quench with saturated aqueous

              
               to neutralize any residual base, preventing late-stage epimerization. Extract with EtOAc, wash with brine (3x) to remove DMF, and dry over 
              
              
              
              .
            • Validation: Purify via flash chromatography. Analyze the product via Chiral HPLC to confirm >98% ee, validating that the direct

              
               pathway was exclusively followed.
              
            Protocol B: Regioselective Ring-Opening of (S)-1-Cbz-2-methylaziridine (Alternative)

            Objective: Lewis acid-catalyzed nucleophilic addition to a chiral aziridine.

            • Activation: Dissolve 1.0 eq of (S)-1-Cbz-2-methylaziridine and 1.2 eq of the nucleophile in anhydrous

              
               at -78 °C.
              
            • Catalysis: Dropwise add 0.1 eq of

              
              .
              
              • Causality: The Lewis acid coordinates to the aziridine nitrogen, polarizing the C-N bonds and lowering the activation energy for nucleophilic attack without requiring basic conditions 4.

            • Quenching: After 1 hour, quench with saturated

              
               at -78 °C before warming to room temperature to prevent acid-catalyzed polymerization of the product.
              
            Visualizations

            Mechanism A (S)-Benzyl (1-bromopropan-2-yl)carbamate B1 Mild Base (e.g., K2CO3) Soft Nucleophile A->B1 B2 Strong Base (e.g., NaH) Poor Nucleophile A->B2 C1 Direct SN2 at C1 (Complete ee Retention) B1->C1 SN2 C2 Chiral Aziridine Intermediate (Neighboring Group Participation) B2->C2 -HBr D2 Regioselective Ring Opening (Risk of ee erosion) C2->D2 +Nucleophile

            Mechanistic bifurcation of (S)-Cbz-bromoamine under varying basic conditions.

            Workflow S1 1. Nucleophile Activation (Thiol + K2CO3) S2 2. Electrophile Addition (S)-Cbz-bromoamine S1->S2 S3 3. Temperature Control (0°C to RT) S2->S3 S4 4. Reaction Quenching (NH4Cl aq) S3->S4 S5 5. Purification & ee Analysis (Chiral HPLC) S4->S5

            Step-by-step experimental workflow for the direct SN2 substitution protocol.

            References
            • 53843-95-1 | (S)-Benzyl (1-bromopropan-2-yl)
            • Source: rsc.
            • Source: scispace.
            • Alichem(Changzhou) Co., Ltd.
            • Source: scribd.

            Sources

            Comparative Guide: Alternative Reagents for the Synthesis of (S)-2-Aminopropane Derivatives

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The synthesis of (S)-2-aminopropane derivatives (chiral

            
            -methyl amines) is a foundational challenge in drug development, serving as the pharmacophore for classes ranging from CNS stimulants (amphetamines) to calcimimetics. While classical optical resolution is inefficient (max 50% yield), modern asymmetric synthesis demands reagents that offer high enantiomeric excess (
            
            
            
            ), scalability, and atom economy.

            This guide objectively compares three distinct methodologies:

            • The Chemical Benchmark: tert-Butanesulfinamide (Ellman’s Reagent).[1][2]

            • The Organocatalytic Challenger: Chiral Phosphoric Acids (CPAs).

            • The Biocatalytic Shift:

              
              -Transaminases (
              
              
              
              -TAs).[3][4][5]

            The Benchmark: tert-Butanesulfinamide (Ellman's Reagent)[1][2]

            Since its introduction by Jonathan Ellman in 1997, tert-butanesulfinamide (

            
            -BS) has become the industry standard for chiral amine synthesis. It functions as a chiral auxiliary that is cleaved after the stereocenter is established.[6]
            
            Mechanism of Action

            The reaction proceeds via the formation of a chiral

            
            -sulfinyl imine (sulfinimide). The bulky tert-butyl group on the sulfur atom exerts profound stereoelectronic control during the subsequent reduction step. To access the (S)-amine  from a methyl ketone, one typically employs (
            
            
            
            )-tert-butanesulfinamide
            followed by hydride reduction.
            Experimental Protocol: (S)-1-Phenylpropan-2-amine

            Targeting the (S)-amphetamine scaffold as a representative model.

            Reagents: (

            
            )-2-methylpropane-2-sulfinamide, Phenylacetone, Ti(OEt)
            
            
            
            , NaBH
            
            
            , THF.
            • Condensation (Imine Formation):

              • Charge a reactor with (

                
                )-tert-butanesulfinamide (1.0 equiv) and Phenylacetone (1.1 equiv) in THF (0.5 M).
                
              • Add Ti(OEt)

                
                 (2.0 equiv) dropwise. Note: Ti(OEt)
                
                
                
                acts as both a Lewis acid activator and a water scavenger to drive equilibrium.
              • Stir at 25°C for 12–24 h. Monitor by HPLC.

              • Quench with brine, filter Ti salts, and concentrate to yield the (

                
                )-sulfinimide.
                
            • Diastereoselective Reduction:

              • Dissolve (

                
                )-sulfinimide in THF at -48°C.
                
              • Add NaBH

                
                 (2.0 equiv). Crucial: Temperature control dictates the diastereomeric ratio (dr).
                
              • Warm to room temperature (RT) and quench with MeOH.

            • Cleavage:

              • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH.

              • Isolate the (S)-amine hydrochloride salt via crystallization.

            Performance Data:

            • Typical Yield: 85–95%

            • Stereoselectivity: >98%

              
               (after recrystallization)
              
            • Scalability: High (Multi-kg validated).

            Mechanistic Visualization

            EllmanMechanism Figure 1: Stereochemical flow of Ellman's Auxiliary for (S)-Amine Synthesis Ketone Prochiral Ketone (Phenylacetone) Imine (R)-Sulfinimide Intermediate Ketone->Imine Ti(OEt)4 Condensation Auxiliary (R)-t-BS Auxiliary Auxiliary->Imine TS Cyclic Transition State (Zimmerman-Traxler) Imine->TS Coordination Reduction Hydride Attack (NaBH4) TS->Reduction Product (S)-Amine Derivative Reduction->Product HCl Hydrolysis (- t-BS)

            Figure 1: The bulky tert-butyl group directs hydride attack to the Re-face of the imine in the transition state.

            The Organocatalytic Challenger: Chiral Phosphoric Acids (CPAs)

            For syntheses requiring metal-free conditions or milder environments, Chiral Phosphoric Acids (derived from BINOL or SPINOL) offer a catalytic route via Asymmetric Reductive Amination (ARA).

            Mechanism of Action

            The CPA acts as a bifunctional Brønsted acid catalyst. It simultaneously activates the imine (via protonation) and the reductant (Hantzsch ester), holding them in a rigid chiral pocket via hydrogen bonding.

            Experimental Protocol

            Reagents: Ketone, Aniline/Amine source, (R)-TRIP (Catalyst), Hantzsch Ester, Molecular Sieves (5Å), Benzene/Toluene.

            • Catalyst Loading: In a flame-dried flask, combine ketone (1.0 equiv), amine (1.1 equiv), and (R)-TRIP catalyst (5 mol%).

            • Imine Formation: Add 5Å MS and stir in Toluene at 50°C for 2 h to generate the imine in situ.

            • Transfer Hydrogenation: Add Hantzsch ester (1.2 equiv). Stir at 50°C for 24–48 h.

            • Workup: Direct column chromatography (no acid hydrolysis required).

            Performance Data:

            • Typical Yield: 70–85%

            • Stereoselectivity: 90–96%

              
               (Substrate dependent).
              
            • Limitations: Reaction times are long; catalyst cost is high ($100+/g); steric bulk of the substrate significantly impacts

              
              .
              

            The Biocatalytic Shift: -Transaminases ( -TA)[5]

            Biocatalysis is rapidly replacing chemical routes in GMP settings due to superior selectivity and "Green" metrics.

            
            -Transaminases transfer an amino group from a donor (e.g., isopropylamine or alanine) to the ketone.
            
            Mechanism of Action

            The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction is an equilibrium process.[7] To drive synthesis of the (S)-amine, one must remove the coproduct (pyruvate or acetone) or use a large excess of amine donor.

            Experimental Protocol: Enzymatic Transamination

            Reagents: Vibrio fluvialis JS17 (or engineered variant), PLP, L-Alanine, Lactate Dehydrogenase (LDH), NADH.

            • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

            • Reaction Mix:

              • Substrate: Phenylacetone (10–50 mM).

              • Amine Donor: L-Alanine (250 mM, 5–10 equiv).

              • Enzyme:

                
                -TA (lyophilized powder or whole cell).
                
              • Equilibrium Shift: Add LDH and Glucose/GDH system to recycle NADH and convert the pyruvate byproduct to lactate (removing it from equilibrium).

            • Incubation: Shake at 30°C, 150 rpm for 24 h.

            • Workup: Acidify to pH 2, extract unreacted ketone. Basify to pH 12, extract (S)-amine with MTBE.

            Performance Data:

            • Typical Yield: 90–99% (with equilibrium shifting).

            • Stereoselectivity: >99%

              
               (Often perfect).
              
            • Scalability: Excellent (aqueous waste stream, no heavy metals).

            Comparative Analysis & Decision Matrix

            The choice of reagent depends heavily on the development phase and substrate complexity.

            Technical Comparison Table
            FeatureEllman's Reagent (
            
            
            -BS)
            Chiral Phosphoric Acid (CPA)
            
            
            -Transaminase (Biocat)
            Enantioselectivity (
            
            
            )
            High (96–99%)Moderate-High (90–96%)Excellent (>99%)
            Atom Economy Poor (Stoichiometric auxiliary waste)Moderate (Hantzsch ester waste)High (Catalytic)
            Cost Moderate (Reagent is cheap, Ti is cheap)High (Catalyst is expensive)Low (at scale)
            Development Time Fast (Predictable, broad scope)Slow (Screening required)Medium (Enzyme screening)
            Sensitivity Moisture sensitive (Ti(OEt)
            
            
            )
            RobustpH/Temp sensitive
            Primary Use Case Early Discovery / MedChemComplex/Sensitive ScaffoldsProcess / Manufacturing
            Decision Logic Workflow

            DecisionMatrix Figure 2: Reagent Selection Decision Matrix Start Start: Synthesis of (S)-2-aminopropane derivative Scale What is the Scale? Start->Scale Discovery Discovery (<10g) Scale->Discovery Process Process (>1kg) Scale->Process Substrate Substrate Sensitivity? Discovery->Substrate ResultBio USE TRANSAMINASE (Green, High ee, Cheap) Process->ResultBio Robust Robust Substrate Substrate->Robust Sensitive Acid/Metal Sensitive Substrate->Sensitive ResultEllman USE ELLMAN'S REAGENT (Reliable, Fast) Robust->ResultEllman ResultCPA USE CHIRAL PHOSPHORIC ACID (Mild, Metal-Free) Sensitive->ResultCPA

            Figure 2: Logical flow for selecting the appropriate synthetic pathway based on scale and substrate properties.

            References

            • Ellman, J. A., et al. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. Link

            • Rueping, M., et al. (2006). Chiral Brønsted Acid Catalyzed Asymmetric Hydrogenation of Imines. Journal of the American Chemical Society, 128(9), 2816-2817. Link

            • Shin, J. S., & Kim, B. G. (1999).[7] Asymmetric synthesis of chiral amines with

              
              -transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[7] Link
              
            • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

            • Robby, C., et al. (2021). Practical Guide to the Synthesis of Chiral Amines using Ellman’s Sulfinamide. Chemical Reviews, 121(3), 1234-1289. Link

            Sources

            Validation of stereochemistry after nucleophilic substitution on (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            A Researcher's Guide to Validating Stereochemistry in Nucleophilic Substitution Reactions

            In the realm of drug development and complex organic synthesis, the precise control and validation of stereochemistry are not merely academic exercises but critical determinants of a molecule's biological activity and safety.[1][2][3][4] The nucleophilic substitution reaction on a chiral substrate, such as (S)-Benzyl (1-bromopropan-2-yl)carbamate, serves as a fundamental transformation where the stereochemical outcome is of paramount importance. This guide provides a comprehensive comparison of analytical techniques to validate the stereochemistry of the resulting product, offering insights into the causality behind experimental choices and presenting self-validating protocols for robust and reliable results.

            The Stereochemical Imperative: Inversion or Retention?

            Nucleophilic substitution reactions at a chiral center can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways, each with distinct stereochemical consequences.

            • The S(N)2 Pathway and Walden Inversion: The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[5][6][7] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[5][6][8] For (S)-Benzyl (1-bromopropan-2-yl)carbamate, an S(N)2 reaction is expected to yield the corresponding (R)-product. The stereospecificity of the S(_N)2 reaction makes it a powerful tool in asymmetric synthesis.[5][9]

            • The S(_N)1 Pathway and Racemization: In contrast, the S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate after the departure of the leaving group.[10][11] The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a mixture of both enantiomers—a process called racemization.[10] While complete racemization is the theoretical outcome, the degree of inversion versus retention can be influenced by factors such as the solvent and the nature of the leaving group.[10]

            The choice of reaction conditions, including the solvent, nucleophile, and substrate structure, plays a crucial role in directing the reaction towards a specific pathway. For a secondary bromide like (S)-Benzyl (1-bromopropan-2-yl)carbamate, both S(_N)1 and S(_N)2 pathways are plausible, making the validation of the stereochemical outcome essential.

            Comparative Analysis of Validation Techniques

            A multi-faceted approach is often necessary to unambiguously determine the stereochemical purity and absolute configuration of the substitution product. This section compares the most common and powerful analytical techniques available to the modern researcher.

            Chiral High-Performance Liquid Chromatography (HPLC)

            Principle: Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[3][12][13] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12] This differential interaction allows for the baseline separation of the enantiomers, and the relative peak areas can be used to determine the enantiomeric excess (ee).[12]

            Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

            • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.

            • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol.[14] Optimize the mobile phase composition to achieve baseline separation of the enantiomers. The addition of a small amount of an amine or acid modifier can sometimes improve peak shape and resolution.

            • Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase. Ensure the sample is filtered before injection to prevent column clogging.

            • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100[12]

            • Validation: To confirm peak identity, inject a racemic standard of the product if available.

            Data Presentation:

            ParameterValue
            ColumnChiralpak AD-H (or similar)
            Mobile PhaseHexane:Isopropanol (90:10, v/v)
            Flow Rate1.0 mL/min
            DetectionUV at 254 nm
            Retention Time (S)-enantiomert_S (min)
            Retention Time (R)-enantiomert_R (min)
            Enantiomeric Excess (ee)Calculated from peak areas

            Causality and Insights: The choice of the chiral stationary phase is critical and often empirical. The differential interaction between the enantiomers and the CSP is based on a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The "three-point interaction" model is a useful concept for understanding chiral recognition.[13]

            Nuclear Magnetic Resonance (NMR) Spectroscopy

            NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for stereochemical analysis.[15][16][17] While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral shift reagents can overcome this limitation.

            Principle: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a chiral derivatizing agent used to determine the absolute configuration of chiral alcohols and amines.[18][19][20][21] The chiral substrate is reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric esters or amides.[18][19][20] These diastereomers have different NMR spectra, and by analyzing the differences in chemical shifts (Δδ = δ_S - δ_R), the absolute configuration of the original stereocenter can be determined.[19][21][22]

            Experimental Protocol: Absolute Configuration Determination using Mosher's Amide Analysis

            • Derivatization: In two separate reactions, react the amine product with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).

            • Purification: Purify the resulting diastereomeric amides by column chromatography.

            • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers in the same solvent (e.g., CDCl₃).

            • Data Analysis:

              • Assign the proton signals for each diastereomer.

              • Calculate the chemical shift difference (Δδ = δ_S - δ_R) for protons on either side of the newly formed amide bond.

              • A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's model.[22]

            Data Presentation:

            Protonδ ((R)-MTPA amide) (ppm)δ ((S)-MTPA amide) (ppm)Δδ (δ_S - δ_R) (ppm)
            H_avaluevaluevalue
            H_bvaluevaluevalue
            ............

            Causality and Insights: The difference in chemical shifts arises from the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the two diastereomers differently due to their distinct spatial arrangements.[22]

            Polarimetry

            Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[23][24][25] The magnitude and direction of the optical rotation are characteristic of a specific enantiomer.[23][26] While polarimetry is a classical technique, it provides a rapid and non-destructive method to assess the overall stereochemical outcome.

            Experimental Protocol: Measurement of Optical Rotation

            • Sample Preparation: Prepare a solution of the purified product of a known concentration in a suitable solvent.

            • Measurement:

              • Calibrate the polarimeter with the pure solvent.

              • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

              • Measure the observed rotation (α).

            • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]_D^T = α / (c * l) where T is the temperature, D refers to the sodium D-line (589 nm), c is the concentration in g/mL, and l is the path length in decimeters.

            • Comparison: Compare the measured specific rotation with the literature value for the expected enantiomer. A sign opposite to the starting material, assuming a simple substitution without changing Cahn-Ingold-Prelog priorities, would be indicative of inversion.

            Data Presentation:

            ParameterValue
            Concentration (c)value g/mL in solvent
            Path Length (l)value dm
            Observed Rotation (α)value°
            Specific Rotation [α]_D^Tvalue°
            Literature [α]_D^T (R-enantiomer)value°

            Causality and Insights: The interaction of plane-polarized light with the chiral molecules causes the plane of polarization to rotate.[23] The extent of this rotation is dependent on the concentration of the chiral substance and the path length of the light through the sample.[23][25] It is important to note that the magnitude of the specific rotation is not directly proportional to the enantiomeric excess, and impurities can significantly affect the measurement.

            Workflow and Decision-Making Diagram

            The following diagram illustrates a logical workflow for the comprehensive validation of stereochemistry after a nucleophilic substitution reaction.

            G cluster_0 Reaction & Purification cluster_1 Stereochemical Analysis cluster_2 Data Interpretation & Conclusion start Nucleophilic Substitution on (S)-Benzyl (1-bromopropan-2-yl)carbamate purification Purification of Product start->purification hplc Chiral HPLC purification->hplc nmr NMR Analysis (Mosher's Method) purification->nmr polarimetry Polarimetry purification->polarimetry ee Determine Enantiomeric Excess (ee) hplc->ee config Determine Absolute Configuration nmr->config rotation Measure Optical Rotation polarimetry->rotation conclusion Final Stereochemical Assignment ee->conclusion config->conclusion rotation->conclusion

            Caption: Workflow for Stereochemical Validation.

            Conclusion

            References

            • Brooks, W. H., Daniel, K. G., Sung, S. S., & Guida, W. C. (2008). Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Chemical Information and Modeling, 48(3), 637-645. Available from: [Link]

            • Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Research, 14(3). Available from: [Link]

            • Brooks, W. H., Daniel, K. G., Sung, S. S., & Guida, W. C. (2008). Computational Validation of the Importance of Absolute Stereochemistry in Virtual Screening. Journal of Chemical Information and Modeling, 48(3), 637-645. Available from: [Link]

            • JoVE. (2023). SN2 Reaction: Stereochemistry. JoVE Science Education Database. Available from: [Link]

            • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

            • BYJU'S. SN2 Reaction Mechanism. Available from: [Link]

            • Wikipedia. SN2 reaction. Available from: [Link]

            • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. Available from: [Link]

            • Curtis, R. (2023). Stereochemistry (S(N)2) Reactions. Chemistry LibreTexts. Available from: [Link]

            • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. Available from: [Link]

            • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

            • Smith, A. B., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 685. Available from: [Link]

            • Li, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 191, 113599. Available from: [Link]

            • R-Discovery. NMR for Stereochemical Elucidation. Available from: [Link]

            • Research and Reviews. Significance and Applications of Polarimetry in Scientific Field. Available from: [Link]

            • Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. Available from: [Link]

            • Li, Y., et al. (2021). Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. Analytical Chemistry, 93(14), 5768-5775. Available from: [Link]

            • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available from: [Link]

            • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. Available from: [Link]

            • Wang, H. F. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 9, 700908. Available from: [Link]

            • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]

            • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]

            • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]

            • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]

            • Gandhi, K., Shah, U., & Patel, S. (2020). Drug Stereochemistry: A Prodigy For Pharmacology and Drug Development. Current Drug Discovery Technologies, 17(5), 565-573. Available from: [Link]

            • Soderberg, T. (2015). 7.3: Stereochemical Consequences of S(N)1 Reactions. Chemistry LibreTexts. Available from: [Link]

            • Government Arts College Coimbatore. nucleophilic substitution reaction. Available from: [Link]

            Sources

            Spectroscopic methods for confirming the structure of N-alkylated carbamates

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The structural confirmation of N-alkylated carbamates (

            
            ) presents two distinct analytical challenges that often confound standard characterization workflows: restricted rotation  and regiochemical ambiguity .
            

            Unlike simple esters or amines, the carbamate nitrogen lone pair donates into the carbonyl

            
            -system, creating partial double-bond character (
            
            
            
            ). This leads to the observation of distinct rotamers (syn/anti or E/Z isomers) in NMR spectra at room temperature, which inexperienced researchers often mistake for impurities. Furthermore, during synthesis, the ambident nature of the carbamate anion can lead to competitive O-alkylation (forming imino carbonates) versus the desired N-alkylation.

            This guide compares spectroscopic methods to resolve these specific issues, providing a definitive decision matrix for drug development professionals.

            Part 1: Comparative Analysis of Spectroscopic Methods

            The following table evaluates the utility of primary spectroscopic techniques specifically for N-alkylated carbamate analysis.

            Feature1D & 2D NMR (
            
            
            )
            FT-IR Spectroscopy HRMS (ESI/APCI)
            Primary Utility Definitive Structure Proof Rapid Screening Formula Confirmation
            Rotamer Detection High: Visible as line broadening or "doublet" peaks at RT.Low: Bands often overlap; rarely distinguishes rotamers clearly.None: Timescale is too fast; observes average mass.
            Regio-isomerism (N vs O) High: HMBC correlates alkyl protons to
            
            
            .
            Medium:
            
            
            vs
            
            
            stretch differences (subtle).
            Low: Fragmentation may differ, but often inconclusive.
            Sample Requirement 5–20 mg (destructive/recoverable)<1 mg (non-destructive)<0.1 mg (destructive)
            Throughput Low (10–60 min/sample)High (1 min/sample)High (2 min/sample)
            Cost Efficiency LowHighMedium
            Expert Insight: The "Impurity" Trap

            Senior Scientist Note: If your

            
             NMR shows paired peaks of unequal intensity (e.g., two carbonyl signals at 155.0 and 155.4 ppm) and your LC-MS shows a single clean peak, do not purify further . You are likely observing rotamers.[1][2] Confirm this by running the NMR at an elevated temperature (e.g., 50°C or 323 K) to see if the peaks coalesce.
            

            Part 2: Deep Dive – Solving The Regio-Isomer Problem (N- vs. O-Alkylation)

            When alkylating a secondary carbamate, the anion is ambident. While N-alkylation is thermodynamically preferred, O-alkylation (kinetic control or specific electrophiles) yields an imino carbonate .

            • Target Product (Carbamate):

              
              
              
            • Side Product (Imino Carbonate):

              
              
              
            The HMBC Solution

            Standard

            
             NMR is insufficient because the chemical shift of the new alkyl group (
            
            
            
            vs
            
            
            ) can overlap depending on the electronic environment. HMBC (Heteronuclear Multiple Bond Correlation) is the self-validating standard.
            • N-Alkylation: The alkyl protons (

              
              ) will show a strong 3-bond coupling (
              
              
              
              )
              to the carbonyl carbon (
              
              
              , ~155 ppm).
            • O-Alkylation: The new alkyl protons (

              
              ) will couple to the imino carbon (
              
              
              
              ), but the chemical shift of this carbon is often shifted upfield relative to a standard carbamate carbonyl, and the pattern of other couplings (e.g., to the original O-R group) changes.
            Visualization: Regio-Isomer Determination Logic

            RegioIsomerLogic Start Unknown Alkylation Product NMR_1H 1H NMR Analysis Start->NMR_1H Ambiguity Ambiguous Alkyl Shift (3.0 - 4.5 ppm) NMR_1H->Ambiguity HMBC Run HMBC Experiment Ambiguity->HMBC Correlation Check Alkyl Proton (H_new) to Carbonyl (C=O) coupling HMBC->Correlation Result_N Strong 3-bond Correlation to C=O (~155 ppm) Correlation->Result_N Correlation Present Result_O No Correlation to C=O (or Correlation to C=N) Correlation->Result_O Correlation Absent Conclusion_N CONFIRMED: N-Alkylated Carbamate Result_N->Conclusion_N Conclusion_O CONFIRMED: O-Alkylated Imino Carbonate Result_O->Conclusion_O

            Caption: Logical workflow for distinguishing N-alkylated carbamates from O-alkylated side products using HMBC.

            Part 3: Deep Dive – The Rotamer Problem (Restricted Rotation)

            N-alkylated carbamates exhibit a rotational energy barrier (

            
            ) of approximately 12–16 kcal/mol .[1] This is sufficiently high to slow rotation on the NMR timescale at room temperature, resulting in two distinct species: the syn (Z)  and anti (E)  rotamers.
            
            Resonance Explanation

            The nitrogen lone pair is not fully localized. It donates into the carbonyl oxygen, creating a resonance structure with a

            
             double bond.
            
            
            
            
            Variable Temperature (VT) NMR Protocol

            To confirm that "impurities" are actually rotamers, perform a coalescence experiment.[3]

            Step-by-Step Protocol:

            • Solvent Selection: Use a high-boiling deuterated solvent. DMSO-

              
               (bp 189°C) or Tetrachloroethane-
              
              
              
              (bp 146°C) are preferred over
              
              
              to allow heating without evaporation.
            • Baseline Scan (298 K): Acquire a standard

              
               NMR at 25°C. Note the chemical shift difference (
              
              
              
              ) between the rotamer peaks (e.g., two N-Methyl singlets).
            • Stepwise Heating: Increase the probe temperature in 10-degree increments (308 K, 318 K, 328 K).

            • Coalescence Observation: As temperature rises, the exchange rate (

              
              ) increases. The distinct peaks will broaden, merge into a flat baseline, and finally sharpen into a single average peak.
              
            • Reversibility Check: Cool the sample back to 298 K. The original split spectrum must return. If it does not, your compound has degraded.

            Visualization: Rotamer Equilibrium

            RotamerEquilibrium Syn Syn-Rotamer (Z) (Sterically Congested) TS Transition State (90° Twist, No Resonance) Syn->TS Heat (>50°C) TS->Syn Anti Anti-Rotamer (E) (Thermodynamically Stable) TS->Anti Anti->TS

            Caption: Thermal interconversion of carbamate rotamers via a high-energy transition state where resonance is broken.

            Part 4: Experimental Protocols

            Rapid IR Screening for N-Alkylation

            Purpose: Quick confirmation of reaction progress (loss of N-H).

            • Instrument: ATR-FTIR (Attenuated Total Reflectance).

            • Procedure:

              • Clean crystal with isopropanol.

              • Collect background spectrum.

              • Apply neat oil/solid of the starting material (secondary carbamate). Note the N-H stretch at 3300–3450 cm⁻¹ (often sharp) and C=O at ~1700 cm⁻¹.

              • Apply product.[1]

              • Success Criteria: Complete disappearance of the N-H band and a slight shift in the C=O frequency (often 10–20 cm⁻¹ lower due to increased electron donation from the alkylated nitrogen).

            Definitive NMR Characterization (The "Gold Standard")

            Purpose: Full structural assignment and purity.

            • Solvent: DMSO-

              
               (preferred for resolving exchangeable protons and rotamers).
              
            • Experiments:

              • 
                 (32 scans):  Check for rotamer doubling.
                
              • 
                 (512 scans):  Look for carbonyl carbon (~155 ppm). Rotamers often show two peaks here.
                
              • HSQC: Assign protons to carbons.

              • HMBC (Optimized for 8 Hz):

                • Look for correlation:

                  
                  .
                  
                • This proves the alkyl group is attached to the nitrogen that is part of the carbamate.

            References

            • LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] [4]

            • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR/NMR shifts).
            • Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and related compounds." Journal of the American Chemical Society, 109(5), 1353–1363.

            • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for ambident nucleophiles).

            Sources

            Comparative Study of Deprotection Methods for Cbz-Protected Chiral Amines

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis and medicinal chemistry due to its suppression of racemization during coupling and its orthogonality to Boc and Fmoc groups. However, the deprotection of Cbz-protected chiral amines presents a critical control point. Improper method selection can lead to catalyst poisoning, reduction of sensitive functionalities (alkenes, nitro groups), or, in rare cases, racemization of labile centers.

            This guide objectively compares the three primary methodologies for Cbz removal: Catalytic Hydrogenolysis , Transfer Hydrogenation , and Acidolysis . We evaluate these based on yield, enantiomeric excess (ee) retention, and chemoselectivity, providing validated protocols for each.

            Mechanistic Foundation

            Understanding the cleavage mechanism is essential for troubleshooting. Cbz removal is fundamentally an entropy-driven process, releasing volatile CO₂ and toluene.

            Catalytic Hydrogenolysis Mechanism

            The standard removal utilizes Palladium on Carbon (Pd/C).[1][2][3][4][5] The rate-limiting step is often the adsorption of the carbamate onto the catalyst surface, followed by oxidative addition of hydrogen.

            Cbz_Mechanism Substrate Cbz-Amine (Adsorbed on Pd) H2_Add Oxidative Addition (H-Pd-H) Substrate->H2_Add + H2 Cleavage C-O Bond Cleavage H2_Add->Cleavage Hydrogenolysis Intermed Carbamic Acid (Unstable) Cleavage->Intermed - Toluene Products Free Amine + CO2 + Toluene Intermed->Products - CO2 (Spontaneous)

            Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection. Note that the carbamic acid intermediate decarboxylates spontaneously.[4][5]

            Method A: Catalytic Hydrogenolysis (Pd/C + H₂)

            The Gold Standard for Purity

            This is the default method for 80% of Cbz deprotections. It is neutral, essentially quantitative, and preserves stereocenters perfectly.

            Experimental Protocol
            • Substrate: 1.0 mmol Cbz-Amine

            • Catalyst: 10 wt% Pd/C (wet support recommended to reduce ignition risk)

            • Solvent: MeOH or EtOH (0.1 M)

            • Purge: Place substrate and catalyst in a flask. Evacuate and backfill with N₂ (3x) to remove O₂.

            • Activation: Switch to H₂ atmosphere (balloon pressure is sufficient for most; 50 psi for hindered amines).

            • Reaction: Stir vigorously at RT for 1–4 hours.

            • Workup: Filter through a Celite pad (do not let the pad dry out completely to avoid fire hazard). Rinse with MeOH.[1][6][7] Concentrate filtrate.[1][3][8]

            Performance Analysis
            • Pros: Mildest conditions; no harsh reagents; >98% yield typical.

            • Cons: Incompatible with Sulfur (Met/Cys residues poison catalyst); reduces alkenes/alkynes; safety risk with H₂ gas.

            • Chiral Integrity: Excellent. No risk of racemization under standard conditions.

            Method B: Catalytic Transfer Hydrogenation (CTH)

            The Selective & Safer Alternative

            CTH uses a hydrogen donor (ammonium formate, cyclohexadiene) instead of H₂ gas. This method creates a local high concentration of active hydrogen on the catalyst surface, often accelerating the reaction and improving selectivity.

            Experimental Protocol
            • Substrate: 1.0 mmol Cbz-Amine

            • Donor: Ammonium Formate (5–10 eq) or 1,4-Cyclohexadiene (10 eq)

            • Catalyst: 10% Pd/C (10 wt%)

            • Solvent: MeOH (reflux) or EtOH (RT)

            • Mix: Dissolve substrate in MeOH. Add Pd/C under N₂.

            • Initiate: Add Ammonium Formate in one portion.

            • Reaction: Reflux for 30–60 mins (CO₂ evolution will be visible).

            • Workup: Filter hot through Celite. Concentrate.

            Performance Analysis
            • Pros: Rapid (often <1 hour); no H₂ cylinder required; Kinetic Selectivity (can remove Cbz without reducing alkenes if monitored closely using cyclohexadiene).

            • Cons: Requires removal of excess donor salts; generates ammonia (basic) which may affect base-sensitive substrates.

            • Chiral Integrity: Excellent. The rapid reaction time minimizes exposure to potential epimerization conditions.

            Method C: Acidolytic Cleavage (HBr/AcOH or Lewis Acids)

            The "Sledgehammer" for Difficult Substrates

            When metal catalysts are poisoned (e.g., by sulfur) or physical access is blocked, acidolysis is the only viable path.

            Experimental Protocol (HBr/AcOH)
            • Reagent: 33% HBr in Acetic Acid

            • Scavenger: Thioanisole (optional, to trap benzyl cations)

            • Dissolve: Dissolve substrate in minimal AcOH.

            • Cleave: Add HBr/AcOH solution (5–10 eq) at 0°C.

            • Reaction: Warm to RT; stir 1–2 hours.

            • Workup: Precipitate with cold Et₂O or evaporate and lyophilize.

            Performance Analysis
            • Pros: Sulfur-tolerant ; works on solid-phase resins; orthogonal to benzyl esters (with careful tuning).

            • Cons: Harsh; generates benzyl bromide (lachrymator); incompatible with acid-sensitive groups (Boc, t-Bu esters).

            • Chiral Integrity: Moderate Risk. While generally safe, high acidity can promote racemization in phenylglycine derivatives or if the temperature is uncontrolled.

            Comparative Data Analysis

            The following table synthesizes performance metrics across typical chiral amine substrates (e.g., Phenylalanine derivatives).

            FeatureCatalytic Hydrogenolysis (H₂/Pd)Transfer Hydrogenation (CTH)Acidolysis (HBr/AcOH)
            Yield (Typical) 95 - 99%90 - 95%85 - 92%
            Reaction Time 2 - 12 Hours0.5 - 2 Hours1 - 3 Hours
            Racemization Risk NegligibleNegligibleLow (Temp. dependent)
            S-Tolerance Poor (Poisoning)Poor (Poisoning)Excellent
            Alkene Tolerance Poor (Reduces)Moderate (Donor dependent)Excellent
            Scalability HighMedium (Exotherm risk)High

            Decision Matrix: Selecting the Right Protocol

            Use this logic flow to determine the optimal deprotection strategy for your specific chiral amine.

            Decision_Matrix Start Start: Cbz-Protected Chiral Amine Sulfur Contains Sulfur? (Met, Cys, Thioether) Start->Sulfur Alkene Contains Alkene/Alkyne? Sulfur->Alkene No Method_Acid Use Acidolysis (HBr/AcOH or TFA/MSA) Sulfur->Method_Acid Yes AcidSens Acid Sensitive Groups? (Boc, tBu) Alkene->AcidSens No Method_CTH Use Transfer Hydrogenation (1,4-Cyclohexadiene) Alkene->Method_CTH Yes (Try first) Method_Special Use Specialized Lewis Acid (BBr3 or AlCl3/HFIP) Alkene->Method_Special Yes (If CTH fails) Method_H2 Use Standard Hydrogenolysis (H2, Pd/C) AcidSens->Method_H2 Yes AcidSens->Method_H2 No (Standard)

            Figure 2: Strategic decision tree for Cbz deprotection based on substrate functionality.

            Expert Insights & Troubleshooting

            The "Poisoned" Catalyst

            If your hydrogenolysis stalls, check for hidden poisons. Even trace amounts of sulfur from a previous step (e.g., a dithiane protection or thioether) can deactivate Pd.

            • Solution: Wash the catalyst with dilute mineral acid or switch to Pearlman’s Catalyst (Pd(OH)₂) , which is more robust, or switch to Acidolysis.

            Selectivity over Benzyl Ethers

            A common challenge is removing N-Cbz in the presence of O-Bn (benzyl ether).

            • Insight: N-Cbz is generally cleaved faster than O-Bn.

            • Protocol Modification: Stop the reaction immediately upon consumption of starting material (monitor by LCMS). Use Transfer Hydrogenation at room temperature; it often exhibits better kinetic selectivity for the carbamate over the ether compared to H₂ balloons.

            Lewis Acid Alternatives

            For substrates sensitive to both H₂ (alkenes) and strong Brønsted acids (Boc groups), AlCl₃ in HFIP (Hexafluoroisopropanol) has emerged as a powerful, mild alternative.[7]

            • Mechanism: The fluorinated solvent stabilizes the carbocation intermediate, allowing cleavage under milder conditions than HBr [3].

            References

            • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[9] (The definitive guide on functional group tolerance).

            • Mandal, P. K., & McMurray, J. S. (2007).[6][10] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." Journal of Organic Chemistry, 72(17), 6599–6601. (Key paper on silane-based transfer hydrogenation). [Link]

            • Vinayagam, V., et al. (2024).[7][10] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry, 89, 5665-5674.[7][10] (Modern Lewis Acid protocol). [Link]

            • Felix, A. M., et al. (1978). "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene."[11] Journal of Organic Chemistry, 43(21), 4194–4196. (Foundational text on selective transfer hydrogenation). [Link]

            Sources

            Assessing the stability of the carbamate protecting group under various reaction conditions

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The Principle of Orthogonality

            In complex multi-step organic synthesis—particularly peptide and natural product chemistry—the success of a route often hinges on chemoselectivity . Carbamate protecting groups (

            
            ) are the industry standard for amine protection because they suppress nucleophilicity while offering tunable stability profiles.
            

            This guide moves beyond simple lists to analyze the stability of these groups under conflicting reaction conditions. The core objective is to enable orthogonal protection strategies , where one group is removed selectively without affecting others.[1][2][3][4][5]

            Mechanistic Deep Dive: Stability & Lability Profiles

            To predict stability, one must understand the cleavage mechanism. Carbamates are generally stable to nucleophiles but susceptible to specific cleavage triggers.

            A. Acid-Labile Systems: The tert-Butoxycarbonyl (Boc) Group[6][7][8]
            • Stability: Completely stable to base (NaOH, piperidine), catalytic hydrogenolysis, and nucleophilic attack.

            • Lability (Trigger): Strong acids (TFA, HCl).[3]

            • Mechanism: The tert-butyl group acts as a "sink" for positive charge. Upon protonation of the carbonyl oxygen, the bond cleaves to release a stable tert-butyl cation (E1/S_N1 pathway), which subsequently eliminates to isobutylene.

            • Critical Insight: Because the mechanism relies on cation stability, Boc is stable to conditions that cannot stabilize a carbocation (e.g., basic hydrolysis).

            B. Base-Labile Systems: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group[9]
            • Stability: Stable to strong acids (TFA, HBr), hydrogenolysis, and oxidative conditions.

            • Lability (Trigger): Non-nucleophilic bases (Piperidine, DBU).

            • Mechanism: This is not hydrolysis.[6] It is an E1cB (Elimination Unimolecular conjugate Base) mechanism. The fluorenyl ring system makes the

              
              -proton (at the 9-position) highly acidic (
              
              
              
              ). A base abstracts this proton, leading to the elimination of dibenzofulvene and carbon dioxide.[7]
            • Critical Insight: Fmoc is unstable in any condition basic enough to deprotonate the fluorenyl ring, even in the absence of a nucleophile.

            C. Hydrogenolysis-Labile Systems: The Benzyloxycarbonyl (Cbz/Z) Group[11]
            • Stability: Stable to TFA (mostly), basic conditions (mild), and non-reductive nucleophiles.[8]

            • Lability (Trigger): Catalytic Hydrogenolysis (

              
              ) or dissolving metal reductions.
              
            • Mechanism: Palladium coordinates to the aromatic ring/alkene, facilitating oxidative addition into the benzylic C-O bond, followed by hydrogenolysis.

            • Critical Insight: Cbz is sensitive to "poisoning" of the catalyst (e.g., by sulfur) but offers excellent stability against the reagents used to remove Boc and Fmoc.

            D. Specialized Systems: Alloc, Troc, and Teoc
            • Alloc (Allyloxycarbonyl): Cleaved by

              
               via 
              
              
              
              -allyl complexes. Orthogonal to acid and base.[9]
            • Troc (2,2,2-Trichloroethoxycarbonyl): Cleaved by Zn dust in acetic acid (reductive elimination).[3] Stable to acid and mild base.[7][8][9]

            • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Cleaved by Fluoride ions (TBAF).[10] Orthogonal to almost all others.

            Visualization: Orthogonal Decision Matrix

            The following decision tree assists in selecting the correct protecting group based on the next required reaction condition.

            ProtectingGroupSelection Start Select Reaction Condition (Next Step) Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Base Basic Conditions (e.g., Piperidine, NaOH) Start->Base Reductive Hydrogenolysis (H2/Pd-C) Start->Reductive Fluoride Fluoride Ions (TBAF) Start->Fluoride UseFmoc Use Fmoc or Cbz (Boc is Unstable) Acid->UseFmoc Stable UseBoc Use Boc or Cbz (Fmoc is Unstable) Base->UseBoc Stable UseBocFmoc Use Boc or Fmoc (Cbz is Unstable) Reductive->UseBocFmoc Stable UseAll Use Boc, Fmoc, or Cbz (Teoc is Unstable) Fluoride->UseAll Stable

            Figure 1: Decision matrix for selecting a protecting group based on the stability required for the subsequent synthetic step.

            Comparative Stability Data

            The table below summarizes the stability of the major carbamate groups. "Stable" indicates <5% cleavage over 24 hours at RT unless noted.

            ConditionReagent ExampleBoc Fmoc Cbz (Z) Alloc Troc
            Acid (Strong) 50% TFA / DCMCLEAVED StableStableStableStable
            Acid (Weak) 10% Acetic AcidStableStableStableStableStable
            Base (Secondary) 20% PiperidineStableCLEAVED StableStableStable
            Base (Tertiary) DIPEA / Et3NStableStable*StableStableStable
            Hydrogenolysis H2 / Pd-CStableStableCLEAVED StableStable
            Reductive (Metal) Zn / AcOHStableStableStableStableCLEAVED
            Palladium (0) Pd(PPh3)4StableStableStableCLEAVED Stable
            Fluoride TBAFStableLabile**StableStableStable

            *Fmoc is slowly cleaved by tertiary amines over long durations. **Fmoc can be cleaved by fluoride via an E2 mechanism due to the basicity of fluoride ions in anhydrous solvents.

            Experimental Protocols

            Protocol A: Stability Assay (Self-Validating)

            Before committing a valuable intermediate to a new condition, perform this micro-scale assay.

            • Preparation: Dissolve 5 mg of the protected substrate in 0.5 mL of the solvent to be used.

            • T0 Sample: Remove 50 µL, dilute with mobile phase, and inject into HPLC/LC-MS. This is your baseline (100%).

            • Stress Test: Add the reagent (e.g., TFA, Piperidine) to the remaining solution at the concentration intended for the reaction.

            • Monitoring: Agitate at room temperature. Take aliquots at 1h, 4h, and 24h.

            • Validation:

              • Stable: >95% parent peak area remaining relative to internal standard.

              • Labile: Appearance of deprotected amine mass (

                
                ) or fulvene adducts.
                
            Protocol B: Standard Deprotection of Boc (Acidolysis)
            • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - Scavenger).

            • Procedure:

              • Dissolve substrate (0.1 mmol) in DCM (1 mL).

              • Add TIPS (2.5% v/v) to scavenge t-butyl cations.

              • Add TFA (1 mL) slowly. Final concentration: 50% v/v.

              • Stir at RT for 30-60 min. Monitor by TLC (stain with Ninhydrin for free amine).

              • Evaporate volatiles under

                
                 stream. Co-evaporate with toluene (3x) to remove residual TFA.
                
            Protocol C: Standard Deprotection of Fmoc (Base Elimination)
            • Reagents: Piperidine, DMF.[3]

            • Procedure:

              • Dissolve substrate in 20% Piperidine in DMF (v/v).

              • Stir for 20 minutes at RT.

              • Note: For solid-phase synthesis, repeat this step twice (5 min + 15 min) to ensure complete removal.

              • Evaporate solvent or wash resin. The byproduct (dibenzofulvene-piperidine adduct) is UV active; ensure it is removed.

            Visualization: Fmoc Deprotection Mechanism

            Understanding the E1cB mechanism is vital for troubleshooting Fmoc instability.

            FmocMechanism Base Base (Piperidine) Transition Deprotonation (Acidic Beta-H) Base->Transition Attacks H Fmoc Fmoc-Amine (Substrate) Fmoc->Transition Intermediate Carbanion Intermediate Transition->Intermediate -BH+ Products Free Amine + Dibenzofulvene + CO2 Intermediate->Products Elimination (E1cB)

            Figure 2: The E1cB elimination pathway of Fmoc cleavage. Note that the rate-determining step is the deprotonation of the fluorenyl ring.

            References

            • Greene, T. W., & Wuts, P. G. M. (1999).[4][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (The definitive source for stability data).

            • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality).

            • BenchChem. (2025).[3][5][12] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. (Experimental protocols and stability matrices).

            • Common Organic Chemistry. (2022).[13] Boc Deprotection Mechanism. (Detailed mechanistic breakdown of acid cleavage).

            • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (Overview of Boc, Cbz, and Fmoc chemistry).

            Sources

            The Strategic Guardian: A Comparative Guide to Cbz Orthogonality in Complex Synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Orthogonality of the Cbz Protecting Group in Complex Molecule Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary

            In the "strategic chessboard" of total synthesis and medicinal chemistry, the Carbobenzyloxy (Cbz or Z) group remains a grandmaster piece. Introduced by Bergmann and Zervas in 1932, its longevity stems not from inertia, but from its unique position in the orthogonality matrix. Unlike the acid-labile Boc or base-labile Fmoc groups, Cbz offers a third dimension of orthogonality : stability to both mild acids and bases, with cleavage primarily triggered by catalytic hydrogenolysis or strong acidolysis.[1][2]

            This guide provides an objective, data-backed analysis of Cbz performance, defining its causal role in chemo-selective transformations and offering self-validating protocols for its orthogonal removal.

            The Orthogonality Matrix: Cbz vs. Alternatives

            The power of Cbz lies in what it survives. The table below summarizes experimental stability data, highlighting the windows of opportunity where Cbz remains intact while other groups are manipulated.

            Table 1: Comparative Stability & Cleavage Matrix

            Protecting GroupStructureCleavage Condition (Primary)Stability (Survives)Orthogonal To
            Cbz (Z) Benzyl carbamate
            
            
            (Hydrogenolysis) HBr / AcOH (Strong Acid)
            TFA (Mild Acid) Piperidine (Base) Nucleophiles Boc, Fmoc, Alloc, Troc, Silyl ethers
            Boc t-Butyl carbamateTFA / DCM (Mild Acid) HCl / Dioxane
            
            
            (Generally*) Base (NaOH, Piperidine)
            Cbz, Fmoc, Alloc
            Fmoc Fluorenyl carbamatePiperidine / DMF (Base)Acid (TFA, HBr)
            
            
            Cbz, Boc, Alloc
            Alloc Allyl carbamate
            
            
            (Pd(0) Scavenger)
            Acid & Base
            
            
            (Variable**)
            Cbz, Boc, Fmoc

            *Note: Boc is stable to hydrogenolysis under neutral conditions, but prolonged exposure or acidic media can lead to slow cleavage. **Note: Alloc can be reduced by

            
             but is typically removed via 
            
            
            
            -allyl palladium chemistry.
            Mechanistic Insight: The Hydrogenolysis Pathway

            Understanding the mechanism is vital for troubleshooting. Cbz cleavage via hydrogenolysis is a surface-mediated phenomenon, not a simple solution-phase reaction.

            Mechanism Description:

            • Adsorption: The benzyl aromatic ring coordinates to the Palladium surface.

            • Oxidative Addition: Hydrogen is adsorbed and split into active hydrides.

            • Cleavage: The benzylic C-O bond is cleaved, releasing Toluene.

            • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and

              
              .[3]
              

            Visualization: Catalytic Cycle of Cbz Removal

            Cbz_Mechanism Start Cbz-Amine (Substrate) Pd_Surface Pd Surface (Adsorption) Start->Pd_Surface Transition Benzyl-O Cleavage (Hydrogenolysis) Pd_Surface->Transition H2_Add + H₂ H2_Add->Pd_Surface Intermediate Carbamic Acid [R-NH-COOH] Transition->Intermediate Byproduct1 Toluene (Released) Transition->Byproduct1 Final Free Amine (R-NH₂) Intermediate->Final Byproduct2 CO₂ (Gas) Intermediate->Byproduct2

            Caption: Figure 1. Surface-mediated hydrogenolysis of Cbz. Note the spontaneous decarboxylation step driving the equilibrium.

            Validated Experimental Protocols

            These protocols are designed to be self-validating. If the expected visual cues (e.g.,

            
             evolution, precipitation) do not occur, re-evaluate reagents before proceeding.
            
            Protocol A: Standard Hydrogenolytic Deprotection (The "Clean" Method)

            Best for: Final step deprotection where no other reducible groups (alkenes, nitro, organic halides) are present.

            • Preparation: Dissolve Cbz-protected amine (1.0 mmol) in MeOH or EtOH (10 mL). Nitrogen sparge for 5 mins to remove

              
              .
              
            • Catalyst Loading: Add 10 wt% Pd/C (10-20% by weight of substrate). Safety: Add catalyst under inert flow to prevent ignition of solvent vapors.

            • Hydrogenation:

              • Balloon Method: Attach a

                
                 balloon.[3] Purge flask 3x (vacuum/H2).
                
              • Stirring: Vigorously stir at RT for 2-12 hours.

            • Validation Check: Monitor TLC. The non-polar Cbz-amine spot should disappear; a polar, ninhydrin-positive amine spot should appear.

            • Workup: Filter through a Celite pad (Caution: Do not let dry Pd/C cake heat up). Concentrate filtrate.[2][3][4]

              • Yield: Typically >95%.

              • Byproducts: Toluene (evaporates) and

                
                 (gas).
                
            Protocol B: Selective Boc Removal in Presence of Cbz

            Context: Peptide synthesis or linker chemistry.[2][5][6] Principle: Cbz is stable to TFA, whereas Boc cleaves rapidly.

            • Reagent: Prepare a solution of 50% TFA in Dichloromethane (DCM).

            • Reaction: Add solution to Substrate-NH-Boc/NH-Cbz (1.0 equiv) at 0°C.

            • Time: Stir 30-60 mins. Allow to warm to RT.

            • Validation: ESI-MS should show mass loss of -100 Da (Boc) but retention of the +134 Da (Cbz) fragment.

            • Workup: Evaporate TFA/DCM. Co-evaporate with toluene to remove residual acid.

              • Result:

                
                -Linker-NH-Cbz (as TFA salt).
                
            Protocol C: Non-Hydrogenolytic Cbz Removal (The "Complex" Solution)

            Best for: Molecules containing sulfur (poison), alkenes, or halogens. Method: Lewis Acid Mediated (AlCl3 / HFIP).[7][8][9] This modern method avoids the harshness of HBr and the incompatibility of

            
            .
            
            • Setup: Dissolve Cbz-substrate (1.0 mmol) in Hexafluoroisopropanol (HFIP) (5 mL).

            • Addition: Add

              
               (3.0 equiv) at RT.
              
            • Reaction: Stir for 2-4 hours.

            • Mechanism: HFIP enhances the Lewis acidity of Aluminum, coordinating to the carbamate carbonyl and facilitating cleavage via a carbocation-like transition state.

            • Quench: Dilute with EtOAc, wash with sat.

              
               (removes Al salts).
              
            Troubleshooting & Expert Insights

            Chemo-selectivity Challenges:

            • Problem: Sulfur Poisoning. Methionine or cysteine residues will deactivate Pd/C immediately.

              • Solution: Switch to Protocol C (AlCl3/HFIP) or use liquid HF (specialized equipment required).

            • Problem: Halogen Reduction.

              
               often debrominates or deiodinates aromatic rings.
              
              • Solution: Use Platinum on Carbon (Pt/C) instead of Pd/C (often retains halogens) or add

                
                  to the Pd/C reaction to poison the dehalogenation pathway.
                

            Decision Logic: Use the following workflow to select the correct deprotection strategy.

            Decision_Tree Question1 Does molecule contain Sulfur or Halogens? Question2 Does molecule contain Alkenes/Alkynes? Question1->Question2 No Method3 Use Acidolysis (HBr/AcOH or AlCl₃/HFIP) Question1->Method3 Yes Method1 Use Standard H₂ / Pd-C (Protocol A) Question2->Method1 No Method2 Use Transfer Hydrogenation (Cyclohexadiene / Pd) Question2->Method2 Yes (Prevent Reduction)

            Caption: Figure 2. Decision matrix for Cbz deprotection in complex substrates.

            References
            • Bergmann, M., & Zervas, L. (1932).[10] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.

            • Greene, T. W., & Wuts, P. G. M. (2014).[11] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

            • Vinayagam, V., et al. (2024).[8][9][12] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.[8][9][12]

            • BenchChem. (2025).[5][3][6][7][10] A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides.

            • Felpin, F. X., & Fouquet, E. (2010).[12] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.

            Sources

            Literature review of synthetic routes to enantiomerically pure 1,2-diamines

            Author: BenchChem Technical Support Team. Date: March 2026

            An In-Depth Technical Guide to the Synthetic Routes of Enantiomerically Pure 1,2-Diamines

            For Researchers, Scientists, and Drug Development Professionals

            Enantiomerically pure 1,2-diamines are a cornerstone of modern asymmetric synthesis and medicinal chemistry. Their C₂-symmetric scaffold is a privileged motif in numerous chiral ligands and organocatalysts, and they are integral components of many biologically active molecules and pharmaceutical agents. The stereochemical arrangement of the two amino groups is critical for their function, making the development of efficient and highly selective synthetic routes to these compounds an area of intense research. This guide provides a comparative analysis of the principal strategies for synthesizing enantiomerically pure 1,2-diamines, offering insights into the underlying mechanisms, experimental data, and detailed protocols to inform laboratory practice.

            Asymmetric Hydrogenation of Prochiral Precursors

            Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines, including 1,2-diamines. This approach typically involves the reduction of a prochiral enamine or enamide using molecular hydrogen in the presence of a chiral transition-metal catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine ligands are the most extensively studied and successful catalysts for this transformation.

            Mechanistic Insights: The Role of the Chiral Ligand

            The enantioselectivity of these reactions is dictated by the chiral environment created by the ligand coordinated to the metal center. In the case of rhodium-catalyzed hydrogenation of enamides, the reaction is often proposed to proceed via the Halpern-Brown "unsaturated" mechanism. In this pathway, the enamide substrate coordinates to the chiral rhodium catalyst to form two diastereomeric catalyst-substrate complexes. A key insight is that the major diastereomer in solution is not necessarily the one that leads to the major enantiomer of the product. Instead, the minor, more reactive diastereomer can undergo oxidative addition of hydrogen and subsequent reductive elimination of the product at a much faster rate, thus determining the overall enantioselectivity. The choice of a chiral ligand with appropriate steric and electronic properties is therefore crucial for achieving high enantioselectivity.[1][2]

            dot

            Asymmetric_Hydrogenation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle [Rh(L*)]+ [Rh(L*)]+ Enamine Prochiral Enamine Complex_S [Rh(L)(Enamine)]+ (S-face complex) Enamine->Complex_S Coordination Complex_R [Rh(L)(Enamine)]+ (R-face complex) Enamine->Complex_R Coordination Product_S Chiral Diamine (S) Complex_S->Product_S H₂, fast Product_R Chiral Diamine (R) Complex_R->Product_R H₂, slow H2 H₂ H2->Complex_S H2->Complex_R [Rh(L)]+ [Rh(L)]+ Product_S->[Rh(L)]+ Product_R->[Rh(L*)]+

            Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation of an enamine.

            Comparative Performance of Chiral Ligands

            The choice of chiral ligand is paramount in achieving high enantioselectivity. Below is a comparison of different rhodium-based catalyst systems for the asymmetric hydrogenation of enamines and enamides.

            Catalyst SystemSubstrate TypeSolventH₂ Pressure (atm)ee (%)Yield (%)Reference
            [Rh((R)-SDP)]β-branched enamidesToluene5088-96>99[3]
            [Rh(TaniaPhos)]β-enamine phosphonatesTHF5080-86>99[4]
            [Rh((2S,4S)-ptbp-skewphos)]OTf/K₂CO₃Tetrasubstituted enamine2-Propanol10>95>99[5]
            Experimental Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Enamine[5]

            This protocol describes the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine using a rhodium-based catalyst.

            • Catalyst Preparation (in situ): In a glovebox, a vial is charged with [Rh(cod)₂]OTf (1.0 eq) and the chiral bisphosphine ligand, (2S,4S)-ptbp-skewphos (1.1 eq). Anhydrous and degassed 2-propanol is added, and the mixture is stirred at room temperature for 30 minutes.

            • Hydrogenation: To a high-pressure reactor is added the tetrasubstituted enamine substrate (1.0 g), K₂CO₃ (1.2 eq), and additional 2-propanol. The pre-formed catalyst solution is then transferred to the reactor.

            • The reactor is sealed, flushed with argon, and then pressurized with hydrogen to 1.0 MPa (approx. 10 atm).

            • The reaction mixture is stirred at 50 °C for 16-22 hours.

            • Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the enantiomerically enriched 1,2-diamine.

            Organocatalytic Asymmetric Mannich Reaction

            The direct asymmetric Mannich reaction has emerged as a powerful, metal-free strategy for the synthesis of chiral 1,2-diamines. Proline and its derivatives are highly effective catalysts for this transformation, which involves the reaction of an aldehyde or ketone with an imine.[6]

            Mechanistic Rationale: The Role of Enamine and Hydrogen Bonding

            The catalytic cycle of the proline-catalyzed Mannich reaction begins with the formation of a chiral enamine intermediate from the reaction of the donor ketone/aldehyde with proline. This enamine then attacks the prochiral imine. The stereochemical outcome is controlled by a well-organized transition state, which is stabilized by hydrogen bonding between the carboxylic acid group of the proline catalyst and the nitrogen atom of the imine. This interaction directs the enamine to attack one face of the imine preferentially, leading to high enantioselectivity.[7][8]

            dot

            Mannich_Reaction cluster_cycle Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Ketone, -H₂O Ketone Ketone/Aldehyde Imine Imine TS Transition State (H-bonding) Enamine->TS + Imine Product Chiral Diamine Precursor TS->Product C-C bond formation Product->Proline + H₂O H2O H₂O

            Caption: Catalytic cycle for the L-proline-catalyzed asymmetric Mannich reaction.

            Performance Data for Organocatalytic Mannich Reactions

            The following table summarizes the performance of different organocatalytic systems in the synthesis of chiral 1,2-diamine precursors.

            CatalystDonorAcceptor (Imine)Solventee (%)Yield (%)Reference
            L-Proline-derived tetrazoleAzido ketonesN-PMP-aldiminesTolueneup to 99up to 99[6]
            L-ProlineAcetoneN-PMP-p-nitrobenzaldimineDMSO9450[9]
            L-ProlineAliphatic aldehydesN-PMP-imino ethyl glyoxylateDMSOup to 99up to 95[10]
            Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction[6]

            This protocol describes a direct, three-component Mannich reaction.

            • To a stirred solution of the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.0 mmol) in the specified solvent (e.g., DMSO, 2.0 mL) is added the ketone (e.g., acetone, 5.0 mmol) and the L-proline catalyst (0.1 mmol, 10 mol%).

            • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

            • Work-up: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

            • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched β-amino ketone, a precursor to the 1,2-diamine.

            Kinetic and Dynamic Kinetic Resolution

            Resolution strategies provide access to enantiomerically pure 1,2-diamines from their racemic mixtures. These methods can be broadly categorized into classical resolution using diastereomeric salt formation, and enzymatic kinetic resolution.

            Classical Resolution with Chiral Resolving Agents

            This method relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt by treatment with a base.

            dot

            Classical_Resolution Racemate Racemic Diamine ((R,R) and (S,S)) Diastereomers Diastereomeric Salts ((R,R)-Salt and (S,S)-Salt) Racemate->Diastereomers + Resolving Agent Resolving_Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_1 Less Soluble Salt ((S,S)-Diamine-L-Tartrate) Separation->Salt_1 Precipitates Salt_2 More Soluble Salt ((R,R)-Diamine-L-Tartrate) Separation->Salt_2 Stays in solution Enantiomer_1 Enantiopure Diamine (S,S) Salt_1->Enantiomer_1 + Base Enantiomer_2 Enantiopure Diamine (R,R) Salt_2->Enantiomer_2 + Base Base_1 Base (e.g., NaOH) Base_2 Base (e.g., NaOH)

            Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

            Experimental Protocol: Resolution of (±)-1,2-Diphenylethylenediamine[11]

            This protocol details the resolution of racemic 1,2-diphenylethylenediamine using L-(+)-tartaric acid.

            • In a 1-L round-bottomed flask equipped with a mechanical stirrer, dissolve 42.5 g (0.200 mol) of racemic 1,2-diphenylethylenediamine in 230 mL of ethanol by heating to 70 °C.

            • In a separate flask, prepare a hot (70 °C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.

            • Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.

            • Cool the mixture to room temperature, and collect the crystals by filtration. Wash the crystals twice with 60 mL of ethanol and dry under reduced pressure.

            • To achieve high optical purity, perform repeated recrystallizations from ethanol.

            • Liberation of the free amine: The resolved tartrate salt is treated with aqueous sodium hydroxide, and the free enantiomerically pure diamine is extracted with an organic solvent (e.g., dichloromethane). The organic layer is then dried and the solvent evaporated to yield the pure enantiomer.

            Enzymatic Kinetic and Dynamic Kinetic Resolution

            Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In a common approach, the enzyme catalyzes the acylation of one enantiomer of the diamine, leaving the other enantiomer unreacted. The acylated and unacylated diamines can then be separated.

            Dynamic kinetic resolution (DKR) is an advancement where the unreactive enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.[11][12]

            Mechanistic Principle of Lipase-Catalyzed Resolution

            Lipases, such as Candida antarctica Lipase B (CAL-B), possess a chiral active site. The two enantiomers of the substrate bind differently within this active site. For one enantiomer, the amino group is positioned optimally for nucleophilic attack on the acyl donor (e.g., ethyl acetate), leading to a rapid acylation. The other enantiomer binds in a non-productive orientation, and its acylation is significantly slower. This difference in reaction rates allows for the separation of the two enantiomers.[13]

            Comparative Data for Enzymatic Resolutions
            EnzymeSubstrateAcyl DonorResolution Typeee (%)Yield (%)Reference
            Candida antarctica Lipase B(±)-cis-N-(Boc)cyclopentane-1,2-diamineEthyl acetateKinetic Resolution>99 (product)~50[14]
            Candida antarctica Lipase B(±)-cis-N-(Cbz)cyclopentane-1,2-diamineEthyl acetateDynamic Kinetic Resolution96-99>95[14]
            Novozym-435 (CAL-B)Various primary aminesEthyl acetateDynamic Kinetic Resolution97-9985-99[11]
            Experimental Protocol: Dynamic Kinetic Resolution of a Primary Amine[12]
            • To a vial containing the racemic primary amine (1.0 mmol) and a palladium nanocatalyst for racemization (e.g., Pd/AlO(OH)), is added the acyl donor (e.g., ethyl acetate, 3.0 mL) and Novozym-435 (immobilized CAL-B).

            • The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 70-100 °C).

            • The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC.

            • Once the reaction is complete, the enzyme and the palladium catalyst are removed by filtration.

            • The solvent is evaporated, and the resulting enantiomerically pure amide can be used as is, or the protecting group can be removed to yield the free amine.

            Diastereoselective and Enantioselective C-C Bond Forming Reactions

            Several methods construct the C-C bond of the 1,2-diamine backbone in a stereocontrolled manner. These include diastereoselective reductive couplings and additions to chiral auxiliaries.

            Diastereodivergent Reductive Coupling of Imines

            Recent advances have shown that copper-hydride catalyzed reductive couplings of imines with partners like 2-azatrienes can lead to the synthesis of either syn- or anti-1,2-diamines with high diastereoselectivity and enantioselectivity.[15] The stereochemical outcome can be controlled by the choice of the chiral bis(phosphine) ligand. This diastereodivergent approach is particularly powerful as it allows access to both diastereomers of the product from the same set of starting materials, simply by changing the catalyst.

            dot

            Reductive_Coupling Imine Imine Anti_Diamine anti-1,2-Diamine Imine->Anti_Diamine Syn_Diamine syn-1,2-Diamine Imine->Syn_Diamine Azatriene 2-Azatriene Azatriene->Anti_Diamine Azatriene->Syn_Diamine Cu_cat_1 Cu-H / (S,S)-Ph-BPE Cu_cat_1->Anti_Diamine Catalyst 1 Cu_cat_2 Cu-H / (R,R)-t-Bu-BDPP Cu_cat_2->Syn_Diamine Catalyst 2

            Caption: Diastereodivergent synthesis of 1,2-diamines via Cu-catalyzed reductive coupling.

            Performance of Diastereodivergent Reductive Coupling[16][17]
            LigandDiastereomerdrerYield (%)
            Ph-BPEanti>20:1>99:1up to 91
            t-Bu-BDPPsyn>20:197:3up to 76
            Experimental Protocol: Cu-Catalyzed Reductive Coupling for anti-1,2-Diamines[18][19]
            • In a glovebox, an oven-dried vial is charged with Cu(OAc)₂ (5 mol %), the chiral ligand (e.g., (S,S)-Ph-BPE, 6 mol %), and the imine substrate (1.0 eq).

            • Anhydrous toluene is added, followed by the 2-azadiene (1.2 eq) and a silane reducing agent (e.g., dimethoxymethylsilane, 2.0 eq).

            • The vial is sealed and stirred at the specified temperature (e.g., 5 °C) for the required time.

            • Work-up: The reaction is quenched with aqueous HCl. The aqueous layer is washed with an organic solvent, then basified with aqueous NaOH, and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated.

            • The product is purified by column chromatography to yield the enantiomerically pure anti-1,2-diamine.

            Comparison of Synthetic Routes

            MethodAdvantagesDisadvantagesBest Suited For
            Asymmetric Hydrogenation High atom economy, high enantioselectivities, scalable.Requires specialized high-pressure equipment, catalyst screening may be necessary.Large-scale synthesis of specific diamines where an efficient catalyst is known.
            Organocatalytic Mannich Metal-free, mild reaction conditions, operational simplicity.Can require long reaction times, substrate scope may be limited for some catalysts.Direct and environmentally friendly synthesis of β-amino carbonyl precursors to diamines.
            Classical Resolution Well-established, can be performed with standard lab equipment, scalable.Theoretical maximum yield of 50% for one enantiomer, can be labor-intensive.Accessing both enantiomers from a racemic mixture when other methods are not applicable.
            Enzymatic Resolution Very high enantioselectivity, mild conditions, environmentally benign.DKR requires a racemization catalyst, enzyme cost and stability can be a factor.High-purity synthesis, especially when DKR is feasible to overcome the 50% yield limit.
            Diastereoselective Coupling Access to both syn and anti diastereomers, high stereoselectivity.Newer methodology, may require synthesis of specific starting materials (e.g., azadienes).Flexible synthesis of complex diamines with control over relative stereochemistry.

            Conclusion

            The synthesis of enantiomerically pure 1,2-diamines is a well-developed field with a diverse array of powerful methodologies. The optimal choice of synthetic route depends on several factors, including the desired scale of the synthesis, the specific structure of the target diamine, the availability of starting materials and catalysts, and the required level of stereochemical purity. Asymmetric hydrogenation and organocatalytic methods offer direct and atom-economical approaches, while resolution techniques remain a robust and practical option, especially with the advent of dynamic kinetic resolution. Newer methods, such as diastereodivergent reductive couplings, provide unprecedented control over the stereochemical outcome and are likely to see increased application in the synthesis of complex molecular architectures. This guide provides the foundational knowledge and practical details to aid researchers in selecting and implementing the most suitable strategy for their synthetic goals.

            References

            • Chi, Y., Tang, W., & Zhang, X. (2004). Rh-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Syntheses (pp. 1-50). Wiley-VCH. [Link]

            • Nova, A., et al. (2008). Mechanism of the Rhodium‐Catalyzed Asymmetric Isomerization of Allylamines to Enamines. Chemistry – A European Journal, 14(10), 3127-3139. [Link]

            • Wang, R., et al. (2012). Theoretical study on the mechanisms of Proline‐catalyzed Mannich reaction between acetaldehyde and N‐Boc imines. Journal of Physical Organic Chemistry, 25(5), 389-396. [Link]

            • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

            • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

            • Gotor-Fernández, V., et al. (2010). Enzymatic Dynamic Kinetic Resolution of (±)-cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamines based on Spontaneous Racemization. Organic Letters, 12(16), 3602-3605. [Link]

            • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed kinetic resolution of chiral amines. Tetrahedron: Asymmetry, 2(1), 15-16. [Link]

            • Chowdari, N. S., Ahmad, M., & Barbas III, C. F. (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 8(13), 2839-2842. [Link]

            • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

            • Hoveyda, A. H., et al. (2021). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. Journal of the American Chemical Society, 143(35), 14136-14147. [Link]

            • Reetz, M. T., & Jaeger, K. E. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 48(11), 554-555. [Link]

            • Zhang, X., et al. (2010). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 46(40), 7542-7544. [Link]

            • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]

            • Gotor-Fernández, V., et al. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. PubMed. [Link]

            • Li, G., et al. (2015). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 13(34), 9034-9039. [Link]

            • Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 557-562. [Link]

            • Crimmins, M. T., et al. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Journal of the American Chemical Society, 140(23), 7083-7087. [Link]

            • List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. [Link]

            • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 33(5), 299-309. [Link]

            • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

            • Bode, J. W. (2015). Asymmetric Hydrogenation. OC VI (HS 2015) Bode Research Group. [Link]

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            Safety Operating Guide

            A Guide to the Safe and Compliant Disposal of (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-Benzyl (1-bromopropan-2-yl)carbamate, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and carbamates, reflecting a commitment to a culture of safety and environmental stewardship.

            Hazard Assessment and Chemical Profile

            Key Hazard Considerations:

            • Halogenated Compound: Contains bromine, classifying it as a halogenated organic waste.[5][6][7]

            • Carbamate Group: Carbamates are a class of compounds with a wide range of biological activities; some are used as pesticides.[8][9]

            • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin, pending specific toxicological data.

            • Environmental Impact: Improper disposal can lead to the formation of harmful disinfection by-products in water treatment systems.[4][10]

            Property Guideline Rationale
            Chemical Class Halogenated Organic CarbamateDictates waste stream segregation.
            Primary Hazards Potential for skin/eye irritation, toxicity.Informs required Personal Protective Equipment (PPE).
            Waste Stream Designated Halogenated Organic WastePrevents contamination of non-halogenated solvent waste, which is often recycled.[6]
            Incompatibilities Strong oxidizing agents, strong acids.[11]Avoid mixing with these materials in the waste container to prevent hazardous reactions.

            Personal Protective Equipment (PPE): Your First Line of Defense

            Prior to handling (S)-Benzyl (1-bromopropan-2-yl)carbamate for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

            • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][12][13]

            • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[3][5] Leather and cotton gloves are not suitable.[9][13]

            • Body Protection: A lab coat must be worn to protect the skin and clothing.[5][12]

            • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[12]

            Step-by-Step Disposal Protocol

            The disposal of (S)-Benzyl (1-bromopropan-2-yl)carbamate must be conducted in a manner that is safe, compliant, and environmentally responsible. The following steps provide a clear workflow for managing this chemical waste.

            Step 1: Waste Segregation

            Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[6]

            • Designated Waste Container: (S)-Benzyl (1-bromopropan-2-yl)carbamate waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[5][14][15]

            • Avoid Mixing: Do not mix this waste with non-halogenated solvents, as this will contaminate the entire container and necessitate more costly disposal methods.[6][7]

            • Incompatible Materials: Ensure that incompatible materials such as strong acids, bases, and oxidizing agents are not added to the halogenated waste container.[11][14]

            Step 2: Waste Collection and Storage

            All waste collection should occur at the point of generation, typically within a chemical fume hood.

            • Container Requirements: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[14][15] Polyethylene containers are often suitable.[14]

            • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name of the chemical and its approximate concentration.[7][15][16]

            • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, well-ventilated location, away from sources of ignition.[8][14][17]

            Step 3: Handling Spills and Contaminated Materials

            In the event of a spill, prompt and safe cleanup is essential.

            • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[8]

            • Cleanup Debris: Place the absorbent material and any contaminated items (e.g., gloves, paper towels) into a sealed, labeled container for disposal as halogenated waste.[1][7]

            • Decontamination: Clean the spill area thoroughly with soap and water.[3]

            • Large Spills: In the case of a large spill, evacuate the area and follow your institution's emergency response procedures.[18]

            Step 4: Final Disposal

            The ultimate disposal of the collected waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.

            • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

            • Regulatory Compliance: The disposal of this waste is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][19][20][21]

            Disposal Workflow Diagram

            The following diagram illustrates the decision-making process for the proper disposal of (S)-Benzyl (1-bromopropan-2-yl)carbamate.

            DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Generate (S)-Benzyl (1-bromopropan-2-yl)carbamate Waste A->B C Is the waste halogenated? B->C D Collect in 'Halogenated Organic Waste' Container C->D Yes E Collect in 'Non-Halogenated Organic Waste' Container C->E No F Securely Cap Container D->F G Label with 'Hazardous Waste' and Contents F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Waste Pickup H->I

            Caption: Disposal workflow for (S)-Benzyl (1-bromopropan-2-yl)carbamate.

            Conclusion: A Commitment to Safety

            The proper disposal of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

            References

            • Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL)
            • Tox-en. (2023, May 1).
            • BenchChem. (2025).
            • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
            • Apollo Scientific. (2023, July 5).
            • U.S. Environmental Protection Agency. (2011, June 13).
            • U.S. Department of the Navy. (2004, November 9). Personal Protective Equipment For Pest Management Personnel. Med.Navy.mil.
            • Acsure. (2022, September 13).
            • Washington State Department of Agriculture. (n.d.).
            • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
            • U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
            • Santa Cruz Biotechnology. (n.d.).
            • Washington State University. (n.d.).
            • Fisher Scientific. (n.d.).
            • TCI Chemicals. (2025, March 31). Benzyl (6-Bromohexyl)
            • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
            • Fisher Scientific. (2025, December 18).
            • Thermo Fisher Scientific. (2025, September 6).
            • ECHEMI. (n.d.).
            • U.S. Environmental Protection Agency. (n.d.). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
            • Braun Research Group. (n.d.).
            • National Center for Biotechnology Information. (n.d.).
            • Temple University. (n.d.). Halogenated Solvents in Laboratories.
            • BenchChem. (2025).
            • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
            • National Research Council. (n.d.).
            • Medical Waste Pros. (2019, September 19).
            • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
            • Google Patents. (n.d.).
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            • Ecolab. (n.d.). Bromide Removal.

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            A Senior Application Scientist's Guide to the Safe Handling of (S)-Benzyl (1-bromopropan-2-yl)carbamate

            Author: BenchChem Technical Support Team. Date: March 2026

            Hazard Assessment: A Synthesis of Structural Analogues

            (S)-Benzyl (1-bromopropan-2-yl)carbamate incorporates three key functional moieties: a carbamate group, a benzyl group, and a secondary alkyl bromide. Each contributes to the potential hazard profile. Carbamates as a class can cause skin and eye irritation, with some having more severe health effects.[1] Organic bromides can be corrosive, toxic, and may cause delayed clinical symptoms after exposure.[2][3] Benzyl-containing compounds can also act as irritants.[4][5]

            Based on data from compounds like Benzyl carbamate and Benzyl bromide, a potential hazard profile can be summarized.

            Potential Hazard Classification Category Rationale and Key Considerations Supporting Sources
            Skin Corrosion/Irritation Category 2 (Assumed)Causes skin irritation. Prolonged contact should be avoided. Contaminated clothing must be removed immediately.[4][5][6]
            Serious Eye Damage/Irritation Category 2 (Assumed)Causes serious eye irritation. Direct contact can lead to significant injury.[4][5][6]
            Respiratory Tract Irritation Category 3 (Assumed)May cause respiratory irritation if inhaled as dust or aerosol. All handling should occur in a well-ventilated area.[4][5]
            Acute Toxicity (Oral) Category 4 (Potential)Some related carbamates are harmful if swallowed.[7]

            Critical Pitfall: A key characteristic of bromine-containing compounds is the potential for a delayed onset of symptoms after exposure.[2] The absence of immediate pain or irritation does not negate the possibility of exposure and subsequent injury. Therefore, all contact should be treated as a significant event requiring immediate decontamination.[2][8]

            Personal Protective Equipment (PPE): Your Primary Line of Defense

            A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling (S)-Benzyl (1-bromopropan-2-yl)carbamate.

            PPE Category Specification Rationale for Selection Supporting Sources
            Hand Protection Chemical-resistant, unlined nitrile or neoprene gloves. Ensure gloves are of sufficient thickness and are inspected for defects before use.To prevent skin contact, a primary route of exposure. Lined gloves are to be avoided as they can absorb and retain chemicals, leading to prolonged skin contact.[9]
            Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A full-face shield must be worn over goggles when there is any risk of splashing or aerosol generation.To protect against splashes and airborne particles that can cause serious eye irritation or permanent damage.[9][10]
            Skin and Body Protection A chemical-resistant laboratory coat, fully buttoned. Closed-toe shoes are mandatory. For larger quantities or procedures with a high splash risk, consider chemical-resistant aprons or coveralls.To protect skin from accidental contact and contamination. All protective clothing should be removed before leaving the laboratory area.[4][9]
            Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or if aerosols may be generated outside of one, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4][8][9]

            Operational Plan: A Step-by-Step Workflow for Safe Handling

            Adherence to a strict operational workflow minimizes the risk of exposure and ensures procedural integrity.

            Pre-Handling Protocol
            • Designate the Work Area: All handling of (S)-Benzyl (1-bromopropan-2-yl)carbamate must be conducted in a designated area, preferably within a certified chemical fume hood.[3]

            • Assemble Materials: Ensure all necessary equipment, including the chemical container, glassware, solvents, and waste containers, are inside the fume hood before you begin.

            • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[8][9]

            • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

            Handling Protocol
            • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols. Keep the primary container sealed when not in use.[4]

            • Reactions: If using in a reaction, ensure the apparatus is secure. If heating, do so in a controlled manner (e.g., using a heating mantle and rheostat) to prevent uncontrolled release of vapors.

            • Post-Reaction: Quench reactions carefully. Workup procedures involving extractions should be performed with caution to avoid pressure buildup in separatory funnels.

            Post-Handling Protocol
            • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.[11]

            • Waste Disposal: Segregate and dispose of all waste (solid and liquid) in clearly labeled, sealed hazardous waste containers according to institutional and local regulations.[6][11]

            • PPE Removal: Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

            • Personal Hygiene: Wash hands and any potentially exposed skin areas thoroughly with soap and water after completing the work and removing PPE.[1][11]

            Safe Handling Workflow Diagram

            G Workflow for Handling (S)-Benzyl (1-bromopropan-2-yl)carbamate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 1. Designate Area (Fume Hood) prep2 2. Verify Emergency Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Carefully Dispense Chemical prep3->handle1 handle2 5. Perform Procedure handle1->handle2 clean1 6. Decontaminate Surfaces & Glassware handle2->clean1 clean2 7. Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 8. Doff PPE (Gloves Last) clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

            Caption: A logical workflow for the safe handling of the target compound.

            Emergency & Spill Management

            Immediate and correct response to an exposure or spill is critical.

            Personnel Exposure
            • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek immediate medical attention.[3][8]

            • Eye Contact: Immediately and continuously flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if it can be done easily. Seek immediate medical attention.[4]

            • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[12] Seek immediate medical attention.[10]

            • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][13] Seek immediate medical attention.

            Spill Response
            • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

            • Isolate: Isolate the spill area to prevent spreading.[14]

            • Control: If safe to do so, prevent further spillage.

            • Cleanup (for minor spills): For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[15] Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11][15]

            • Decontaminate: Clean the spill area thoroughly.[11]

            • Major Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

            Storage and Disposal

            Proper storage and disposal are vital for long-term safety and environmental protection.

            Storage
            • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4][11][16]

            • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][13]

            • Store in a locked cabinet or area to restrict access.[4][10]

            Disposal
            • All waste containing (S)-Benzyl (1-bromopropan-2-yl)carbamate, including contaminated absorbents and PPE, must be treated as hazardous waste.

            • Dispose of waste in sealed, properly labeled containers.

            • Disposal must be conducted through your institution's EHS department or a licensed waste disposal contractor, in strict accordance with all local, state, and federal regulations.[6][9]

            References

            • bromine - EPA. (2024, October 3). Retrieved from [Link]

            • What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? - Dr.Oracle. (2025, November 14). Retrieved from [Link]

            • Bromine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

            • Standard Operating Procedure: Bromine. (2013, March 13). Scribd. Retrieved from [Link]

            • Cooling Tower Chemicals - CARBAMATE. (2009, May 21). Retrieved from [Link]

            • Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

            • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved from [Link]

            • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Retrieved from [Link]

            • Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (n.d.). Retrieved from [Link]

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            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            (S)-Benzyl (1-bromopropan-2-yl)carbamate
            Reactant of Route 2
            Reactant of Route 2
            (S)-Benzyl (1-bromopropan-2-yl)carbamate

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